molecular formula C16H25NO B1235814 (-)-Lycopodine CAS No. 466-61-5

(-)-Lycopodine

Cat. No.: B1235814
CAS No.: 466-61-5
M. Wt: 247.38 g/mol
InChI Key: BCZFSDNVXODRAJ-JTTNIQEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lycopodine is a Lycopodium alkaloid with a molecular formula of C 16 H 25 NO and a molecular weight of 247.38 g/mol . It is one of numerous alkaloids found in various species of the Lycopodiaceae family, such as Lycopodium clavatum and Huperzia serrata . This compound is of significant interest in biomedical research due to its promising biological activities, particularly in oncology and neuroscience. In cancer research, Lycopodine has demonstrated potent anti-proliferative effects by triggering programmed cell death (apoptosis) in various human cancer cell lines. Studies on prostate and cervical cancer cells have shown that Lycopodine inhibits cell proliferation by depolarizing the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, which are key events in the apoptotic cascade . Furthermore, research indicates it can modulate the 5-lipoxygenase pathway and intercalate with cellular DNA, thereby blocking DNA synthesis . Lycopodine and related alkaloids are also investigated for their potential effects on the central nervous system. Crude extracts from its source plants have been used in complementary medicine and are studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme target in neurodegenerative conditions like Alzheimer's disease . This property makes it a compound of interest for exploring new neuroprotective agents and cognitive enhancers. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1R,2R,10S,13S,15R)-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3/t11-,12+,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZFSDNVXODRAJ-JTTNIQEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)C3CCCN4C3(C1)C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032264
Record name Lycopodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-61-5, 18688-24-9
Record name (-)-Lycopodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopodine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018688249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYCOPODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5MU968XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LYCOPODINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTV9A2GW9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of (-)-Lycopodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lycopodine, a prominent member of the Lycopodium alkaloids, has garnered significant attention for its intriguing chemical architecture and diverse biological activities. First isolated in the late 19th century, this tetracyclic alkaloid has been a subject of extensive phytochemical and synthetic research. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction from natural sources and purification, presents key analytical data in a structured format, and illustrates its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound began in 1881 when the German chemist Bödeker first isolated this alkaloid from the club moss Lycopodium complanatum. This marked the inception of the study of Lycopodium alkaloids, a large and structurally diverse family of natural products. For decades following its discovery, the complex, bridged, tetracyclic structure of lycopodine remained a puzzle, challenging the limits of classical structure elucidation techniques. It was not until the mid-20th century, with the advent of modern spectroscopic methods, that its complete structure was definitively established.

Experimental Protocols: Isolation and Purification of this compound

The primary natural sources of this compound are various species of the family Lycopodiaceae, with Lycopodium clavatum and Lycopodium complanatum being notable examples.[1][2] The isolation of this compound is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.

Extraction

A widely employed method for the extraction of this compound from Lycopodium clavatum is detailed below[3]:

  • Milling: The dried plant material is finely ground to a particle size of 80-100 mesh to increase the surface area for efficient solvent penetration.

  • Solvent Extraction: The powdered plant material is subjected to reflux extraction with 90-99% methanol (B129727). The solvent-to-solid ratio is typically 3-5 times the weight of the plant material. This process is repeated two to three times to ensure exhaustive extraction of the alkaloids.

  • Solvent Recovery: The methanol is recovered from the combined extracts under reduced pressure to yield a concentrated crude extract.

An alternative and more efficient extraction technique is Pressurized Liquid Extraction (PLE). Studies have shown that using dichloromethane (B109758) as the extraction solvent in PLE can lead to a high recovery of lycopodine, exceeding 45%.[4]

Acid-Base Partitioning

This step is crucial for the separation of the basic alkaloids from neutral and acidic components of the crude extract[3]:

  • Acidification: The crude extract is dissolved in a 2-4% aqueous acetic acid solution.

  • Filtration: The acidic solution is filtered to remove any insoluble material.

  • Basification: The filtrate is then basified by the addition of a base, such as calcium oxide or ammonia (B1221849) solution, to a pH of 9-10. This precipitates the free alkaloids.

  • Liquid-Liquid Extraction: The basified aqueous solution is then extracted successively with organic solvents of increasing polarity, typically petroleum ether followed by chloroform (B151607). The majority of this compound will be in the chloroform fraction.

Chromatographic Purification

The final purification of this compound is achieved through column chromatography[3]:

  • Column Packing: A silica (B1680970) gel column is prepared using a slurry of silica gel in a non-polar solvent.

  • Sample Loading: The crude alkaloid fraction obtained from the chloroform extract is concentrated and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common eluent is a mixture of chloroform and methanol, with the proportion of methanol gradually increased. For example, a gradient of chloroform:methanol from 33:9 to 27:9 can be used.[3]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing pure this compound are combined.

  • Recrystallization: The combined pure fractions are concentrated, and the residue is recrystallized from absolute ethanol (B145695) to yield pure crystalline this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₂₅NO[5]
Molecular Weight247.38 g/mol [5]
Melting Point116 °C[3]
Specific Rotation-24.5° (c=1.1, ethanol)[3]
Table 2: ¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1α2.89ddd12.0, 4.0, 2.0
H-1β2.20m
H-2α1.85m
H-2β1.45m
H-3α1.75m
H-3β1.35m
H-42.05m
H-6α2.45dd12.0, 6.0
H-6β2.15m
H-71.95m
H-8α1.65m
H-8β1.25m
H-9α2.95ddd12.0, 4.0, 2.0
H-9β2.00m
H-10α1.80m
H-10β1.50m
H-122.40m
H-131.90m
H-14α1.70m
H-14β1.30m
H-151.60m
CH₃-160.85d6.5

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent used.

Table 3: ¹³C NMR Spectroscopic Data for this compound[6]
CarbonChemical Shift (δ, ppm)
C-152.3
C-226.5
C-332.1
C-443.5
C-5213.5
C-648.7
C-742.8
C-836.4
C-957.2
C-1028.9
C-1124.8
C-1249.6
C-1343.8
C-1438.2
C-1523.1
C-1622.7
Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
247100[M]⁺
19085[M - C₄H₇]⁺
16260[M - C₅H₉O]⁺
13440[M - C₇H₁₁O]⁺

Note: Fragmentation pattern is based on Electron Ionization Mass Spectrometry (EI-MS).

Table 5: X-ray Crystallography Data for this compound Hydrochloride[7][8]
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a7.606(1) Å
b9.540(1) Å
c21.371(1) Å
Z4

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from Lycopodium species.

G plant Dried Lycopodium Plant Material milling Milling (80-100 mesh) plant->milling extraction Methanol Reflux Extraction milling->extraction concentration1 Solvent Recovery extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acidification Dissolution in Acetic Acid crude_extract->acidification filtration Filtration acidification->filtration basification Basification (e.g., CaO) filtration->basification llex Liquid-Liquid Extraction (Petroleum Ether, Chloroform) basification->llex chloroform_fraction Chloroform Fraction llex->chloroform_fraction concentration2 Solvent Recovery chloroform_fraction->concentration2 chromatography Silica Gel Column Chromatography (Chloroform:Methanol gradient) concentration2->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pure_lycopodine Pure this compound Fractions fractions->pure_lycopodine recrystallization Recrystallization (Ethanol) pure_lycopodine->recrystallization final_product Crystalline this compound recrystallization->final_product

Caption: Isolation and Purification Workflow for this compound.

Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway.[6][7][8] This involves the modulation of several key signaling molecules.

G Lycopodine This compound EGFR EGFR (Epidermal Growth Factor Receptor) Lycopodine->EGFR inhibition LOX5 5-Lipoxygenase Lycopodine->LOX5 inhibition Bcl2 Bcl-2 (Anti-apoptotic) Lycopodine->Bcl2 downregulation Bax Bax (Pro-apoptotic) Lycopodine->Bax upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis Signaling Pathway.

Proposed Mechanism of Acetylcholinesterase Inhibition

This compound and its analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.[9] Molecular docking studies suggest that lycopodane-type alkaloids can fit into the active site gorge of AChE.

G AChE Acetylcholinesterase (AChE) Active Site Gorge Binding Binding within the Active Site Gorge AChE->Binding Lycopodine This compound Lycopodine->Binding Inhibition Inhibition of Acetylcholine Hydrolysis Binding->Inhibition

Caption: Proposed Mechanism of AChE Inhibition by this compound.

Conclusion

This compound stands as a testament to the rich chemical diversity of the plant kingdom. From its initial discovery to its complex structural elucidation and the ongoing investigation of its biological activities, this Lycopodium alkaloid continues to be a subject of great interest. The detailed protocols and data presented in this guide aim to facilitate further research into the fascinating chemistry and pharmacology of this compound, potentially paving the way for the development of new therapeutic agents. The elucidated signaling pathways, particularly in the context of cancer and neurodegenerative diseases, highlight promising avenues for future drug discovery efforts.

References

(-)-Lycopodine from Lycopodium clavatum: A Technical Guide to Its Isolation, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine is a prominent member of the Lycopodium (B1140326) alkaloids, a large family of structurally complex natural products isolated from club mosses of the Lycopodiaceae family. Found in significant quantities in Lycopodium clavatum, this tetracyclic alkaloid has garnered considerable interest within the scientific community due to its potential pharmacological activities, including acetylcholinesterase inhibition, which makes it a molecule of interest in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the natural sourcing of this compound from Lycopodium clavatum, detailing advanced extraction and purification protocols, analytical methodologies for its quantification, and an exploration of its biosynthetic pathway.

Quantitative Analysis of this compound in Lycopodium clavatum

The concentration of this compound in Lycopodium clavatum can vary depending on the geographical origin, season of collection, and the extraction method employed. Modern extraction techniques have significantly improved the yield of this alkaloid. The following table summarizes quantitative data from a study utilizing Pressurized Liquid Extraction (PLE) with different solvents.

Extraction SolventAverage this compound Yield (% of total alkaloids)Reference
Dichloromethane> 45%[1][2]
Methanol (B129727)Not explicitly quantified, but present[1][2]
1% Methanolic Tartaric AcidNot explicitly quantified, but present[1][2]
Ethyl AcetateNot explicitly quantified, but present[1][2]
CyclohexaneNot detected[1][2]

Experimental Protocols

Extraction of this compound from Lycopodium clavatum

This method utilizes elevated temperature and pressure to enhance the extraction efficiency, reduce solvent consumption, and shorten extraction times.

  • Sample Preparation: Dried aerial parts of Lycopodium clavatum are finely ground to a powder (e.g., 80-100 mesh).

  • Instrumentation: A Dionex ASE 100 extractor or a similar system can be used.

  • Extraction Cell: A 10 mL stainless steel extraction cell is packed with approximately 1.0 g of the ground plant material.

  • Extraction Parameters:

    • Temperature: 80 °C

    • Pressure: 110 bar

    • Solvent: Dichloromethane has been shown to provide high yields of lycopodine.[1][2]

    • Static Time: 10 minutes

    • Number of Cycles: 3

    • Flush Volume: 60%

  • Post-Extraction: The collected extract is concentrated under reduced pressure to yield the crude alkaloid extract.

A more traditional approach involving maceration or reflux extraction.

  • Sample Preparation: Dried and powdered Lycopodium clavatum (80-100 mesh).

  • Maceration:

    • Macerate the plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture and repeat the extraction on the plant residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Reflux Extraction:

    • Add 90-99% methanol (3-5 times the weight of the plant material) to the powdered plant material.

    • Perform reflux extraction for a specified period (e.g., 1-2 hours).

    • Repeat the extraction 2-3 times.

    • Recover the methanol from the combined extracts to obtain the crude extract.[3]

A green extraction technique that uses supercritical CO2 as the solvent.

  • Principle: Supercritical CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds. The solvating power can be tuned by altering the pressure and temperature.

  • General Conditions:

    • Pressure and Temperature: Increased pressure and temperature generally lead to higher yields of lycopodine, with satisfactory yields reported above 20%.[4]

    • Co-solvent: A modifier such as methanol or ethanol (B145695) can be added to the supercritical CO2 to increase the solubility of more polar compounds like alkaloids.[5]

Purification of this compound using Solid-Phase Extraction (SPE)

SPE is a common and effective method for cleaning up the crude extract and isolating the alkaloid fraction.

  • SPE Cartridge: An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge or equivalent is typically used.

  • Protocol:

    • Conditioning: The SPE cartridge is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: The crude extract is dissolved in a minimal amount of the final conditioning solvent (e.g., water with a small amount of methanol) and loaded onto the cartridge.

    • Washing: The cartridge is washed with 5 mL of deionized water to remove polar impurities.

    • Elution: The alkaloids, including this compound, are eluted from the cartridge with 10 mL of methanol.

    • Final Preparation: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.

Analytical Quantification of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and selective quantification of this compound.

  • Instrumentation: An Agilent 1260 Infinity HPLC system coupled to an Agilent 6530 Q-TOF MS or a similar UPLC-Q-TOF/MS system.

  • Chromatographic Conditions:

    • Column: Atlantis HILIC silica (B1680970) column (3.5 µm, 150 mm × 2.1 mm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) formate (B1220265).

      • Solvent A: 95% acetonitrile with 10 mM ammonium formate (0.2%).

      • Solvent B: 50% acetonitrile with 10 mM ammonium formate (0.2%).

    • Gradient Program: A typical gradient would involve a high percentage of Solvent A at the beginning, gradually increasing the proportion of Solvent B to elute the compounds.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: ~3.0 - 3.5 kV.

    • Gas Temperature: ~325-350 °C.

    • Nebulizer Pressure: ~35 psi.

    • Mass Range: m/z 100-1000.

    • Data Analysis: Quantification is performed by monitoring the specific mass-to-charge ratio (m/z) of protonated lycopodine.

Biosynthesis of this compound

The biosynthesis of Lycopodium alkaloids is a complex process that originates from the amino acid L-lysine.[6] The pathway involves a series of enzymatic transformations to construct the characteristic tetracyclic core of lycopodine.

The initial steps involve the conversion of L-lysine to cadaverine, which is then cyclized to form Δ1-piperideine.[7] Pelletierine (B1199966) is a key intermediate formed from the condensation of Δ1-piperideine with a four-carbon unit derived from two molecules of malonyl-CoA. The exact subsequent steps leading to the formation of the full lycopodine skeleton are still under investigation, but it is proposed to involve the condensation of pelletierine with another C8N unit or a related intermediate.

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from Lycopodium clavatum.

Experimental_Workflow Plant_Material Lycopodium clavatum (Dried, Powdered) Extraction Extraction (PLE, Maceration, or SFE) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification (Solid-Phase Extraction) Crude_Extract->Purification Purified_Fraction Purified Lycopodine Fraction Purification->Purified_Fraction Analysis Analysis (HPLC-MS/MS or UPLC-Q-TOF/MS) Purified_Fraction->Analysis Data Quantitative Data & Structural Confirmation Analysis->Data

Caption: General workflow for this compound isolation and analysis.

Conclusion

Lycopodium clavatum remains a primary natural source for the isolation of this compound. The advancement of extraction and analytical techniques, such as Pressurized Liquid Extraction and High-Resolution Mass Spectrometry, has enabled more efficient and accurate quantification of this valuable alkaloid. A deeper understanding of its biosynthetic pathway not only provides insights into the chemical ecology of Lycopodium species but also opens avenues for biotechnological production approaches. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of this compound.

References

The Structural Unraveling of (-)-Lycopodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lycopodine, a prominent member of the vast Lycopodium alkaloid family, has intrigued chemists for over a century due to its unique tetracyclic framework and significant biological activities. Its complex, bridged structure presented a formidable challenge to early chemists, and the journey to its complete structural elucidation is a testament to the evolution of chemical analysis. This technical guide provides an in-depth exploration of the pivotal experiments and logical deductions that led to the definitive structural assignment of this compound. We will delve into the classical chemical degradation studies that provided the initial glimpses into its carbon skeleton, followed by the comprehensive spectroscopic analyses that painted a complete picture of its intricate architecture. Finally, the unequivocal confirmation of its absolute stereochemistry through X-ray crystallography will be detailed. This guide is intended to serve as a comprehensive resource, offering not only a historical perspective but also detailed experimental protocols and organized data to aid researchers in the field of natural product chemistry and drug development.

Introduction

Isolated from various club moss species (Lycopodiaceae), this compound (C₁₆H₂₅NO) stands as a archetypal example of the lycopodane (B1237588) class of alkaloids.[1] The molecule's compact, cage-like structure, featuring a unique C₁₆N skeleton, has been a subject of fascination and a benchmark for synthetic chemists. The elucidation of its structure was a multi-stage process that spanned several decades, beginning with classical chemical degradation methods and culminating in modern spectroscopic and crystallographic techniques. Understanding this historical progression provides valuable insights into the logic of structural chemistry and the power of evolving analytical methodologies.

Classical Structural Elucidation: Chemical Degradation Studies

Prior to the advent of modern spectroscopic techniques, the structural elucidation of complex natural products heavily relied on chemical degradation, breaking down the molecule into smaller, more readily identifiable fragments. These destructive methods, while laborious, provided the foundational clues to the carbon-nitrogen framework of this compound.

Selenium Dehydrogenation

One of the earliest and most informative degradation studies involved the dehydrogenation of lycopodine over selenium at high temperatures. This harsh process aromatized the alicyclic rings, yielding a mixture of quinoline (B57606) derivatives.

The principal products identified from this reaction were 7-methylquinoline (B44030) and 5,7-dimethylquinoline. The formation of these quinoline skeletons was a critical discovery, suggesting that the lycopodine framework contained a hydroquinoline or a related nitrogen-containing bicyclic system. This provided a fundamental piece of the structural puzzle, indicating the arrangement of a significant portion of the carbon atoms and the nitrogen atom.

Experimental Protocol: Selenium Dehydrogenation of this compound

  • Preparation: A mixture of this compound (1.0 g) and selenium powder (2.0 g) is intimately mixed and placed in a long-necked flask fitted with a condenser.

  • Reaction: The flask is heated under a slow stream of nitrogen gas to approximately 300-340°C for 20-24 hours. Volatile products are collected in a cooled receiver.

  • Work-up: The reaction mixture is cooled, and the solid residue is triturated with ether. The ethereal extracts are combined with the collected volatile products.

  • Purification: The combined extracts are washed with dilute hydrochloric acid to extract the basic products. The acidic solution is then made alkaline with sodium hydroxide (B78521) and extracted with ether. The resulting ethereal solution containing the crude basic products is dried over anhydrous sodium sulfate.

  • Fractionation and Identification: The solvent is removed, and the residual oil is fractionally distilled. The fractions are then subjected to further purification by chromatography and identified by comparison with authentic samples of quinoline derivatives (e.g., through melting point of picrate (B76445) derivatives).

Hofmann Degradation

The Hofmann degradation, a method to systematically degrade amines, was applied to lycopodine to probe the nature of the nitrogen-containing rings. This multi-step process involves exhaustive methylation of the nitrogen atom, followed by elimination of a quaternary ammonium (B1175870) hydroxide with a base to open the ring.

While the complete, stepwise elucidation of the entire ring system through Hofmann degradation proved complex due to the bridged nature of lycopodine, the initial stages of the degradation provided evidence for the presence of a saturated heterocyclic ring containing the nitrogen atom. The resistance of the nitrogen to be fully eliminated without significant skeletal rearrangement highlighted the intricate and constrained nature of the tetracyclic system.

Experimental Protocol: Hofmann Degradation of this compound Methiodide

  • Exhaustive Methylation: this compound (1.0 g) is dissolved in methanol (B129727) (10 mL), and methyl iodide (2.0 mL) is added. The mixture is refluxed for 4 hours. The solvent is then evaporated to yield lycopodine methiodide.

  • Formation of the Quaternary Hydroxide: The methiodide salt is dissolved in water, and an excess of freshly prepared silver oxide (from silver nitrate (B79036) and sodium hydroxide) is added. The mixture is shaken vigorously for 1 hour to facilitate the exchange of the iodide ion for a hydroxide ion. The silver iodide precipitate is removed by filtration.

  • Elimination: The aqueous solution of the quaternary ammonium hydroxide is concentrated under reduced pressure and then heated strongly (typically to 150-200°C) under vacuum. The volatile products are collected in a cooled trap.

  • Analysis of Products: The degradation products are purified by chromatography and characterized by spectroscopic methods to determine their structure, providing insights into the ring system attached to the nitrogen atom.

von Braun Degradation

The von Braun degradation, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, was another key chemical tool used to investigate the structure of lycopodine. This reaction cleaves one of the N-alkyl bonds, resulting in a cyanamide (B42294) and an alkyl bromide. The application of this reaction to lycopodine provided crucial information about the connectivity of the carbon skeleton around the nitrogen atom. The reaction led to the opening of one of the rings, and the resulting products helped to piece together the intricate network of the tetracyclic core.[2]

Experimental Protocol: von Braun Degradation of this compound with Cyanogen Bromide

  • Reaction: this compound (1.0 g) is dissolved in a dry, inert solvent such as benzene (B151609) or chloroform (B151607) (20 mL). A solution of cyanogen bromide (1.2 g) in the same solvent is added, and the mixture is refluxed for 6-8 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is then treated with dilute acid (e.g., hydrochloric acid) to hydrolyze the cyanamide group.

  • Isolation and Characterization: The products of the reaction and subsequent hydrolysis are isolated and purified using chromatographic techniques. Spectroscopic analysis of these products reveals the nature of the carbon chain that was attached to the nitrogen atom, providing critical information about the ring structure.

Spectroscopic Elucidation

The advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the structural elucidation of natural products. For this compound, these methods provided a non-destructive and highly detailed view of its molecular architecture, confirming and refining the hypotheses derived from chemical degradation studies.

Mass Spectrometry

Mass spectrometry of lycopodine and its derivatives revealed a characteristic fragmentation pattern dominated by the loss of the bridge atoms.[3] This provided strong evidence for the bridged nature of the tetracyclic system and helped to identify the different structural groups within the Lycopodium alkaloids.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in the complete structural assignment of this compound. The chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (COSY, HSQC, HMBC) allowed for the unambiguous assignment of all proton and carbon signals, revealing the precise connectivity and stereochemical relationships within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~1.8-2.0m
2~1.4-1.6m
3~1.7-1.9m
4~2.1-2.3m
6~2.8-3.0m
7~1.9-2.1m
8~1.5-1.7m
9~2.4-2.6m
10~1.2-1.4m
11~1.6-1.8m
12~2.9-3.1m
13~2.0-2.2m
14~1.3-1.5m
15~1.0-1.2m
16-CH₃0.84d6.2

Note: Due to the complexity and overlapping signals in the ¹H NMR spectrum of lycopodine, precise chemical shifts and multiplicities for all protons are often difficult to assign without advanced 2D NMR techniques. The data presented here are approximate ranges based on published spectra.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [4]

PositionChemical Shift (δ, ppm)
143.1
226.0
331.5
451.3
5211.1
649.9
744.8
827.8
957.0
1036.2
1122.8
1241.9
1364.0
1434.5
1524.8
1622.2

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra. For 2D NMR, COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations.

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., Fourier transformation, phasing, and baseline correction). The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm). The spectra are then analyzed to assign all signals and determine the connectivity and stereochemistry of the molecule.

Definitive Structure and Stereochemistry: X-ray Crystallography

While chemical degradation and spectroscopic methods provided a detailed picture of the planar structure and relative stereochemistry of this compound, the absolute configuration could only be definitively established by X-ray crystallography. The analysis of a suitable crystalline derivative, lycopodine hydrobromide, provided the final and unequivocal proof of the structure and stereochemistry of this complex alkaloid.[5]

The X-ray diffraction data revealed the precise three-dimensional arrangement of the atoms in the molecule, confirming the tetracyclic framework, the positions of the methyl group and the carbonyl function, and the absolute stereochemistry at all chiral centers.

Table 3: Crystallographic Data for this compound Hydrobromide [5]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.606
b (Å)9.540
c (Å)21.371
Z4

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Single crystals of this compound hydrobromide suitable for X-ray diffraction are grown by slow evaporation of a solution of the salt in a suitable solvent system (e.g., methanol-ether).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. The final refined structure provides the precise atomic coordinates, bond lengths, and bond angles, confirming the absolute configuration of the molecule.

Logical Flow of Structural Elucidation

The structural elucidation of this compound followed a logical progression from initial characterization to the definitive assignment of its complex three-dimensional structure.

structural_elucidation_flowchart cluster_classical Classical Methods cluster_spectroscopic Spectroscopic Analysis cluster_crystallographic Crystallographic Confirmation A Elemental Analysis & Molecular Formula (C16H25NO) B Selenium Dehydrogenation A->B C Hofmann Degradation A->C D von Braun Degradation A->D E Identification of Quinoline Derivatives (7-methylquinoline, 5,7-dimethylquinoline) B->E F Evidence of N-heterocyclic rings C->F G Information on C-skeleton around Nitrogen D->G H Initial Structural Hypotheses (Hydroquinoline core) E->H F->H G->H I Mass Spectrometry H->I J 1H & 13C NMR Spectroscopy H->J L Confirmation of C16N Skeleton & Connectivity I->L K 2D NMR (COSY, HSQC, HMBC) J->K M Assignment of all C and H atoms K->M O X-ray Crystallography of Lycopodine Hydrobromide L->O N Elucidation of Relative Stereochemistry M->N N->O P Definitive 3D Structure and Absolute Stereochemistry O->P selenium_dehydrogenation Lycopodine This compound (C16H25NO) Reaction Se, 300-340°C Lycopodine->Reaction Products Mixture of Aromatic Products Reaction->Products Quinoline1 7-Methylquinoline Products->Quinoline1 Major Product Quinoline2 5,7-Dimethylquinoline Products->Quinoline2 Minor Product hofmann_degradation_pathway Lycopodine This compound Step1 1. CH3I (excess) Lycopodine->Step1 Methiodide Lycopodine Methiodide Step1->Methiodide Step2 2. Ag2O, H2O Methiodide->Step2 Hydroxide Quaternary Ammonium Hydroxide Step2->Hydroxide Step3 3. Heat (Δ) Hydroxide->Step3 Product Ring-Opened Product (Unsaturated Amine) Step3->Product von_braun_degradation_pathway Lycopodine This compound Step1 BrCN Lycopodine->Step1 Intermediate N-Cyano Ammonium Bromide Intermediate Step1->Intermediate Product Ring-Opened Bromo-cyanamide Intermediate->Product Ring Cleavage

References

stereochemistry and absolute configuration of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Lycopodine For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent member of the Lycopodium alkaloids, a large family of natural products known for their complex and varied tetracyclic ring systems. First isolated in 1881, its intricate structure and stereochemistry posed a significant challenge for chemists for many decades. The definitive elucidation of its absolute configuration was a landmark achievement, relying on a combination of chemical degradation, spectroscopic analysis, and ultimately, single-crystal X-ray crystallography. Understanding the precise three-dimensional arrangement of atoms in this compound is critical for its synthetic production, the development of derivatives with potential therapeutic applications, and for comprehending its biological activity. This guide provides a detailed overview of the stereochemistry and the experimental methodologies used to establish the absolute configuration of this compound.

Absolute Configuration of this compound

The absolute configuration of the naturally occurring enantiomer, this compound, has been unequivocally established. The molecule contains five stereocenters, and their configuration is described by the Cahn-Ingold-Prelog (CIP) nomenclature as (1R,2R,10S,13S,15R)-15-methyl-6-azatetracyclo[8.6.0.0¹’⁶.0²’¹³]hexadecan-11-one.

dot

Figure 1: 2D representation of this compound with stereocenters highlighted.

Quantitative Data

The stereochemical identity of this compound is supported by specific quantitative data derived from various analytical techniques.

ParameterValueTechniqueReference
Specific Rotation [α]D = -24.5° (c 1.10, EtOH)Polarimetry[1]
[α]D = -23.2° (c 0.22, 100% EtOH)Polarimetry[1]
Crystal System OrthorhombicX-ray Crystallography[2]
Space Group P212121X-ray Crystallography[2]
Unit Cell Dimensions a = 7.606(1) Å, b = 9.540(1) Å, c = 21.371(1) ÅX-ray Crystallography[2]
1H NMR δ (ppm): 0.93 (d, 3H, J=6.3 Hz, C16-H), 1.0-2.1 (m, 14H), 2.45 (m, 1H), 2.80 (m, 1H), 3.05 (m, 1H), 3.30 (m, 1H) (Representative values, may vary with solvent and instrument)1H NMR
13C NMR δ (ppm): 22.4 (C16), 25.0, 25.1, 30.8, 32.2, 34.6, 39.4, 42.8, 43.1, 45.9, 50.1, 57.1, 58.7, 63.9, 212.9 (C5) (Representative values)13C NMR

Experimental Protocols

The determination of the absolute configuration of this compound is a classic example of the application of powerful analytical techniques in structural chemistry.

Single-Crystal X-ray Crystallography of Lycopodine Hydrochloride

The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction, particularly when anomalous dispersion can be observed.

Methodology:

  • Crystal Preparation: Single crystals of lycopodine hydrochloride suitable for X-ray diffraction are grown. The hydrochloride salt is often used to introduce a heavier atom (chlorine) which enhances the anomalous scattering effect, and often improves crystal quality.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays (typically from a Cu or Mo source). The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods.

  • Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal, particularly the chlorine atom. The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are used to determine the correct enantiomer. The Flack parameter is calculated during refinement; a value close to 0 indicates the correct absolute configuration has been assigned.

dot

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis start This compound salt Formation of Lycopodine HCl start->salt crystal Crystallization salt->crystal mount Mount Crystal crystal->mount xray X-ray Diffraction mount->xray solve Structure Solution xray->solve refine Structure Refinement solve->refine anomalous Anomalous Dispersion Analysis refine->anomalous flack Flack Parameter Calculation anomalous->flack absolute Absolute Configuration Determined flack->absolute

Figure 2: Workflow for determining the absolute configuration of this compound via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.

Methodology:

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired. These experiments provide information about the chemical environment of each proton and carbon atom, respectively.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, which helps to establish the connectivity of the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the relative stereochemistry. They show correlations between protons that are close in space, regardless of whether they are connected by bonds. The presence or absence of NOE/ROE cross-peaks between specific protons provides information about their relative orientation (e.g., axial vs. equatorial, cis vs. trans).

dot

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR connectivity Molecular Connectivity H1->connectivity C13 ¹³C NMR C13->connectivity cosy COSY cosy->connectivity hsqc HSQC hsqc->connectivity hmbc HMBC hmbc->connectivity noesy NOESY/ROESY relative_stereo Relative Stereochemistry noesy->relative_stereo

Figure 3: Logic diagram for the use of NMR in the structural elucidation of this compound.

Conclusion

The determination of the is a testament to the power of modern analytical chemistry. While initial studies relied on classical chemical methods, the definitive assignment was achieved through single-crystal X-ray crystallography. This was further supported by detailed NMR studies that elucidated the relative stereochemistry in solution, and by the measurement of its specific optical rotation, which is a characteristic physical property of this enantiomer. For researchers in natural product synthesis, medicinal chemistry, and drug development, a thorough understanding of the stereochemical details of this compound is fundamental for any further investigation or application of this fascinating molecule.

References

The Biosynthesis of Lycopodium Alkaloids from Lysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Lycopodium alkaloids, a diverse class of over 400 structurally complex natural products, have garnered significant attention for their potent biological activities, including the acetylcholinesterase inhibitory effects of huperzine A, a promising therapeutic agent for Alzheimer's disease.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of Lycopodium alkaloids, with a central focus on the foundational role of L-lysine. We will delineate the core biosynthetic pathway, from the initial enzymatic transformations of lysine (B10760008) to the formation of key intermediates and the subsequent elaboration into the characteristic scaffolds of various Lycopodium alkaloid classes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, tabulated quantitative data, and visualized pathway and workflow diagrams to facilitate further investigation and exploitation of this fascinating biosynthetic machinery.

Introduction

The club mosses of the Lycopodiaceae family are the botanical source of a vast and structurally intricate family of alkaloids known as the Lycopodium alkaloids.[2] These compounds typically feature C16N or C16N2 skeletons, often in complex tri- and tetracyclic arrangements.[2] The biosynthetic origin of these alkaloids has been a subject of intense research, with early labeling studies definitively establishing L-lysine as a primary precursor.[3]

This guide will systematically unfold the biosynthetic journey from lysine to the diverse array of Lycopodium alkaloids, including lycopodine, huperzine A, and cernuine. We will examine the key enzymatic players, such as lysine decarboxylase (LDC), copper amine oxidase (CAO), and the more recently discovered type III polyketide synthases (PKSs) and neofunctionalized carbonic anhydrases (CALs), that orchestrate this complex metabolic pathway.

The Core Biosynthetic Pathway from L-Lysine

The biosynthesis of Lycopodium alkaloids commences with the amino acid L-lysine and proceeds through a series of key intermediates. The initial steps are dedicated to the formation of the piperidine (B6355638) ring, a fundamental building block of these alkaloids.

Formation of Cadaverine (B124047) and Δ1-Piperideine

The biosynthetic pathway is initiated by the decarboxylation of L-lysine to produce cadaverine.[1][4] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[1][4] Subsequently, cadaverine undergoes oxidative deamination, a reaction catalyzed by copper amine oxidase (CAO) , to yield 5-aminopentanal.[4][5] This intermediate spontaneously cyclizes to form the imine Δ1-piperideine .[5][6]

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ1-Piperideine Aminopentanal->Piperideine Spontaneous cyclization

Figure 1: Initial steps in the biosynthesis of Lycopodium alkaloids.
The Central Role of Pelletierine (B1199966)

A pivotal intermediate in the biosynthesis of many Lycopodium alkaloids is pelletierine .[3][7] Isotope labeling studies have demonstrated that pelletierine is derived from both lysine and acetate.[3] The piperidine ring of pelletierine originates from lysine via Δ1-piperideine, while the three-carbon side chain is derived from acetoacetyl-CoA, which is formed from two molecules of acetyl-CoA.[8]

Recent research has shed light on the enzymatic machinery responsible for pelletierine synthesis. A type III polyketide synthase (PKS) has been shown to catalyze the condensation of malonyl-CoA to produce 3-oxoglutaric acid.[7] This then undergoes a non-enzymatic Mannich-like condensation with Δ1-piperideine to form pelletierine.[7] Another key intermediate, 4-(2-piperidyl)acetoacetate (4PAA) , is also formed through the condensation of Δ1-piperideine with a polyketide-derived precursor.[1]

G Piperideine Δ1-Piperideine Pelletierine Pelletierine Piperideine->Pelletierine PAA 4-(2-piperidyl)acetoacetate (4PAA) Piperideine->PAA MalonylCoA Malonyl-CoA OxoglutaricAcid 3-Oxoglutaric Acid MalonylCoA->OxoglutaricAcid Type III PKS MalonylCoA->PAA Type III PKS OxoglutaricAcid->Pelletierine Mannich-like condensation G cluster_0 Gene Cloning and Vector Construction cluster_1 Protein Expression cluster_2 Purification A Isolate RNA from H. serrata B Synthesize cDNA A->B C Amplify LDC gene by PCR B->C D Clone into expression vector (e.g., pET-32a(+)) C->D E Transform E. coli (e.g., BL21(DE3)) D->E F Culture cells and induce expression with IPTG E->F G Cell lysis F->G H Ni-NTA affinity chromatography G->H I SDS-PAGE analysis H->I G A Tissue Collection (e.g., young vs. old leaves) B RNA Extraction A->B C Library Preparation B->C D High-Throughput Sequencing C->D E Data Quality Control D->E F Transcriptome Assembly E->F G Gene Annotation F->G H Differential Expression Analysis F->H I Co-expression Network Analysis G->I J Candidate Gene Identification H->J I->J

References

The Biosynthetic Blueprint of (-)-Lycopodine: A Technical Guide to its Acetate-Derived Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine, a prominent member of the structurally complex Lycopodium alkaloids, has long intrigued chemists and biologists due to its unique tetracyclic framework and potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for understanding the intricate enzymatic machinery involved and for developing synthetic biology approaches for its production. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, with a particular focus on the incorporation of acetate (B1210297) precursors. The information presented herein is a synthesis of findings from isotopic labeling studies and enzymatic characterizations.

Core Biosynthetic Pathway

The biosynthesis of this compound is a prime example of a mixed biosynthetic pathway, drawing precursors from both amino acid and polyketide metabolism. The fundamental building blocks are L-lysine and acetate, which is utilized in the form of malonyl-CoA. The pathway deviates from a classical polyketide synthesis, as demonstrated by early isotopic labeling studies. The observed incorporation pattern of labeled acetate precursors supports the "pelletierine hypothesis," which posits that pelletierine (B1199966) is a key intermediate.

The initial steps of the pathway involve the conversion of L-lysine into Δ1-piperideine. In parallel, a type III polyketide synthase (PKS) catalyzes the condensation of malonyl-CoA units to form a polyketide chain. This is followed by a key condensation step between the lysine-derived piperideine ring and the acetate-derived polyketide unit.

Key Precursors and Intermediates:
  • L-Lysine: Serves as the nitrogen-containing precursor for the piperidine (B6355638) rings.

  • Acetate (as Malonyl-CoA): Provides the carbon backbone for the polyketide-derived portion of the molecule.

  • Cadaverine: Formed by the decarboxylation of L-lysine.

  • Δ1-Piperideine: A cyclic imine derived from cadaverine, which acts as a key building block.

  • Pelletierine: A crucial intermediate formed from the condensation of a lysine-derived unit and an acetate-derived unit. Isotopic labeling studies have confirmed its role as a specific precursor to lycopodine.[1]

  • 4-(2-piperidyl)acetoacetate: A proposed intermediate that couples with pelletierine.

  • Phlegmarine: A proposed intermediate resulting from the coupling of pelletierine and 4-(2-piperidyl)acetoacetate, which then undergoes further cyclization to form the lycopodine scaffold.

Quantitative Data

While extensive research has elucidated the general pathway, comprehensive quantitative data such as enzyme kinetic parameters and precursor incorporation rates for every step of this compound biosynthesis are not yet fully available in the literature. The following table summarizes the available quantitative data for a key enzyme in the upstream pathway of a related Lycopodium alkaloid, Huperzine A, which shares the initial lysine-derived precursors.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Source Organism
Lysine (B10760008) Decarboxylase (HsLDC)L-Lysine--2.11Huperzia serrata

Note: The Km and kcat values for HsLDC were not individually reported, only the catalytic efficiency.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of isotopic labeling studies and heterologous expression of candidate genes. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies with 13C-Acetate

This protocol describes a general method for feeding 13C-labeled acetate to Lycopodium plant cultures to trace the incorporation of acetate into this compound.

Materials:

  • Lycopodium plant culture (e.g., L. clavatum)

  • [1-13C]sodium acetate or [1,2-13C2]sodium acetate

  • Culture medium for Lycopodium

  • Solvents for extraction (e.g., methanol (B129727), chloroform)

  • Solid-phase extraction (SPE) cartridges for purification

  • NMR spectrometer

  • Mass spectrometer (LC-MS or GC-MS)

Procedure:

  • Preparation of Labeled Precursor Solution: Dissolve the 13C-labeled sodium acetate in sterile culture medium to a final concentration of 1-5 mM. The exact concentration should be optimized for the specific Lycopodium species and culture conditions.

  • Feeding: Introduce the labeled precursor solution to the Lycopodium culture. This can be done by adding it to the liquid medium or by watering soil-grown plants.

  • Incubation: Incubate the plants for a period of 7 to 21 days to allow for the uptake and metabolism of the labeled precursor.

  • Harvesting: Harvest the plant material and freeze it immediately in liquid nitrogen to quench all metabolic activity.

  • Extraction of Alkaloids:

    • Grind the frozen plant material to a fine powder.

    • Extract the powder with a suitable solvent system, such as methanol or a chloroform/methanol mixture.

    • Filter the extract to remove solid debris.

  • Purification of this compound:

    • Concentrate the crude extract under reduced pressure.

    • Perform a preliminary purification using acid-base extraction to isolate the alkaloid fraction.

    • Further purify this compound using column chromatography (e.g., silica (B1680970) gel or alumina) or solid-phase extraction (SPE).

  • Analysis:

    • NMR Spectroscopy: Acquire 13C NMR spectra of the purified this compound. Compare the signal intensities of the carbon atoms to determine the pattern and extent of 13C enrichment.

    • Mass Spectrometry: Analyze the purified sample by LC-MS or GC-MS to determine the mass shift due to the incorporation of 13C, confirming the uptake of the labeled precursor.

Transient Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol outlines the transient co-expression of candidate genes for the this compound biosynthetic pathway in N. benthamiana leaves via agroinfiltration to functionally characterize the enzymes.[2]

Materials:

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Expression vectors containing the candidate genes (e.g., lysine decarboxylase, polyketide synthase)

  • Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone)

  • Syringes (1 mL, without needle)

  • Solvents for metabolite extraction

  • LC-MS for metabolite analysis

Procedure:

  • Transformation of Agrobacterium: Transform the A. tumefaciens strain with the expression vectors containing the genes of interest.

  • Culture of Agrobacterium:

    • Inoculate a single colony of transformed Agrobacterium into 5 mL of YEB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

    • Inoculate 50 mL of YEB medium with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Preparation of Infiltration Suspension:

    • Pellet the Agrobacterium cells by centrifugation (e.g., 4000 x g for 10 min).

    • Resuspend the pellet in infiltration medium to a final OD600 of 0.8-1.0.

    • Incubate the suspension at room temperature for 2-4 hours without shaking.

  • Co-infiltration:

    • For co-expression, mix equal volumes of the Agrobacterium suspensions for each gene.

    • Infiltrate the abaxial side of the N. benthamiana leaves using a needleless syringe.

  • Incubation: Keep the infiltrated plants in a growth chamber for 3-5 days.

  • Metabolite Extraction and Analysis:

    • Harvest the infiltrated leaf tissue and freeze in liquid nitrogen.

    • Extract the metabolites using a suitable solvent.

    • Analyze the extract by LC-MS to detect the enzymatic products and confirm the function of the expressed genes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway of this compound and a typical experimental workflow for gene characterization.

biosynthetic_pathway Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Acetate Acetate (from Acetyl-CoA) MalonylCoA Malonyl-CoA Acetate->MalonylCoA PKS Type III Polyketide Synthase (PKS) MalonylCoA->PKS Cadaverine Cadaverine CAO Copper Amine Oxidase (CAO) Cadaverine->CAO Delta1Piperideine Δ¹-Piperideine Pelletierine Pelletierine Delta1Piperideine->Pelletierine PiperidylAcetoacetate 4-(2-piperidyl)acetoacetate Delta1Piperideine->PiperidylAcetoacetate Polyketide Polyketide intermediate Polyketide->Pelletierine Polyketide->PiperidylAcetoacetate Phlegmarine Phlegmarine Pelletierine->Phlegmarine PiperidylAcetoacetate->Phlegmarine UnknownEnzyme1 Unknown Enzyme(s) Phlegmarine->UnknownEnzyme1 Lycopodine This compound LDC->Cadaverine CAO->Delta1Piperideine PKS->Polyketide UnknownEnzyme1->Lycopodine UnknownEnzyme2 Unknown Enzyme(s)

Figure 1: Proposed biosynthetic pathway of this compound from L-lysine and acetate.

experimental_workflow GeneCloning Candidate Gene Cloning (e.g., PKS, LDC) VectorConstruction Expression Vector Construction GeneCloning->VectorConstruction AgroTransformation Agrobacterium Transformation VectorConstruction->AgroTransformation Agroinfiltration Agroinfiltration of N. benthamiana AgroTransformation->Agroinfiltration Incubation Plant Incubation (3-5 days) Agroinfiltration->Incubation MetaboliteExtraction Metabolite Extraction Incubation->MetaboliteExtraction LCMS_Analysis LC-MS Analysis MetaboliteExtraction->LCMS_Analysis DataAnalysis Data Analysis and Product Identification LCMS_Analysis->DataAnalysis

Figure 2: Experimental workflow for the functional characterization of biosynthetic genes.

Conclusion

The biosynthetic pathway of this compound is a testament to the chemical ingenuity of plants, weaving together precursors from distinct metabolic origins to construct a complex molecular architecture. While the general framework of the pathway is established, further research is required to fully characterize all the enzymatic steps and their kinetics. The methodologies and information presented in this guide provide a solid foundation for researchers aiming to delve deeper into the biosynthesis of this fascinating alkaloid and to harness its biosynthetic machinery for synthetic biology applications. Future work in this area will undoubtedly uncover more of the intricate details of Lycopodium alkaloid biosynthesis, paving the way for novel drug discovery and development.

References

Initial Pharmacological Screening of (-)-Lycopodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lycopodine, a prominent member of the Lycopodium alkaloid family, has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. Structurally characterized by a unique tetracyclic quinolizidine (B1214090) core, this natural product, primarily isolated from club mosses of the Lycopodiaceae family, has been the subject of numerous preclinical investigations. This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound, summarizing its known biological effects, presenting quantitative data in a structured format, and detailing the experimental protocols for key assays. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and the methodologies employed in its evaluation. The primary focus of this document is to equip researchers, scientists, and drug development professionals with a thorough foundational knowledge of this compound's pharmacological profile, thereby aiding in the strategic planning of future research and development endeavors.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, the alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, have been particularly fruitful. This compound (C₁₆H₂₅NO), a major alkaloid found in various Lycopodium species, has been identified as a molecule of interest owing to its potential therapeutic applications.[1][2] This guide delves into the initial pharmacological characterization of this compound, focusing on its anticancer, anti-inflammatory, and neuropharmacological properties.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound and related extracts.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssayEndpointResultReference
PC3Prostate Cancer (androgen-refractory)MTT AssayIC₅₀57.62 ± 0.086 µg/mL[3]
LnCaPProstate Cancer (androgen-sensitive)MTT AssayIC₅₀51.46 ± 1.43 µg/mL[3]
HeLaCervical CancerNot Specified-Growth inhibition[4]

Table 2: Anti-inflammatory Activity of a Lycopodine-rich Fraction

Assay ModelTreatmentDosageEffectReference
Acetic acid-induced capillary permeability in miceAlkaloid fraction (84.5% Lycopodine)500 mg/kg32.1% inhibition[5]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

Compound/ExtractSourceResultReference
This compoundLycopodium japonicumNo inhibitory activity observed[6]
Petroleum ether extract of Lycopodium complanatum ssp. chamaecyparissus (60.8% Lycopodine)Lycopodium complanatum76.5% inhibition at 1 mg/mL[7]

Note: Data on the acetylcholinesterase inhibitory activity of pure this compound is inconsistent, with some studies on lycopodine-type alkaloids showing low to no activity.

Table 4: Toxicological Data

ParameterValueReference
LD₅₀Data not available in the reviewed literature.-

Table 5: Antimicrobial and Antiviral Activity

ActivityOrganism/VirusCompound/ExtractResultReference
AntibacterialStaphylococcus aureusPetroleum ether extract of L. complanatum (60.8% Lycopodine)Effective against ATCC strains[7]
AntiviralHerpes Simplex Virus (HSV)Petroleum ether extract of L. complanatum (60.8% Lycopodine)Active[7]
AntiviralParainfluenza Virus (PI-3)Petroleum ether extract of L. complanatum (60.8% Lycopodine)Potent inhibition

Key Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3][4] This process involves the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[3][4] Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to programmed cell death.[3][4] Studies have also indicated that this compound can down-regulate the expression of 5-lipoxygenase and the EGF receptor in prostate cancer cells.[2]

Apoptotic_Pathway_of_Lycopodine Lycopodine This compound Bax Bax Lycopodine->Bax Upregulates Bcl2 Bcl-2 Lycopodine->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates via Apaf-1 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 (activated) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptotic pathway induced by this compound.
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are crucial in regulating the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Acetic Acid) MAPK MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK Activates NFkB NF-κB Pathway (IκBα, p65) Inflammatory_Stimuli->NFkB Activates Lycopodine This compound Lycopodine->MAPK Inhibits Lycopodine->NFkB Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., increased vascular permeability) MAPK->Pro_inflammatory_Mediators Induces NFkB->Pro_inflammatory_Mediators Induces

Inhibition of inflammatory pathways by this compound.

Experimental Protocols

General Experimental Workflow for In Vitro Screening

The initial screening of a natural product like this compound typically follows a hierarchical approach, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies.

In_Vitro_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Validation A Compound Isolation & Characterization (this compound) B Cytotoxicity Assay (e.g., MTT on various cell lines) A->B C Dose-Response & IC₅₀ Determination B->C D Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) B->D E Cellular Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) C->E F Signaling Pathway Analysis (e.g., Western Blot for MAPK, NF-κB) D->F G Animal Model of Disease (e.g., Xenograft, Induced Inflammation) E->G F->G

General workflow for in vitro pharmacological screening.
Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from standard commercially available kits.

  • Cell Preparation:

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.

    • Induce apoptosis by treating cells with this compound at various concentrations for a predetermined time. Include an untreated control.

  • Cell Lysis:

    • Centrifuge the plate and remove the supernatant.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Enzymatic Reaction:

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of DEVD-pNA substrate (final concentration 200 µM) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.

Mitochondrial Membrane Potential Assay (JC-1)

This protocol is based on the use of the JC-1 fluorescent probe.

  • Cell Preparation:

    • Culture cells in a suitable format (e.g., 96-well plate, culture dish).

    • Treat cells with this compound to induce apoptosis. Include a positive control (e.g., CCCP) and an untreated negative control.

  • JC-1 Staining:

    • Prepare a 1x JC-1 staining solution by diluting the stock in pre-warmed cell culture medium.

    • Add the JC-1 staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing:

    • Centrifuge the plate/tube at 400 x g for 5 minutes and discard the supernatant.

    • Wash the cells with an equal volume of assay buffer. Repeat the centrifugation and removal of the supernatant.

  • Data Acquisition:

    • Resuspend the cells in assay buffer.

    • Measure fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

      • Healthy cells (J-aggregates): Excitation ~540 nm, Emission ~590 nm (red).

      • Apoptotic cells (JC-1 monomers): Excitation ~485 nm, Emission ~535 nm (green).

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used for screening AChE inhibitors.

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (pH 8.0).

    • Dissolve acetylthiocholine (B1193921) iodide (ATCI) and 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) in the buffer.

    • Prepare a solution of AChE in the buffer.

    • Dissolve this compound in DMSO and then dilute with the buffer to desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 200 µL of the reaction mixture containing phosphate buffer, this compound at various concentrations, and AChE (0.02 U/mL).

    • Incubate the mixture at 30°C for 20 minutes.

    • Initiate the reaction by adding 40 µL of a solution containing DTNB (0.625 mM) and ATCI (0.625 mM).

  • Data Acquisition:

    • Monitor the increase in absorbance at 405 nm every 30 seconds for 1 hour using a microplate reader. The color change is due to the reaction of thiocholine (B1204863) (produced by AChE) with DTNB.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Acetic Acid-Induced Capillary Permeability Assay (In Vivo)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the leakage of a dye from blood vessels into the peritoneal cavity.

  • Animal Preparation:

    • Use male mice, fasted for 24 hours with free access to water.

    • Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of this compound.

  • Drug Administration:

    • Administer this compound or the control substances orally or intraperitoneally.

  • Induction of Permeability:

    • After a set time (e.g., 30 minutes), inject a 0.25% solution of Evans blue dye intravenously into the tail vein.

    • Immediately after the dye injection, administer a 0.7% acetic acid solution intraperitoneally.

  • Sample Collection and Analysis:

    • After a further 30 minutes, euthanize the animals by cervical dislocation.

    • Collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.

    • Centrifuge the fluid and measure the absorbance of the supernatant at 610 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.

    • The percentage inhibition of permeability is calculated by comparing the absorbance of the test groups to the control group.

Conclusion and Future Directions

The initial pharmacological screening of this compound reveals a compound with significant biological activities, particularly in the realms of anticancer and anti-inflammatory research. Its ability to induce apoptosis in cancer cells and inhibit inflammatory responses in vivo underscores its potential as a lead compound for drug development. However, the existing data also highlights several areas that require further investigation.

Future research should focus on these areas to build a more complete pharmacological profile of this compound. Structure-activity relationship (SAR) studies could also be beneficial in optimizing its therapeutic potential while minimizing any potential toxicity. The information compiled in this guide serves as a robust starting point for these future investigations, paving the way for the potential translation of this fascinating natural product into a clinically relevant therapeutic agent.

References

An In-depth Technical Guide on Early Studies of the Anticholinesterase Activity of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies concerning the anticholinesterase activity of (-)-Lycopodine, a prominent member of the Lycopodium family of alkaloids. While extensive research has been conducted on the potent acetylcholinesterase (AChE) inhibitory properties of other Lycopodium alkaloids like Huperzine A, early investigations into this compound itself revealed a different profile. This document synthesizes the available data, details the experimental methodologies employed, and presents logical workflows and signaling pathways through structured diagrams.

Introduction to this compound and Cholinesterase Inhibition

This compound is a tetracyclic quinolizidine (B1214090) alkaloid and the flagship member of the lycopodine-type alkaloids. These natural products are biosynthesized by various club moss species (Lycopodiaceae). The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in the neurotransmitter acetylcholine. While the Lycopodium genus has yielded potent AChE inhibitors, early research indicated that lycopodine-type alkaloids, including this compound, generally exhibit weak inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Data on Anticholinesterase Activity

Specific quantitative data from early studies on the direct anticholinesterase activity of isolated this compound is notably scarce in publicly accessible literature. However, studies on extracts containing lycopodine and on related lycopodane-type alkaloids provide context for its activity. It is generally reported that lycopodine-type alkaloids are poor AChE inhibitors. For instance, a study on lycopodane-type alkaloids from Lycopodium annotinum ssp. alpestre showed low inhibitory activity for the tested compounds.[1] Another study investigating alkaloid extracts from Lycopodium clavatum, where lycopodine is a main component, demonstrated dose- and time-dependent inhibition of AChE in rat brain homogenates.[2] However, the specific contribution of lycopodine to this activity was not isolated. One study explicitly mentioned that pure lycopodine-type alkaloids generally exhibit very low inhibitory activity.[3]

Plant Source SpeciesExtract TypeCholinesteraseMeasured Activity (IC50)Reference
Lycopodium clavatumAlkaloid ExtractAcetylcholinesterase (AChE)Not specified in abstract[Konrath et al., 2012][2]
Lycopodium thyoidesAlkaloid ExtractAcetylcholinesterase (AChE)Not specified in abstract[Konrath et al., 2012][2]
Huperzia speciesAlkaloid ExtractsAcetylcholinesterase (AChE)0.11 - 42.6 µg/mL[Konrath et al., 2011]
Huperzia speciesAlkaloid ExtractsButyrylcholinesterase (BChE)Generally lower than AChE inhibition[Konrath et al., 2011]

Experimental Protocols

The most widely employed method for assessing anticholinesterase activity in early and contemporary studies is the spectrophotometric method developed by Ellman and colleagues.

This colorimetric assay measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[4][5]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The presence of an inhibitor reduces the rate of this color formation.

Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate reader or spectrophotometer

  • Incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a fresh solution of ATCI in deionized water.

    • Prepare serial dilutions of the this compound stock solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer.

    • Add the test compound solution (e.g., this compound) at various concentrations to the test wells.

    • For the positive control (100% enzyme activity), add the solvent used for the test compound.

    • Add the AChE enzyme solution to all wells except the blank.

    • Add the DTNB solution to all wells.

    • Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).[6]

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm kinetically, with readings taken at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).[4][5]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binding Lycopodine This compound (Weak Inhibitor) Lycopodine->AChE Weak Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Cholinergic neurotransmission and the site of weak inhibition by this compound.

Anticholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis reagents Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - this compound Dilutions plate_setup Plate Setup: - Add Buffer - Add this compound/Control - Add AChE - Add DTNB reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 25°C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATCI) pre_incubation->reaction_start kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) reaction_start->kinetic_measurement data_analysis Data Analysis: - Calculate Reaction Rate - Calculate % Inhibition kinetic_measurement->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

References

physical and chemical properties of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine is a prominent member of the Lycopodium alkaloids, a large and structurally diverse family of natural products isolated from various species of club mosses (Lycopodiaceae). With a rich history of use in traditional medicine, this compound and its congeners have attracted significant attention from the scientific community due to their complex molecular architecture and promising biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and synthesis, and a summary of its key biological effects, with a focus on its potential in drug development.

Physical and Chemical Properties

This compound is a tetracyclic quinolizidine (B1214090) alkaloid with a compact and rigid structure. Its physicochemical properties are summarized in the tables below.

General Properties
PropertyValueSource
Molecular Formula C₁₆H₂₅NO[1]
Molecular Weight 247.38 g/mol [1]
CAS Number 466-61-5[1]
Appearance Bitter prisms[2]
Physical Properties
PropertyValueExperimental ConditionsSource
Melting Point 114-116 °CNot specified[2]
Specific Optical Rotation [α]D25 = -24°c = 1.1, Ethanol[3]
Boiling Point 125 °C0.2 Torr[1]
Density 1.18 g/cm³Not specified[1]
Solubility Soluble in alcohol, benzene, chloroform, ether, and water.Not specified[2]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (CDCl₃, 100 MHz) ¹H NMR (CDCl₃, 400 MHz)
Chemical Shift (δ) ppm Carbon Atom
211.7C-5
69.1C-13
57.0C-4
52.8C-1
49.3C-9
44.8C-12
43.1C-7
39.7C-14
35.5C-3
31.6C-15
31.0C-11
27.8C-8
27.2C-6
22.8C-16
22.1C-10
18.2C-2

Note: NMR data is compiled from various sources and assignments may be subject to minor variations based on experimental conditions.[4][5][6]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional Group Assignment
2925-2850C-H stretching (alkane)
1700C=O stretching (ketone)
1450-1370C-H bending

Source: Compiled from data suggesting a ketone functional group.[2][7]

Mass Spectrometry (MS)

Ionization Methodm/zAssignment
ESI248.1963[M+H]⁺

Source: High-Resolution Mass Spectrometry data.[1]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. The temperature range over which the solid melts to a liquid is recorded. Impurities typically depress and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • Repeat the measurement with a fresh sample for accuracy.[8][9]

Determination of Specific Optical Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light used, and the temperature.

Apparatus:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

  • Sodium lamp (for D-line at 589 nm)

Procedure:

  • Accurately weigh a known mass of this compound.

  • Dissolve the sample in a known volume of a specified solvent (e.g., ethanol) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

  • Calibrate the polarimeter with a blank solution (the pure solvent).

  • Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

  • Place the cell in the polarimeter and measure the observed optical rotation (α).

  • Calculate the specific rotation [α] using the following formula: [α]λT = α / (l × c) where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light source.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[10][11][12]

Enantioselective Total Synthesis of this compound (Carter's Synthesis)

This synthesis features a key diastereoselective intramolecular Michael addition and an Oppenauer oxidation/aldol condensation cascade. The following is a simplified overview of the key steps. For full experimental details, refer to the original publication.[13][14]

Key Steps:

  • Preparation of the Michael Acceptor: Chiral auxiliary-controlled conjugate addition to a crotonyl amide followed by methoxide (B1231860) exchange yields a chiral ester.

  • Condensation: Double deprotonation with LiTMP followed by condensation with a sulfone-containing fragment.

  • Metathesis: Cross-metathesis with 3-penten-2-one (B1195949) to form the intramolecular Michael substrate.

  • Diastereoselective Intramolecular Michael Addition: Cyclization using an achiral base to form a key cyclohexanone (B45756) intermediate.

  • Mannich Condensation Precursor Formation: Reduction of an azide (B81097) to an imine and conversion of a methyl ketone to a silyl (B83357) enol ether.

  • Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization: Treatment with a Lewis acid to form the tricyclic core.

  • Alkylation: Alkylation of the resulting amine with 3-iodopropan-1-ol.

  • Oppenauer Oxidation/Aldol Condensation: A tandem reaction to form the final tetracyclic enone.

  • Reduction: Reduction of the enone with Stryker's reagent to yield this compound.[13]

Acetylcholinesterase (AChE) Inhibitory Activity Assay

Principle: The inhibitory effect of this compound on AChE activity is determined using a colorimetric method based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, to produce a yellow-colored compound that can be measured spectrophotometrically.[1]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution (or a positive control like galantamine).

  • Add the AChE enzyme solution to each well and incubate at 37 °C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI).

  • Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition of AChE activity for each concentration of this compound compared to the control (without inhibitor).

  • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of AChE activity.[1]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its potential as an anticancer agent and an acetylcholinesterase inhibitor being the most extensively studied.

Anticancer Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) and prostate cancer cells.[15][16][17] The mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Lycopodine This compound Bax Bax (Pro-apoptotic) Lycopodine->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Lycopodine->Bcl2 Inhibits CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apoptotic signaling pathway induced by this compound.

This compound treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[15] This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[16]

Acetylcholinesterase Inhibition

Several Lycopodium alkaloids are known to be potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[18][19] This inhibitory activity makes them attractive candidates for the development of drugs for neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. The workflow for assessing this activity is depicted below.

ache_inhibition_workflow cluster_workflow AChE Inhibition Assay Workflow Start Start Prepare_Solutions Prepare Solutions (Lycopodine, AChE, DTNB, ATCI) Start->Prepare_Solutions Incubate Incubate Lycopodine with AChE and DTNB Prepare_Solutions->Incubate Add_Substrate Add Substrate (ATCI) to initiate reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (412 nm) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for AChE inhibition assay.

Conclusion

This compound is a fascinating natural product with a well-defined set of physical and chemical properties. Its complex structure has presented a formidable challenge to synthetic chemists, leading to the development of elegant and innovative synthetic strategies. Furthermore, its significant biological activities, particularly its pro-apoptotic and acetylcholinesterase inhibitory effects, underscore its potential as a lead compound in the development of new therapeutics. This guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this remarkable alkaloid. Further investigations into its mechanism of action and structure-activity relationships are warranted to fully exploit its therapeutic potential.

References

(-)-Lycopodine molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of (-)-Lycopodine

This document provides essential physicochemical data for this compound, a significant alkaloid of interest to researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for experimental design, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C₁₆H₂₅NO[1][2][3][4]
Molecular Weight 247.38 g/mol [1][2][4][5]

Visualization of Core Properties

The following diagram illustrates the direct relationship between the compound and its key molecular identifiers.

Lycopodine_Properties Lycopodine This compound Formula Molecular Formula: C₁₆H₂₅NO Lycopodine->Formula MolWeight Molecular Weight: 247.38 g/mol Lycopodine->MolWeight

Caption: Core molecular properties of this compound.

References

A Technical Guide to the Retrosynthetic Analysis of the (-)-Lycopodine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lycopodine, the parent member of the extensive Lycopodium family of alkaloids, has captivated synthetic chemists for decades due to its unique tetracyclic core structure and intriguing biological activities, including antipyretic and acetylcholinesterase inhibitory properties.[1] This technical guide provides an in-depth examination of the key retrosynthetic strategies that have been developed to conquer the architectural complexity of the this compound core. We will dissect the seminal approaches of Wiesner, Stork, and Heathcock, culminating in the first enantioselective total synthesis by Carter. This document will detail the strategic bond disconnections, key chemical transformations, and, where available, the experimental protocols for the pivotal reactions. All quantitative data is summarized for comparative analysis, and logical relationships in the synthetic pathways are visualized using diagrams.

Introduction: The Structural Challenge of this compound

The core structure of this compound is a rigid tetracyclic system featuring a quinolizidine (B1214090) nucleus embedded within a complex bridged framework. The molecule contains four rings, conventionally labeled A, B, C, and D, and presents a significant stereochemical challenge with multiple contiguous stereocenters. The development of synthetic routes to this natural product has been a benchmark for the evolution of synthetic methodology.

Retrosynthetic Strategies

The total synthesis of this compound has been approached from several distinct strategic viewpoints. The following sections outline the retrosynthetic logic of the most influential syntheses.

The Wiesner Approach: A Convergent Strategy

The Wiesner synthesis is characterized by a convergent approach where the tetracyclic core is assembled late in the synthesis from a bicyclic precursor. The key retrosynthetic disconnection involves breaking the C4-C13 and C6-C7 bonds.[2]

Wiesner_Retrosynthesis Lycopodine This compound Tricyclic Tricyclic Intermediate (C4-C13 bond formed) Lycopodine->Tricyclic C6-C7 Disconnection Bicyclic Bicyclic Precursor Tricyclic->Bicyclic C4-C13 Disconnection Stork_Retrosynthesis Lycopodine This compound Tetracyclic_Keto_Lactam Tetracyclic Keto-Lactam Lycopodine->Tetracyclic_Keto_Lactam Reduction/Oxidation Quinolone_Derivative Quinolone Derivative Tetracyclic_Keto_Lactam->Quinolone_Derivative C12-C13 Disconnection (Intramolecular Michael) Cyclohexanone_Derivative Substituted Cyclohexanone Quinolone_Derivative->Cyclohexanone_Derivative C4-C5 & C1-N Disconnection (Enamine Annulation) Heathcock_Retrosynthesis Lycopodine This compound Tricyclic_Intermediate Tricyclic Core Lycopodine->Tricyclic_Intermediate Ring D Formation (Aldol Condensation) Acyclic_Precursor Acyclic Amino-diketone Precursor Tricyclic_Intermediate->Acyclic_Precursor C4-C13 & C1-N Disconnection (Intramolecular Mannich) Carter_Retrosynthesis Lycopodine This compound Tricyclic_Ketone Tricyclic Ketone Lycopodine->Tricyclic_Ketone Final Cyclization & Reduction Tricyclic_Sulfone Tricyclic Sulfone Tricyclic_Ketone->Tricyclic_Sulfone Desulfurization Bicyclic_Keto_Sulfone Bicyclic Keto Sulfone Tricyclic_Sulfone->Bicyclic_Keto_Sulfone Intramolecular Mannich (C4-C13 bond) Acyclic_Precursor Acyclic Keto Sulfone Bicyclic_Keto_Sulfone->Acyclic_Precursor Intramolecular Michael Addition (C7-C8 bond)

References

The Intricate World of Lycopodine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Lycopodine-type alkaloids, a prominent class within the diverse family of Lycopodium alkaloids, represent a fascinating area of natural product chemistry and drug discovery. Isolated from various club moss species (Lycopodiaceae), these compounds exhibit a wide range of complex chemical structures and significant biological activities, most notably as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. This technical guide provides an in-depth overview of the classification, biosynthetic pathways, and key experimental protocols related to lycopodine-type alkaloids.

Classification of Lycopodine-Type Alkaloids

The classification of Lycopodium alkaloids, first proposed by Ayer, is primarily based on their distinct carbon-nitrogen skeletons.[1][2][3] This structural diversity arises from different biosynthetic cyclization and rearrangement pathways. The four major classes are:

  • Lycopodine-type: Characterized by a tetracyclic skeleton, these are the most common type of Lycopodium alkaloids.

  • Lycodine-type: These alkaloids typically feature a pyridine (B92270) or α-pyridone ring within their structure.[3]

  • Fawcettimine-type: This class is distinguished by a unique skeletal arrangement resulting from the cleavage of a C-N bond in the lycopodine core.

  • Miscellaneous-type (or Phlegmarine-type): This group encompasses alkaloids with various other skeletal structures that do not fit into the other three main classes.

This guide focuses on the lycopodine-type alkaloids, which are biosynthetically derived from L-lysine.[3]

Quantitative Data: Acetylcholinesterase (AChE) Inhibitory Activity

A significant body of research on lycopodine-type alkaloids has focused on their potential as acetylcholinesterase inhibitors. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the alkaloid required to inhibit 50% of the AChE enzyme activity. A lower IC50 value indicates a more potent inhibitor.

AlkaloidPlant SourceAChE IC50 (µM)Reference
Huperzine AHuperzia serrata0.0743[4]
Huperzine CHuperzia serrata0.6[4]
N-demethylhuperzinineLycopodiastrum casuarinoides1.9[4]
Huperzine BLycopodiastrum casuarinoides20.2[4]
Lycoparin CLycopodiastrum casuarinoides23.9[4]
Huperradine GHuperzia serrata0.876[5]
Huperradine AHuperzia serrata13.125[5]

Experimental Protocols

Isolation and Purification of Lycopodine-Type Alkaloids

The isolation of lycopodine-type alkaloids from plant material is a multi-step process involving extraction and chromatography.

Protocol:

  • Extraction:

    • Air-dried and powdered plant material (e.g., whole plants of Lycopodium japonicum) is extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.[2]

    • The solvent is evaporated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 3% tartaric acid) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.[3]

    • The acidic aqueous layer is then basified with a base (e.g., ammonia (B1221849) water) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.[3]

  • Chromatographic Separation:

    • The crude alkaloid fraction is subjected to various chromatographic techniques for separation and purification.

    • Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate compounds based on their polarity.[2]

    • Reversed-Phase (RP-18) Column Chromatography: Further separation is achieved using RP-18 columns with a mobile phase of methanol-water or acetonitrile-water gradients.[2]

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used for the final purification of the isolated alkaloids, typically with methanol as the eluent.[2]

    • Fractions are monitored by thin-layer chromatography (TLC) and visualized using Dragendorff's reagent.[3]

  • Structure Elucidation:

    • The structures of the purified alkaloids are determined using a combination of spectroscopic techniques, including:

      • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.[2]

Acetylcholinesterase (AChE) Inhibitory Activity Assay (Modified Ellman's Method)

The AChE inhibitory activity of the isolated alkaloids is commonly determined using a spectrophotometric method developed by Ellman, with some modifications.[4][5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (isolated alkaloids)

  • Positive control (e.g., Huperzine A)

  • 96-well microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • To each well, add the following in order:

      • Phosphate buffer

      • Test compound solution (at various concentrations)

      • DTNB solution

    • The mixture is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the ATCI substrate solution to all wells.

    • The absorbance is measured kinetically at 412 nm for a set period (e.g., 5-10 minutes) using a microplate reader.[6]

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of enzyme without test sample) - (Activity of enzyme with test sample)] / (Activity of enzyme without test sample) x 100

    • The IC50 value for each compound is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biosynthetic Pathway of Lycopodine-Type Alkaloids

The biosynthesis of lycopodine-type alkaloids is a complex process that starts with the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization, to form the characteristic tetracyclic core structure.

Lycopodine Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ¹-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CAO) Pelletierine Pelletierine Piperideine->Pelletierine Condensation with Malonyl-CoA derivative Lycodane Lycodane Intermediate Pelletierine->Lycodane Multi-step cyclizations Lycopodine_type Lycopodine-type Lycodane->Lycopodine_type Oxidation & Rearrangement Lycodine_type_class Lycodine-type Lycodane->Lycodine_type_class Oxidation & Rearrangement Fawcettimine_type Fawcettimine-type Lycodane->Fawcettimine_type Ring Cleavage Miscellaneous_type Miscellaneous-type Lycodane->Miscellaneous_type Further Modifications Lycopodine_type_alk Lycopodine_type_alk Lycopodine_type->Lycopodine_type_alk Lycodine_type_alk Lycopodine, etc. Lycodine_alk Huperzine A, etc. Lycodine_type_class->Lycodine_alk Fawcettimine_alk Fawcettimine, etc. Fawcettimine_type->Fawcettimine_alk Miscellaneous_alk Phlegmarine, etc. Miscellaneous_type->Miscellaneous_alk

Caption: Biosynthetic pathway of Lycopodine-type alkaloids.

Experimental Workflow

The general workflow for the investigation of lycopodine-type alkaloids from a plant source to the identification of bioactive compounds is outlined below.

Experimental Workflow Plant Plant Material (e.g., Lycopodium sp.) Extraction Extraction & Partitioning Plant->Extraction Crude Crude Alkaloid Extract Extraction->Crude Chromatography Chromatographic Separation (Silica, RP-18, Sephadex) Crude->Chromatography Pure Pure Alkaloids Chromatography->Pure Structure Structure Elucidation (NMR, HRESIMS) Pure->Structure Identified Identified Alkaloids Structure->Identified Bioassay Biological Activity Screening (e.g., AChE Inhibition Assay) Identified->Bioassay Active Active Compounds Bioassay->Active

Caption: General experimental workflow for alkaloid investigation.

References

Preliminary Research on the Biological Effects of (-)-Lycopodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine, a prominent member of the Lycopodium alkaloids, is a natural compound isolated from various species of the Lycopodium genus (club mosses). These plants have a history of use in traditional medicine for a range of ailments. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, revealing its potential as a lead compound in drug discovery, particularly in the fields of oncology, neuroprotection, and anti-inflammatory research. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the key biological effects of this compound.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 ValueReference
PC3Prostate CancerMTT Assay57.62 ± 0.086 µg/mL[1]
LnCaPProstate CancerMTT Assay51.46 ± 1.43 µg/mL[1]
HCT15Colon CancerMTT Assay130 µM (for cationic liposomal nanoformulated Lycopodium clavatum extract, with Lycopodine as the main component)[2]
HeLaCervical CancerMTT AssayCytotoxicity observed at 50 µg/mL[3]

Table 2: Neuroprotective and Anti-inflammatory Activity of this compound and Related Extracts

Biological EffectModelKey FindingsQuantitative DataReference
NeuroprotectionHemin-induced HT22 cell damageIncreased cell survival21.45% and 20.55% increase in cell survival at 20 µM for two new lycopodine-type alkaloids from Lycopodium japonicum[4]
NeuroprotectionRotenone-induced Parkinson's disease in ratsAttenuated loss of dopaminergic neurons, reduced oxidative stress and neuroinflammationNot Applicable (Qualitative)[5][6]
Anti-inflammatoryAcetic acid-induced vascular permeability in miceMarked anti-inflammatory effect32.1% inhibition at 500 mg/kg for an alkaloid fraction with Lycopodine (84.5%) as the major component[7][8]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundSourceIC50 Value (AChE)Reference
This compound and related alkaloidsLycopodium japonicumNo positive results observed[9]
Lycopodane-type alkaloidsIcelandic Lycopodium annotinumLow inhibitory activity[8]
Huperradine G (a Lycopodium alkaloid)Huperzia serrata0.876 ± 0.039 μM[10]
Huperradine A (a Lycopodium alkaloid)Huperzia serrata13.125 ± 0.521 μM[10]

Note: The acetylcholinesterase inhibitory activity of this compound itself appears to be low or negligible, while other alkaloids from the Lycopodium family exhibit potent inhibition.

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway. The proposed mechanism involves the downregulation of pro-survival factors and the activation of pro-apoptotic proteins.

Lycopodine This compound LOX5 5-Lipoxygenase Lycopodine->LOX5 inhibition EGFR EGFR Lycopodine->EGFR inhibition Bax Bax Lycopodine->Bax upregulation Bcl2 Bcl-2 Lycopodine->Bcl2 downregulation Mito Mitochondrion CytC Cytochrome c (release) Mito->CytC Bax->Mito promotes Bcl2->Mito inhibits Casp9 Caspase-9 CytC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis execution

Caption: this compound-induced apoptotic signaling pathway.

Neuroprotective Effects in a Parkinson's Disease Model

In a rotenone-induced rat model of Parkinson's disease, a Lycopodium extract, with lycopodine as a major component, demonstrated neuroprotective effects by mitigating neuroinflammation and oxidative stress.

Rotenone (B1679576) Rotenone Microglia Microglia/Astrocyte Activation Rotenone->Microglia OxidativeStress Oxidative Stress Rotenone->OxidativeStress Lycopodine This compound Lycopodine->Microglia inhibition Lycopodine->OxidativeStress inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines MMPs MMP-9, MMP-3 Microglia->MMPs NeuronLoss Dopaminergic Neuron Loss Cytokines->NeuronLoss MMPs->NeuronLoss OxidativeStress->NeuronLoss

Caption: Neuroprotective mechanism of this compound.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]

Western Blot Analysis for Apoptotic Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[12][13][14]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities relative to a loading control (e.g., β-actin).[12][13][14]

Rotenone-Induced Parkinson's Disease Model in Rats

This in vivo model is used to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Rotenone

  • Vehicle (e.g., sunflower oil or a mixture of DMSO and polyethylene (B3416737) glycol)

  • This compound

  • Stereotaxic apparatus (for intrastriatal injections) or equipment for subcutaneous/intraperitoneal injections

  • Behavioral testing equipment (e.g., rotarod, open field)

  • Histology and immunohistochemistry reagents

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Induce Parkinsonism by administering rotenone (e.g., 2.5 mg/kg, i.p., daily for a specified period).[15][16]

  • Administer this compound (at various doses) orally or via injection before or concurrently with rotenone administration.[17][18]

  • Monitor behavioral changes (e.g., motor coordination, locomotor activity) at regular intervals.[17][18]

  • At the end of the treatment period, sacrifice the animals and collect brain tissue.

  • Perform histological analysis (e.g., Nissl staining) and immunohistochemistry for dopaminergic neurons (tyrosine hydroxylase), inflammatory markers (Iba1, GFAP), and oxidative stress markers.[5][6]

Acetic Acid-Induced Vascular Permeability Test in Mice

This in vivo assay is used to assess the anti-inflammatory activity of this compound.

Materials:

  • Mice (e.g., Swiss albino)

  • This compound

  • Indomethacin (positive control)

  • Acetic acid (0.6% v/v in saline)

  • Evans blue dye (2% w/v in saline)

  • Saline

Procedure:

  • Fast mice overnight with free access to water.

  • Administer this compound, indomethacin, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 30 or 60 minutes), inject Evans blue dye intravenously.

  • After a short interval (e.g., 5 minutes), inject acetic acid intraperitoneally.

  • After a further interval (e.g., 20-30 minutes), sacrifice the mice by cervical dislocation.

  • Collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.

  • Centrifuge the fluid and measure the absorbance of the supernatant at 610 nm to quantify the amount of Evans blue leakage.

  • Calculate the percentage inhibition of vascular permeability compared to the control group.[19][20][21][22]

Conclusion

This compound has demonstrated a range of promising biological activities, most notably in the areas of cancer, neuroprotection, and inflammation. Its ability to induce apoptosis in cancer cells and to mitigate neuroinflammation and oxidative stress in a model of Parkinson's disease highlights its therapeutic potential. While the anti-inflammatory and acetylcholinesterase inhibitory activities of pure this compound require further quantitative investigation, the existing data provides a strong rationale for continued research. The detailed experimental protocols and an understanding of the implicated signaling pathways provided in this guide serve as a valuable resource for scientists and researchers aiming to further explore and harness the therapeutic potential of this intriguing natural product. Further studies are warranted to establish a more comprehensive profile of its biological effects and to explore its potential for clinical translation.

References

A Historical Perspective on (-)-Lycopodine Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lycopodine, the principal alkaloid of the Lycopodium (B1140326) genus, has captivated chemists and pharmacologists for over a century with its intricate tetracyclic architecture and promising biological activities. First isolated in 1881, the journey to unravel its structural complexities and conquer its chemical synthesis has been a testament to the evolution of organic chemistry. This technical guide provides a comprehensive historical perspective on this compound research, detailing its isolation, the landmark achievements in its total synthesis, and the growing understanding of its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of complex natural products and their applications.

Introduction

The Lycopodium alkaloids, a diverse family of over 200 members, are characterized by their unique and complex bridged polycyclic ring systems. Among them, this compound stands out as the most abundant and representative member. Its challenging structure, featuring a dense array of stereocenters, has made it a benchmark target for synthetic organic chemists. Beyond its chemical intrigue, lycopodine has demonstrated a range of biological activities, including neuroprotective and anticancer properties, making it a subject of significant interest in medicinal chemistry and drug discovery. This guide will trace the historical milestones in this compound research, from its initial discovery to the latest advancements in its synthesis and biological evaluation.

Isolation and Structure Elucidation

The story of lycopodine begins in 1881 with its first isolation from Lycopodium clavatum by Bödeker. For decades following its discovery, the determination of its complex structure remained a formidable challenge for the chemical community. The advent of modern spectroscopic techniques and X-ray crystallography in the mid-20th century finally allowed for the definitive elucidation of its tetracyclic framework and absolute stereochemistry.

Experimental Protocol: Isolation of Lycopodine from Lycopodium clavatum

The following protocol is a representative method for the extraction and purification of lycopodine:

  • Extraction: Powdered Lycopodium clavatum (80-100 mesh) is subjected to reflux extraction with 90-99% methanol (B129727) (3-5 times the volume of the plant material) for 2-3 cycles. The methanol is then recovered from the extract solution.

  • Acid-Base Extraction: The resulting extract is dissolved in a 2-4% acetic acid solution in water. After filtration, the acidic solution is basified with calcium oxide to precipitate the alkaloids.

  • Solvent Partitioning: The dried precipitate is then subjected to ultrasonic extraction, first with petroleum ether to remove non-polar impurities, followed by chloroform (B151607) to extract the alkaloids.

  • Chromatographic Purification: The chloroform is recovered, and the crude alkaloid mixture is adsorbed onto silica (B1680970) gel. The silica gel is then packed into a column and eluted with a chloroform-methanol mixed solvent system.

  • Crystallization: Fractions are monitored by thin-layer chromatography (TLC). Those containing a high concentration of lycopodine are collected, and the solvent is evaporated. The residue is then recrystallized 2-3 times from absolute ethanol (B145695) to yield pure lycopodine crystals.[1]

Structure Elucidation Workflow

The definitive structure of lycopodine was established through a combination of chemical degradation studies, spectroscopic analysis, and ultimately, single-crystal X-ray diffraction.

cluster_0 Isolation and Purification cluster_1 Structural Analysis Isolation Isolation from Lycopodium clavatum Purification Purification by Chromatography & Recrystallization Isolation->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) (Connectivity) MS->NMR XRay Single-Crystal X-ray Crystallography (3D Structure & Stereochemistry) NMR->XRay Final_Structure Final_Structure XRay->Final_Structure Definitive Structure of this compound

Workflow for the Isolation and Structure Elucidation of this compound.

Total Synthesis of this compound: A Historical Overview

The total synthesis of lycopodine has been a fertile ground for the development and validation of new synthetic strategies. From the early racemic syntheses to the modern enantioselective approaches, the journey to conquer this molecule mirrors the progress of organic synthesis itself.

The Dawn of Racemic Syntheses: Stork and Heathcock

The first racemic total synthesis of (±)-lycopodine was reported by Gilbert Stork in 1968, a landmark achievement that showcased a masterful control of stereochemistry.[2][3][4] A decade later, Clayton H. Heathcock reported a highly efficient and elegant synthesis that has become a classic in the field.[5][6][7][8]

The First Enantioselective Total Synthesis: The Carter Approach

In 2008, Rich G. Carter and his group reported the first enantioselective total synthesis of this compound, a significant milestone that opened the door to the asymmetric synthesis of other Lycopodium alkaloids.[9][10][11][12][13]

Quantitative Comparison of Key Total Syntheses
Synthesis (Year)ApproachNumber of Steps (Longest Linear Sequence)Overall YieldKey Features
Stork (1968) Racemic~15Not explicitly stated in the initial communicationStereospecific construction of the tetracyclic core.[2][3][4]
Heathcock (1982) Racemic1316.6%A highly efficient route featuring an intramolecular Mannich reaction.[5]
Heathcock (1982) Racemic8 (more convergent route)13%An alternative, more convergent strategy from the same group.[5]
Carter (2008) Enantioselective15~5%First enantioselective synthesis, establishing all stereocenters.[9][10][11][12][13]
Experimental Protocols for Key Synthetic Steps

Due to the extensive nature of the full synthetic sequences, this guide will highlight a key step from Heathcock's efficient synthesis as an illustrative example. For complete experimental details, readers are directed to the original publications.

Key Step in Heathcock's Synthesis: Intramolecular Mannich Reaction

A pivotal step in Heathcock's synthesis involves a highly efficient intramolecular Mannich reaction to construct the core tricyclic system of lycopodine. The general transformation is as follows: A suitably functionalized amino-ketone precursor is treated with acid to promote a cyclization cascade, forming two new rings in a single operation. This elegant step highlights the power of strategic bond disconnections and the use of tandem reactions to build molecular complexity rapidly. For the specific reagents, conditions, and yields, please refer to the original publication: J. Am. Chem. Soc.1982 , 104, 4, 1054–1068.

A Representative Synthetic Workflow (Heathcock's Approach)

cluster_0 Starting Materials to Precursor cluster_1 Key Cyclization Cascade cluster_2 Final Ring Formation and Functionalization SM Simple Starting Materials Precursor Acyclic Amino-Diketone Precursor SM->Precursor Multi-step Synthesis Mannich Intramolecular Mannich Reaction Precursor->Mannich Tricycle Core Tricyclic Intermediate Mannich->Tricycle Final_Steps Annulation and Functional Group Manipulations Tricycle->Final_Steps Lycopodine This compound Final_Steps->Lycopodine

Simplified Workflow of Heathcock's Total Synthesis of this compound.

Biological Activities and Therapeutic Potential

This compound has been shown to possess a variety of interesting biological activities, with its anticancer and neuroprotective effects being the most studied.

Anticancer Activity: Induction of Apoptosis in HeLa Cells

Research has demonstrated that lycopodine can inhibit the proliferation of human cervical cancer (HeLa) cells by inducing apoptosis.[14][15][16] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the following key events:

  • Increased generation of reactive oxygen species (ROS).

  • Depolarization of the mitochondrial membrane potential.

  • Release of cytochrome c from the mitochondria into the cytosol.

  • Activation of caspase-3, a key executioner caspase.

This cascade of events ultimately leads to chromatin condensation, DNA fragmentation, and programmed cell death.

Signaling Pathway of Lycopodine-Induced Apoptosis in HeLa Cells

Lycopodine Lycopodine ROS ↑ Reactive Oxygen Species (ROS) Lycopodine->ROS Mito_Depol Mitochondrial Membrane Potential Depolarization ROS->Mito_Depol Cyt_C Cytochrome c Release Mito_Depol->Cyt_C Caspase3 Caspase-3 Activation Cyt_C->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Signaling Pathway of this compound-Induced Apoptosis in HeLa Cells.
Neuroprotective Effects

Preliminary studies have also suggested that lycopodine and its derivatives may possess neuroprotective properties, although the underlying mechanisms are still under investigation. This activity, coupled with the known acetylcholinesterase inhibitory effects of other Lycopodium alkaloids like huperzine A, highlights the potential of this class of compounds in the development of therapeutics for neurodegenerative diseases.

Conclusion and Future Outlook

The historical journey of this compound research, from its isolation to its enantioselective total synthesis and the elucidation of its biological activities, is a compelling narrative of scientific progress. The elegant synthetic strategies developed to construct this complex molecule have left an indelible mark on the field of organic chemistry. As our understanding of the biological targets of lycopodine deepens, there is a growing opportunity for the design and synthesis of novel analogs with enhanced therapeutic properties. The rich history of this compound research serves as both a foundation and an inspiration for future investigations into the vast and largely untapped potential of the Lycopodium alkaloids in medicine.

References

(-)-Lycopodine: A Technical Guide on its Traditional Roles and Modern Pharmacological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: (-)-Lycopodine, a quinolizidine (B1214090) alkaloid, is a principal bioactive constituent of the Lycopodium genus of clubmosses, particularly Lycopodium clavatum. Historically, plants from this genus have been utilized in various traditional medicine systems, most notably in homeopathy, for a range of ailments. In recent years, scientific investigation into this compound has unveiled a spectrum of pharmacological activities, positioning it as a compound of significant interest for modern drug discovery and development. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants and delves into the scientific evidence for its therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to serve as a valuable resource for the scientific community.

Traditional Medicine Perspective

Plants of the Lycopodium genus, especially Lycopodium clavatum, have a long history of use in traditional and homeopathic medicine.[1] In these practices, they have been employed to address a variety of health concerns, including:

  • Digestive Disorders: Traditionally used for symptoms of indigestion, bloating, flatulence, and constipation.[1]

  • Respiratory Ailments: Recommended in homeopathy for conditions like asthma, bronchitis, and coughs.[1]

  • Urinary Complaints: Utilized for managing urinary tract infections, particularly with symptoms of frequent or difficult urination.[1]

  • Pain and Inflammation: Employed for pain and inflammation associated with rheumatic conditions.[2]

It is important to note that the use of Lycopodium in homeopathy involves highly diluted preparations, and the therapeutic claims are based on principles of homeopathic practice.

Pharmacological Activities of this compound

Modern scientific research has identified this compound as a key pharmacologically active compound in Lycopodium species, demonstrating a range of biological effects in preclinical studies.

Anticancer Activity

This compound has shown significant potential as an anticancer agent, primarily through the induction of apoptosis in various cancer cell lines.

Quantitative Data on Anticancer Activity:

Cell LineActivityConcentration/IC50Treatment DurationReference
PC3 (prostate cancer)50% viability (IC50)57.62 ± 0.086 µg/mL12 hours[3]
LnCaP (prostate cancer)50% viability (IC50)51.46 ± 1.43 µg/mL12 hours[3]
HeLa (cervical cancer)CytotoxicityDose- and time-dependentUp to 48 hours[3]

Mechanism of Action:

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. Key events in this process include:

  • Mitochondrial Membrane Depolarization: this compound treatment leads to a loss of mitochondrial membrane potential.[2][4]

  • Modulation of Bcl-2 Family Proteins: It causes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3]

  • Cytochrome c Release: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[4]

  • Caspase-3 Activation: Cytosolic cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3][4]

  • Cell Cycle Arrest: this compound has also been shown to induce cell cycle arrest at the G0/G1 phase in prostate cancer cells.[2][3]

Signaling Pathway for this compound-Induced Apoptosis:

Lycopodine_Apoptosis_Pathway Lycopodine This compound Bcl2 Bcl-2 Lycopodine->Bcl2 downregulates Bax Bax Lycopodine->Bax upregulates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Bcl2->Bax Bax->Mitochondrion promotes permeabilization Caspase3 Caspase-3 (activated) CytC->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptotic pathway.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in animal models.

Quantitative Data on Anti-inflammatory Activity:

AssayAnimal ModelTreatmentDosageInhibition (%)Reference
Acetic acid-induced capillary permeabilityMiceAlkaloid fraction (84.5% Lycopodine)500 mg/kg32.1[5]
Acetic acid-induced capillary permeabilityMiceIndomethacin (control)10 mg/kg44.6[5]

Mechanism of Action:

The precise mechanism of the anti-inflammatory action of this compound is not yet fully elucidated. However, its ability to reduce capillary permeability suggests an effect on inflammatory mediators. Further research is needed to determine its effects on key inflammatory signaling pathways such as the NF-κB pathway.

Acetylcholinesterase Inhibitory Activity

While some Lycopodium alkaloids, notably Huperzine A, are potent acetylcholinesterase (AChE) inhibitors, the evidence for significant AChE inhibitory activity by this compound itself is weak. Studies on several lycopodane-type alkaloids, including lycopodine, have shown low inhibitory activity against AChE.[6] Therefore, the neuroprotective effects associated with some Lycopodium species are more likely attributable to other constituent alkaloids.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cancer cells (e.g., PC3, LnCaP, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for specific time periods (e.g., 12, 24, 48 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • The MTT solution is then removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[2]

Caspase-3 Activity Assay

Objective: To quantify the activation of caspase-3 in this compound-treated cells.

Methodology:

  • Cells are treated with this compound as described above.

  • After treatment, cells are harvested and lysed to release cellular proteins.

  • The cell lysate is incubated with a caspase-3-specific substrate conjugated to a chromophore or fluorophore (e.g., Ac-DEVD-pNA).

  • The cleavage of the substrate by active caspase-3 releases the chromophore/fluorophore, which can be quantified by measuring the absorbance or fluorescence at the appropriate wavelength.

  • The caspase-3 activity is expressed as a fold-change relative to the untreated control.[4]

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on mitochondrial membrane potential.

Methodology:

  • Cells are treated with this compound.

  • Following treatment, the cells are incubated with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1).

  • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

  • The change in fluorescence from red to green is quantified using flow cytometry or a fluorescence microscope.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.[2]

Experimental Workflow for Anticancer Activity Assessment:

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., HeLa, PC3) start->cell_culture treatment This compound Treatment (Varying concentrations and durations) cell_culture->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt caspase Caspase-3 Activity Assay treatment->caspase mmp Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp facs Flow Cytometry Analysis (Cell Cycle, Apoptosis) treatment->facs western Western Blot Analysis (Bax, Bcl-2, Cytochrome c) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis caspase->data_analysis mmp->data_analysis facs->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for assessing anticancer activity.

Conclusion and Future Directions

This compound, a key alkaloid from traditionally used Lycopodium species, has demonstrated promising pharmacological activities, particularly in the realm of oncology. Its ability to induce apoptosis in cancer cells through a well-defined mitochondrial-mediated pathway makes it a compelling candidate for further investigation as a potential anticancer therapeutic. While its anti-inflammatory effects are supported by initial studies, the underlying mechanisms require more in-depth exploration, especially concerning its interaction with key inflammatory signaling cascades like NF-κB. The role of this compound in neuroprotection appears to be less significant compared to other co-occurring alkaloids, highlighting the importance of isolating and studying individual compounds from complex plant extracts.

For drug development professionals, this compound represents a natural product scaffold with significant therapeutic potential. Future research should focus on:

  • In vivo efficacy studies: To validate the in vitro anticancer and anti-inflammatory findings in animal models of disease.

  • Mechanism of action studies: To further elucidate the molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with improved potency and selectivity.

  • Toxicology and safety profiling: To assess the safety of this compound for potential clinical development.

References

Methodological & Application

Analytical Techniques for the Characterization of (-)-Lycopodine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Lycopodine is a prominent member of the Lycopodium (B1140326) alkaloids, a large family of natural products known for their complex structures and significant biological activities, including acetylcholinesterase (AChE) inhibitory effects.[1][2] Accurate and comprehensive characterization of this compound is crucial for drug discovery, quality control, and mechanistic studies. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the structural elucidation and quantification of this compound.

Extraction and Isolation

The initial step in the characterization of this compound from its natural source, typically club mosses of the Lycopodium species, involves extraction and purification.[1][3]

Protocol 1: General Extraction and Isolation of Lycopodine-Type Alkaloids

This protocol outlines a typical procedure for the extraction and isolation of a crude alkaloid mixture containing this compound from dried plant material.[1][4][5]

Materials:

  • Dried and powdered Lycopodium plant material

  • Methanol (B129727) (90-99%) or Dichloromethane[3][4]

  • Aqueous acetic acid (2-4%)[4]

  • Calcium oxide or Sodium hydroxide (B78521) solution[4][6]

  • Chloroform (B151607) or Dichloromethane[4][6]

  • Petroleum ether[4]

  • Silica (B1680970) gel for column chromatography[1][4]

  • Sephadex LH-20[1]

  • Solvents for column chromatography (e.g., petroleum ether-acetone, chloroform-methanol gradients)[1][4]

  • Thin-layer chromatography (TLC) plates (silica gel GF254)[1]

  • Dragendorff's reagent or 10% H₂SO₄ in ethanol (B145695) for visualization[1]

Procedure:

  • Extraction:

    • Perform reflux extraction of the powdered plant material with 90-99% methanol or conduct pressurized liquid extraction (PLE) with dichloromethane (B109758) for higher yields of lycopodine.[3][4][5]

    • Repeat the extraction process 2-3 times for exhaustive extraction.[4]

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[4][5]

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 2-4% aqueous acetic acid solution to protonate the alkaloids, rendering them water-soluble.[4][6]

    • Filter the acidic solution to remove non-polar residues.

    • Wash the aqueous solution with a non-polar solvent like petroleum ether or dichloromethane to remove fats and waxes.[4][6]

    • Basify the aqueous layer with calcium oxide or a sodium hydroxide solution to a pH of 9-10 to deprotonate the alkaloids, causing them to precipitate or become soluble in organic solvents.[4][6]

    • Extract the alkaloids from the basic aqueous solution with chloroform or dichloromethane. Repeat this extraction multiple times.[4][6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[6]

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.[1][4]

    • Elute with a gradient of solvents, such as petroleum ether-acetone or chloroform-methanol, to separate the different alkaloids.[1][4]

    • Monitor the fractions using TLC, visualizing the spots with Dragendorff's reagent or by heating after spraying with 10% H₂SO₄ in ethanol.[1]

    • Further purification of fractions containing this compound can be achieved using Sephadex LH-20 column chromatography and/or semi-preparative HPLC.[1]

G A Powdered Plant Material B Solvent Extraction (Methanol or Dichloromethane) A->B C Crude Extract B->C D Acid-Base Extraction C->D E Crude Alkaloid Fraction D->E F Silica Gel Column Chromatography E->F G Fractions F->G H TLC Monitoring G->H I Further Purification (Sephadex LH-20, Prep-HPLC) G->I H->G Guide Fraction Pooling J Isolated this compound I->J

Caption: Workflow for Extraction and Isolation of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) experiments, is the most powerful tool for determining the complex carbon skeleton and stereochemistry of this compound.[1][7]

Technique Observed Features for Lycopodine-Type Alkaloids
¹H NMR Signals for methyl groups (e.g., doublet around δ 0.8-0.9 ppm), methine protons, and methylene (B1212753) protons across a wide chemical shift range.[1]
¹³C NMR Resonances corresponding to methyl, methylene, methine, and quaternary carbons, including a characteristic carbonyl signal (C-5) around δ 210 ppm.[1]

Note: Specific chemical shifts can vary slightly depending on the solvent and the specific lycopodine analog.

Materials:

  • Isolated this compound sample

  • Deuterated solvent (e.g., CDCl₃, MeOD)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified this compound (typically 1-5 mg) in approximately 0.5 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Perform a suite of 2D NMR experiments, including:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.[1]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[1]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the carbon skeleton.[1]

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.[1]

  • Data Analysis:

    • Assign all proton and carbon signals by integrating the information from all NMR spectra.

    • Use HMBC correlations to connect the fragments identified by COSY.

    • Use ROESY correlations to confirm the stereochemical configuration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRESIMS) is particularly valuable for obtaining the accurate mass, which allows for the determination of the molecular formula.[1][8] Tandem MS (MS/MS) experiments can provide information about the fragmentation patterns, aiding in structural confirmation.[9][10]

Technique Expected Value for this compound (C₁₆H₂₅NO)
Molecular Formula C₁₆H₂₅NO[11]
Molecular Weight 247.38 g/mol [11]
HRESIMS ([M+H]⁺) m/z 248.1909 (calculated for C₁₆H₂₆NO⁺)

Materials:

  • Isolated this compound sample

  • Solvent for infusion or HPLC mobile phase (e.g., methanol, acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system (LC-MS).

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform HRESIMS to determine the accurate mass and deduce the elemental composition.[1]

    • If necessary, conduct MS/MS experiments by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.[10]

  • Data Analysis:

    • Compare the measured accurate mass with the theoretical mass for the proposed molecular formula to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights, which can be characteristic for the lycopodine scaffold.[9]

G A Isolated Compound B NMR Spectroscopy (1D & 2D) A->B C Mass Spectrometry (HRESIMS) A->C D X-ray Crystallography A->D E IR & UV Spectroscopy A->E F Connectivity & Skeleton B->F G Molecular Formula C->G H Absolute Stereochemistry D->H I Functional Groups E->I J Structure Elucidation F->J G->J H->J I->J

Caption: Workflow for Spectroscopic Structure Elucidation.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[1][7][12]

Materials:

  • High-purity crystalline this compound or a suitable salt (e.g., hydrochloride).[12]

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[7]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXS, SHELXL).[7]

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and the absolute configuration of the molecule.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to identify the presence of specific functional groups.[14][15]

Functional Group Characteristic IR Absorption (cm⁻¹) for Lycopodine
Carbonyl (C=O) ~1700 cm⁻¹[15]
C-H stretching 2700-2850 cm⁻¹ (Bohlmann bands, indicative of trans-quinolizidine systems)[16]

Materials:

  • Purified this compound

  • KBr (for solid samples) or a suitable solvent (e.g., chloroform for solution-phase)

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or dissolve the sample in a suitable solvent.

  • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of this compound.[5][17]

Protocol 6: HPLC Analysis of this compound

Materials:

  • This compound standard and sample extracts

  • HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • Buffers or additives (e.g., formic acid, ammonium (B1175870) acetate)

  • HPLC system with a suitable detector (UV or MS)

  • C18 reversed-phase column

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of a this compound standard of known concentration.

    • Prepare serial dilutions to create a calibration curve.

    • Dissolve and filter the sample extracts before injection.[18]

  • Chromatographic Conditions (Example): [5]

    • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: 0.3 - 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at 254 nm or MS detection.[5]

  • Data Analysis:

    • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

The comprehensive characterization of this compound relies on a multi-technique approach. The workflow begins with efficient extraction and isolation from natural sources, followed by detailed structural elucidation using a combination of powerful spectroscopic methods, with NMR and mass spectrometry at the forefront. X-ray crystallography provides the definitive solid-state structure, while IR spectroscopy offers rapid functional group identification. Finally, HPLC serves as an indispensable tool for both purification and precise quantification. The protocols and data presented herein provide a robust framework for researchers engaged in the study of this important alkaloid.

References

Application Note: Structural Elucidation of (-)-Lycopodine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Lycopodine is a prominent member of the Lycopodium alkaloids, a large family of natural products isolated from various club moss species (Lycopodiaceae). These alkaloids are characterized by a unique and complex tetracyclic ring system. Due to their intricate structures and potential biological activities, they have been a subject of extensive phytochemical and synthetic interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex natural products. This application note provides a detailed summary of the 1H and 13C NMR spectral data for this compound, along with a comprehensive protocol for data acquisition, catering to researchers, scientists, and professionals in drug development.

Methodology

High-resolution 1H and 13C NMR spectra are crucial for the unambiguous assignment of all proton and carbon signals in the this compound molecule. One-dimensional (1D) NMR experiments (1H and 13C) provide initial information on the chemical environment of the nuclei, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity between atoms and confirming the overall structure.

1H and 13C NMR Spectral Data for this compound

The following tables summarize the 1H and 13C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Table 1: 1H NMR Spectral Data of this compound (in CDCl3)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2.78ddd12.0, 6.0, 3.0
2.95m
1.85m
1.45m
1.75m
1.60m
41.90m
2.45m
2.15m
72.05m
1.50m
1.35m
3.20ddd12.5, 4.0, 2.0
2.50m
10α1.95m
10β1.65m
11α2.30m
11β2.20m
122.60m
132.40m
14α1.80m
14β1.25m
151.70m
16-CH30.85d6.2

Table 2: 13C NMR Spectral Data of this compound (in CDCl3)

Atom No.Chemical Shift (δ, ppm)
151.0
225.5
327.0
443.5
5212.0
642.0
736.0
823.0
958.0
1031.5
1139.0
1256.5
1361.0
1435.0
1528.0
1622.5

Experimental Protocols for NMR Analysis of this compound

This section outlines a detailed protocol for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Mass: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2. 1H NMR Spectroscopy

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the probe for the 1H frequency.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals.

3. 13C NMR Spectroscopy

  • Spectrometer: A 100 MHz or higher frequency for 13C is recommended.

  • Tuning and Matching: Tune and match the probe for the 13C frequency.

  • Shimming: Use the shims from the 1H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

  • Processing:

    • Apply a line broadening of 1-2 Hz.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl3 signal at 77.16 ppm.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • For complete structural assignment, acquire 2D NMR spectra using standard pulse programs and parameters.

  • COSY: To establish 1H-1H spin-spin coupling networks.

  • HSQC: To correlate directly bonded 1H and 13C nuclei.

  • HMBC: To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for connecting different spin systems and confirming the carbon skeleton.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Purity->Dissolution H1_NMR 1H NMR Acquisition Dissolution->H1_NMR C13_NMR 13C NMR Acquisition Dissolution->C13_NMR Initial_Analysis Initial Analysis of 1D Spectra (Chemical Shifts, Integration, Multiplicity) H1_NMR->Initial_Analysis C13_NMR->Initial_Analysis COSY COSY Connectivity Establish Connectivity (1H-1H, 1H-13C) COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Initial_Analysis->COSY Initial_Analysis->HSQC Initial_Analysis->HMBC Structure_Proposal Propose Structure Connectivity->Structure_Proposal Structure_Verification Verify Structure & Stereochemistry Structure_Proposal->Structure_Verification

Caption: Workflow for NMR-based structural elucidation of natural products.

using X-ray crystallography to confirm (-)-Lycopodine structure

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the X-ray Crystallographic Confirmation of the (-)-Lycopodine Structure

Introduction

This compound is a prominent member of the Lycopodium alkaloids, a large family of natural products isolated from club mosses.[1] The structural elucidation of these complex molecules is a critical step in understanding their chemical properties and potential pharmacological activities. While initial structural hypotheses for this compound were derived from chemical degradation and spectroscopic methods, single-crystal X-ray crystallography has provided the definitive and unambiguous confirmation of its three-dimensional structure and absolute stereochemistry.[2][3] This powerful analytical technique is indispensable in natural product chemistry and drug development for providing precise atomic coordinates, bond lengths, and the absolute configuration of chiral centers.[4][5][6]

This application note provides a detailed overview and protocols for utilizing single-crystal X-ray crystallography to confirm the structure of natural products, using this compound as a case study.

Application: Confirmation of this compound's Absolute Configuration

The absolute configuration of this compound was unequivocally established through the X-ray crystallographic analysis of its hydrochloride salt.[2][3] The study not only confirmed the connectivity of the atoms but also established the chirality, which was previously inferred from chemical studies and optical rotatory dispersion (ORD) data.[2] The use of the hydrochloride salt was strategic, as the presence of the "heavy" chloride atom enhances the anomalous dispersion effects, which is crucial for determining the absolute configuration.[3][7]

The crystallographic data revealed an orthorhombic crystal system with the chiral space group P2₁2₁2₁, consistent with an enantiomerically pure natural product.[1][2][3] The final refined structure provided a high-resolution view of the molecule, solidifying our understanding of its unique tetracyclic framework.

Experimental Workflow for Structure Determination

The process of determining the crystal structure of a natural product like this compound can be broken down into several key stages, from sample preparation to final structure validation.

General Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_validation Validation & Deposition start Isolation & Purification of this compound salt Salt Formation (e.g., Hydrochloride) start->salt crystal Single Crystal Growth salt->crystal mount Mount Crystal on Diffractometer crystal->mount data_coll X-ray Diffraction Data Collection mount->data_coll data_proc Data Reduction & Absorption Correction data_coll->data_proc solve Structure Solution (e.g., Patterson/Direct Methods) data_proc->solve refine Full-Matrix Least-Squares Refinement solve->refine abs_config Absolute Configuration Determination refine->abs_config validate Structure Validation abs_config->validate cif Generate CIF File validate->cif deposit Deposit in Crystallographic Database (e.g., CCDC) cif->deposit Logic of Absolute Configuration Determination cluster_friedel Anomalous Dispersion Effect cluster_refinement Model Refinement & Comparison cluster_conclusion Conclusion friedel_pair Friedel Pair I(hkl) vs I(-h-k-l) friedel_law Friedel's Law: I(hkl) = I(-h-k-l) friedel_pair->friedel_law anomalous Anomalous Scattering: I(hkl) ≠ I(-h-k-l) friedel_law->anomalous breaks down for chiral crystals model_a Refine Model A (Arbitrary Chirality) anomalous->model_a model_b Refine Model B (Inverted Chirality) anomalous->model_b compare Compare R-factors and Calculate Flack Parameter model_a->compare model_b->compare flack_zero Flack Parameter ≈ 0 compare->flack_zero flack_one Flack Parameter ≈ 1 compare->flack_one correct_config Correct Absolute Configuration Assigned flack_zero->correct_config incorrect_config Incorrect Absolute Configuration (Invert) flack_one->incorrect_config

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Lycopodine is a prominent member of the Lycopodium (B1140326) alkaloids, a large family of natural products known for their intricate molecular architectures and significant biological properties, including acetylcholinesterase (AChE) inhibitory activity.[1][2][3] Due to their structural complexity and potential therapeutic applications, robust analytical methods are essential for their study. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for the identification and quantification of this compound and related alkaloids in complex samples like crude plant extracts.[4][5]

Principle of Analysis The analysis of this compound by LC-HRMS relies on two key principles. First, the high resolving power of mass analyzers like Time-of-Flight (TOF) or Orbitrap provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm).[6][7] This accuracy is crucial for determining the elemental composition of the parent ion (e.g., the protonated molecule [M+H]⁺) with high confidence. Second, tandem mass spectrometry (MS/MS) is used to induce fragmentation of the isolated parent ion. The resulting fragment ions create a unique pattern that serves as a structural fingerprint, allowing for unambiguous confirmation of the analyte's identity by correlating the fragmentation pathway with its known chemical structure.[8][9]

Applications

  • Natural Product Dereplication: Rapidly identify known Lycopodium alkaloids in an extract to avoid redundant isolation efforts.[7][10]

  • Structural Elucidation: Provide the molecular formula and key structural information for novel derivatives of lycopodine.[2]

  • Quantitative Analysis: Accurately measure the concentration of this compound in various biological matrices for pharmacological and pharmacokinetic studies.[11][12][13]

  • Quality Control: Assess the quality and consistency of herbal preparations or raw materials by profiling the alkaloid content.[14]

Quantitative Data Summary

The table below summarizes the key mass spectrometry data for the identification of this compound.

ParameterValueDescription
CompoundThis compound
Molecular FormulaC₁₆H₂₅NO
Monoisotopic Mass247.1936 uThe exact mass of the most abundant isotope of the neutral molecule.
Adduct Ion[M+H]⁺Protonated molecule, commonly observed in ESI positive mode.[6]
Theoretical m/z248.2012The calculated mass-to-charge ratio for the [M+H]⁺ ion.
Mass Accuracy< 5 ppmRequired for confident elemental composition determination.[6]
Key MS/MS Fragmentm/z 190Corresponds to the loss of the C-9 to C-13 bridge (C₄H₉, 57 Da), a characteristic fragmentation of the lycopodine skeleton.[15]

Experimental Protocols

Sample Preparation

a) Preparation of this compound Standard

  • Accurately weigh approximately 1 mg of pure this compound standard.

  • Dissolve the standard in 1 mL of HPLC-grade methanol (B129727) to prepare a 1 mg/mL stock solution.[16]

  • Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid) to prepare working standards at desired concentrations (e.g., 10 µg/mL).[16]

  • Transfer the final solution to an autosampler vial for LC-HRMS analysis.

b) Extraction from Plant Material (e.g., Lycopodium species)

  • Air-dry the plant material and grind it into a fine powder.

  • Weigh 1.0 g of the powdered material into a flask.

  • Add 20 mL of an extraction solvent, such as 0.1% formic acid in methanol or 75% ethanol.[11][17] The addition of acid aids in the protonation of the alkaloids for positive mode ESI.[6]

  • Extract using sonication for 30 minutes or reflux for 1 hour, and repeat the process twice.[17]

  • Combine the extracts, filter through a 0.22 µm syringe filter, and concentrate under reduced pressure.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for analysis.

LC-HRMS Method

a) Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column, such as a Waters Acquity HSS T3 C18 (150 mm × 2.1 mm, 1.8 µm), is recommended.[11]

  • Mobile Phase A: 0.1% formic acid in deionized water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: Start with 2% B, ramp to 60% B over 12 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.[11]

  • Flow Rate: 0.25 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Injection Volume: 2 µL.[11]

b) High-Resolution Mass Spectrometry (HRMS) Conditions

  • Instrument: A Q-TOF or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[17]

  • Capillary Voltage: 3.0 kV.[17]

  • Desolvation Gas (N₂): Set to a temperature of 350 °C and a flow rate of 600 L/h.[17]

  • Scan Range: m/z 50–1000.

  • Acquisition Mode: Data-Dependent Acquisition (DDA), acquiring full scan MS spectra and MS/MS spectra for the top 3-5 most intense ions.

  • Collision Energy (for MS/MS): Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure a rich fragmentation spectrum.

Data Analysis
  • Process the raw data using instrument-specific software.

  • Extract the accurate mass for the peak corresponding to this compound in the full scan chromatogram.

  • Use the accurate mass to generate a list of possible elemental compositions within a 5 ppm mass tolerance. Confirm C₁₆H₂₅NO as the correct formula.

  • Analyze the MS/MS spectrum associated with the parent ion.

  • Identify characteristic fragment ions, such as the neutral loss of 57 Da (m/z 248.2 → 190.x), to confirm the lycopodine scaffold.[15]

Visualizations

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-HRMS Analysis cluster_data 3. Data Processing Sample This compound Standard or Plant Material Prep Dissolution (Standard) or Extraction (Plant) Sample->Prep LC UPLC/HPLC Separation (e.g., C18 column) Prep->LC ESI Electrospray Ionization (ESI, Positive Mode) LC->ESI HRMS HRMS Detection (Q-TOF or Orbitrap) ESI->HRMS MS1 Full Scan MS (Accurate Mass) HRMS->MS1 MS2 dd-MS2 (Fragmentation) HRMS->MS2 Processing Data Extraction & Peak Detection HRMS->Processing ID Compound Identification & Quantification Processing->ID

Caption: General workflow for the analysis of this compound using LC-HRMS.

G MS1 Full Scan HRMS Data AccurateMass Accurate Mass of [M+H]+ (e.g., 248.2010) MS1->AccurateMass Formula Elemental Composition C16H26NO+ AccurateMass->Formula < 5 ppm error FinalID This compound Identified Formula->FinalID MS2 MS/MS Fragmentation Data Fragments Characteristic Fragments (e.g., m/z 190) MS2->Fragments Structure Structural Confirmation Fragments->Structure Structure->FinalID

Caption: Logical relationship for compound identification using HRMS data.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission.[1][2][3] Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[1][3] Natural products are a rich source of potential AChE inhibitors.[3][4][5] Among these, alkaloids isolated from the Lycopodium species have garnered significant interest.[6][7] While some Lycopodium alkaloids, such as Huperzine A, are potent AChE inhibitors, the activity of others, including (-)-Lycopodine, is less pronounced.[6][8]

This document provides a detailed methodology for assessing the acetylcholinesterase inhibitory activity of test compounds, with a specific focus on this compound, utilizing the widely accepted Ellman's method.[1][2][3] This colorimetric assay offers a reliable and high-throughput-compatible platform for screening and characterizing potential AChE inhibitors.[1]

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the Ellman's method, a simple and robust colorimetric technique.[1][2] The assay involves the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863). The generated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[1][2] The presence of an AChE inhibitor, such as this compound, will reduce the rate of the enzymatic reaction, leading to a decrease in the formation of TNB. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the test compound.

Signaling Pathway of Acetylcholinesterase Action and Inhibition

AChE_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation and Inhibition ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh in Synaptic Cleft ACh_vesicle->ACh_synapse Release AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Signal Signal Transduction AChR->Signal Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Lycopodine This compound (Inhibitor) Lycopodine->AChE Inhibition

Caption: Signaling pathway of acetylcholine hydrolysis by AChE and its inhibition.

Data Presentation

While this compound has been investigated for its biological activities, studies on its direct acetylcholinesterase inhibitory effects have shown limited activity. One study reported that lycopodine was inactive against AChE at concentrations up to 250 µg/mL.[8] Another investigation of lycopodine-type alkaloids also did not observe positive results for AChE inhibition.[9] For comparative purposes, the AChE inhibitory activities of other Lycopodium alkaloids are presented in the table below.

AlkaloidIC50 Value (µM)Source SpeciesReference
Huperzine A0.0743Lycopodiastrum casuarinoides[10]
Huperzine B20.2Lycopodiastrum casuarinoides[10]
Huperzine C0.6Lycopodiastrum casuarinoides[10]
N-demethylhuperzinine1.9Lycopodiastrum casuarinoides[10]
Lycoparin C23.9Lycopodiastrum casuarinoides[10]
16-hydroxyhuperzine B87.3Lycopodiastrum casuarinoides[10]
Cernuine32.7 µg/mLLycopodiella cernua[8]
ClavolonineInactiveLycopodiella cernua[8]
LycocernuineInactiveLycopodiella cernua[8]

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)[3]

  • This compound (or other test compounds)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[1]

  • Acetylthiocholine iodide (ATCI)[1]

  • Tris-HCl or Phosphate buffer (50 mM, pH 8.0)[3]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving test compounds

  • 96-well clear, flat-bottom microplates[1]

  • Microplate reader capable of measuring absorbance at 412 nm[1]

  • Multichannel pipette

Preparation of Solutions
  • Buffer Solution (50 mM Tris-HCl, pH 8.0): Dissolve the appropriate amount of Tris-HCl in deionized water and adjust the pH to 8.0 with HCl.

  • AChE Solution (0.22 U/mL): Prepare a stock solution of AChE in the buffer. The final concentration in the well should be optimized for the assay, a typical starting point is 0.22 U/mL.[11]

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of the buffer.[2] Store protected from light.

  • ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.[1]

  • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions of the stock solution in the buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.[2]

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Buffer + 25 µL ATCI solution.

    • Control (100% activity): 125 µL Buffer + 25 µL AChE solution + 25 µL DTNB solution + 25 µL of the solvent used for the test compound (e.g., buffer with DMSO).

    • Test Sample: 100 µL Buffer + 25 µL AChE solution + 25 µL DTNB solution + 25 µL of the test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.[12]

  • Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the ATCI solution to all wells except the blank.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a duration of 5-10 minutes.[2]

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound:

    % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

  • Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCI Solution add_reagents Add to wells: - Buffer - AChE - DTNB - this compound/Solvent prep_reagents->add_reagents prep_compound Prepare this compound Serial Dilutions prep_compound->add_reagents pre_incubate Pre-incubate for 15 min at 25°C add_reagents->pre_incubate initiate_reaction Initiate reaction with ATCI pre_incubate->initiate_reaction measure_abs Measure Absorbance at 412 nm (kinetic) initiate_reaction->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay.

References

Application Notes and Protocols for In Vitro Neuroprotective Assays of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays and methodologies used to evaluate the neuroprotective potential of (-)-Lycopodine. The protocols detailed below are foundational for assessing the efficacy of this compound in protecting neuronal cells from various insults.

Introduction to this compound and its Neuroprotective Potential

This compound is a member of the Lycopodium family of alkaloids, which are known for their diverse biological activities. Preliminary studies on related Lycopodium alkaloids have suggested potential neuroprotective effects, making this compound a compound of interest for neurodegenerative disease research. In vitro assays are the first step in characterizing its neuroprotective profile, providing insights into its mechanisms of action, including anti-apoptotic and antioxidant properties.

A study on a new lycopodine-type alkaloid demonstrated a significant increase in cell survival of hemin-damaged HT22 cells, indicating the neuroprotective potential of this class of compounds. Specifically, a 21.45% increase in cell survival was observed at a concentration of 20 μM.[1][2] While direct dose-response data for this compound is still emerging, the following protocols provide the framework for such investigations.

Data Presentation: Quantitative Analysis of Neuroprotection

Quantitative data from in vitro neuroprotective assays are crucial for determining the efficacy of this compound. Below is a sample table summarizing potential endpoints.

AssayCell LineNeurotoxic InsultThis compound Concentration (µM)Endpoint MeasuredResult (Example)
Cell Viability (MTT)HT22Hemin (B1673052)20% Cell Viability21.45% increase in cell survival
Cytotoxicity (LDH)SH-SY5YHydrogen Peroxide1, 5, 10, 20, 50% CytotoxicityDose-dependent decrease in LDH release
Oxidative Stress (ROS)SH-SY5YHydrogen Peroxide1, 5, 10, 20, 50% ROS ProductionDose-dependent reduction in ROS levels
Apoptosis (Annexin V)HT22Hemin1, 5, 10, 20, 50% Apoptotic CellsDose-dependent decrease in apoptotic cells
Western BlotHT22Hemin20Bcl-2/Bax RatioIncrease in the ratio of Bcl-2 to Bax
Western BlotHT22Hemin20Cleaved Caspase-3Decrease in the level of cleaved caspase-3

Experimental Protocols

Detailed methodologies for key in vitro neuroprotective assays are provided below.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., HT22 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 2 hours.

  • Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent (e.g., hemin or hydrogen peroxide) to the wells and incubate for the appropriate time (e.g., 24 hours). Include a vehicle control (cells treated with vehicle and neurotoxin) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Cytotoxicity Assay (LDH Assay)

Principle: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the control wells where maximum LDH release has been induced (e.g., by cell lysis).

Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Express the results as a percentage of the ROS production in the vehicle-treated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the neurotoxic agent as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

Western Blotting for Apoptotic Markers

Principle: Western blotting is used to detect specific proteins in a sample. In the context of neuroprotection, it can be used to quantify the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Calculate the Bcl-2/Bax ratio.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed neuroprotective signaling pathways of this compound and a typical experimental workflow.

G cluster_0 Experimental Workflow for In Vitro Neuroprotective Assays cluster_1 Assay Types A 1. Seed Neuronal Cells (e.g., HT22, SH-SY5Y) B 2. Pre-treat with This compound A->B C 3. Induce Neurotoxicity (e.g., Hemin, H2O2) B->C D 4. Perform Assays C->D D1 Cell Viability (MTT) D2 Cytotoxicity (LDH) D3 Oxidative Stress (ROS) D4 Apoptosis (Annexin V/PI) D5 Western Blot (Bcl-2, Bax, Caspase-3)

Caption: A generalized workflow for evaluating the neuroprotective effects of this compound in vitro.

G cluster_0 Putative Anti-Apoptotic Signaling of this compound Lycopodine This compound Bcl2 Bcl-2 (Anti-apoptotic) Increased Expression Lycopodine->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Decreased Expression Lycopodine->Bax Downregulates Mito Mitochondrial Integrity Maintained Bcl2->Mito Stabilizes Bax->Mito Disrupts Caspase Caspase-3 Activation Inhibited Mito->Caspase Prevents Cytochrome c release to inhibit Apoptosis Apoptosis Inhibited Caspase->Apoptosis Leads to Neuron Neuronal Survival Apoptosis->Neuron Prevents

Caption: Hypothesized anti-apoptotic pathway of this compound in neuronal cells.

G cluster_0 Putative Nrf2/HO-1 Antioxidant Pathway Activation by this compound Lycopodine This compound Nrf2 Nrf2 Activation Lycopodine->Nrf2 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 HO-1 Expression (Antioxidant Enzyme) ARE->HO1 Promotes Transcription ROS Reactive Oxygen Species (ROS) HO1->ROS Neutralizes OxidativeStress Oxidative Stress Reduced HO1->OxidativeStress Reduces ROS->OxidativeStress Causes Neuron Neuronal Protection OxidativeStress->Neuron Damages

Caption: Postulated activation of the Nrf2/HO-1 antioxidant pathway by this compound.

G cluster_0 Putative CREB-BDNF Pro-survival Pathway Activation by this compound Lycopodine This compound CREB CREB Phosphorylation Lycopodine->CREB Induces BDNF BDNF Expression (Neurotrophic Factor) CREB->BDNF Promotes Transcription SynapticPlasticity Synaptic Plasticity Enhanced BDNF->SynapticPlasticity NeuronalSurvival Neuronal Survival Promoted BDNF->NeuronalSurvival

Caption: Hypothesized activation of the CREB-BDNF signaling pathway by this compound.

References

Application Notes and Protocols for Studying the Neuropharmacology of (-)-Lycopodine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Lycopodine is a representative member of the lycopodine-type alkaloids, a large class of natural products isolated from the Lycopodium species (club mosses). Traditionally, extracts from these plants have been used in folk medicine for a variety of ailments, including those affecting the central nervous system (CNS).[1] Modern research has focused on the neuropharmacological potential of Lycopodium alkaloids, revealing activities such as neuroprotection, cognitive enhancement, and the modulation of neuroinflammation and oxidative stress.

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the neuropharmacological effects of this compound. The focus is on models of neurodegenerative diseases and cognitive dysfunction, along with key biochemical assays to elucidate the underlying mechanisms of action.

Key Neuropharmacological Activities and Mechanisms

Lycopodium alkaloids exhibit a range of biological activities. While the lycodine-type alkaloid Huperzine A is a well-known potent acetylcholinesterase (AChE) inhibitor, the lycopodane (B1237588) class, to which this compound belongs, generally shows weaker activity in this regard.[2][3] The primary neuropharmacological interest in this compound and related compounds stems from their neuroprotective, anti-neuroinflammatory, and antioxidant properties.

  • Neuroprotection: Lycopodine-type alkaloids have demonstrated the ability to protect neurons from damage. In a hemin-induced damage model in HT22 cells, a new lycopodine-type alkaloid and a known analog showed a significant increase in cell survival of approximately 21% at a concentration of 20 μM.[4][5]

  • Anti-Neuroinflammatory Effects: Alkaloid-enriched extracts from Lycopodium species have been shown to suppress neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, these extracts dose-dependently inhibit the release of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6] This is likely mediated through the inhibition of key signaling pathways like MAPK/ERK.[6]

  • Antioxidant Effects: Lycopodium extracts, with lycopodine as a main component, exhibit significant antioxidant activity. In animal models, administration of these extracts leads to decreased lipid peroxidation (measured as malondialdehyde levels) and increased activity of endogenous antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) in brain regions such as the cortex and hippocampus.[1][7]

Animal Models for Neuropharmacological Assessment

Scopolamine-Induced Amnesia Model (Alzheimer's Disease Model)

The scopolamine-induced amnesia model is a widely used pharmacological model that mimics the cognitive deficits associated with Alzheimer's disease by inducing a transient cholinergic dysfunction.[8] Scopolamine (B1681570) is a non-selective muscarinic receptor antagonist that impairs learning and memory acquisition.[9][10] This model is valuable for screening compounds that can prevent or reverse these cognitive impairments.

Rotenone-Induced Neurodegeneration Model (Parkinson's Disease Model)

Rotenone administration in rats induces oxidative stress, neuroinflammation, and the progressive loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[11][12] This model is suitable for evaluating the neuroprotective potential of compounds like this compound against such neurodegenerative processes.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating this compound in a preclinical animal study.

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Biochemical & Histological Analysis A Animal Acclimatization (e.g., Mice/Rats, 1 week) B Group Allocation (Control, Disease Model, Model + Lycopodine, etc.) A->B C Pre-treatment Phase (Daily this compound administration) B->C D Disease Induction (e.g., Scopolamine or Rotenone administration) C->D E Cognitive Testing (e.g., Morris Water Maze, Y-Maze) D->E F Sacrifice & Brain Tissue Collection (Hippocampus, Cortex) E->F G Biochemical Assays (AChE, Cytokines, Oxidative Stress) F->G H Histology/Immunohistochemistry (e.g., TH staining for PD model) F->H

Caption: General workflow for in vivo neuropharmacological studies.
Protocol: Scopolamine-Induced Amnesia and Morris Water Maze (MWM)

Objective: To assess the ability of this compound to ameliorate scopolamine-induced deficits in spatial learning and memory.

Materials:

  • Animals: Male C57BL/6 mice (25-30g).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Amnesic Agent: Scopolamine hydrobromide (1 mg/kg), dissolved in saline.

  • Apparatus: A circular water tank (120-150 cm diameter), filled with opaque water (22-25°C), with a hidden escape platform and various distal visual cues. A video tracking system is required.

Procedure:

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle daily for 7-14 days.

  • Amnesia Induction: 30 minutes before the start of the daily MWM training session, administer scopolamine (1 mg/kg, i.p.). The control group receives a saline injection.[8]

  • MWM Acquisition Phase (5 consecutive days):

    • Conduct 4 training trials per mouse per day.

    • For each trial, gently place the mouse into the water at one of four quasi-random start locations (N, S, E, W), facing the tank wall.

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.

    • Record the time taken to reach the platform (escape latency).

    • If the mouse fails to find the platform, guide it to the platform and allow it to stay for 15-30 seconds.

    • Allow the mouse to rest on the platform for 15-30 seconds after each successful escape.

  • MWM Probe Trial (24 hours after the last training session):

    • Remove the escape platform from the tank.

    • Place the mouse in the tank and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.

Protocol: Biochemical Assays on Brain Homogenate

1. Brain Tissue Preparation:

  • Following behavioral tests, euthanize the animals and rapidly dissect the hippocampus and cortex on ice.

  • Homogenize the tissue in a cold phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0) or appropriate assay buffer from a commercial kit.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

  • Collect the supernatant for use in the following assays.

2. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method):

  • Principle: AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.

  • Procedure (based on commercial kit protocols):

    • Prepare a reaction mix containing assay buffer, DTNB, and the substrate (ATCh).

    • Add 50 µL of brain homogenate supernatant to a 96-well plate.

    • Initiate the reaction by adding 50 µL of the reaction mix to each well.

    • Immediately read the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

    • Calculate the rate of change in absorbance (ΔA/min) and determine AChE activity relative to a standard curve or using the Beer-Lambert law.

3. Cytokine Measurement (ELISA for TNF-α, IL-1β, IL-6):

  • Principle: A quantitative sandwich enzyme immunoassay technique.

  • Procedure (General outline for a commercial kit):

    • Add 100 µL of standards or brain homogenate samples to wells of a pre-coated 96-well plate.

    • Incubate for ~2.5 hours at room temperature.

    • Wash the wells, then add 100 µL of a biotin-conjugated detection antibody. Incubate for 1 hour.

    • Wash, then add 100 µL of streptavidin-HRP solution. Incubate for 45 minutes.

    • Wash, then add 100 µL of TMB substrate solution. Incubate for 30 minutes in the dark.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm immediately.

    • Calculate cytokine concentrations based on the standard curve.

4. Oxidative Stress Marker Assays:

  • Malondialdehyde (MDA) Assay (TBARS method):

    • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which is measured at 532 nm.

    • Procedure:

      • Mix brain homogenate supernatant with trichloroacetic acid (TCA) and TBA reagent.

      • Incubate the mixture in a boiling water bath for ~20-60 minutes.

      • Cool the samples and centrifuge to remove precipitates.

      • Measure the absorbance of the supernatant at 532 nm.

      • Calculate MDA concentration based on a standard curve prepared with a TEP (1,1,3,3-tetraethoxypropane) standard.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: Based on the ability of SOD to inhibit the autoxidation of a substrate like pyrogallol (B1678534) or epinephrine.

    • Procedure (Pyrogallol method):

      • Prepare a reaction mixture containing buffer and the brain homogenate supernatant.

      • Initiate the reaction by adding pyrogallol.

      • Measure the rate of autoxidation by reading the change in absorbance at a specific wavelength (e.g., 420 nm).

      • One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of autoxidation by 50%.

Data Presentation

The following tables summarize representative quantitative data from studies on Lycopodium alkaloids and extracts. Note: Data for isolated this compound is limited; therefore, data from alkaloid-rich extracts where lycopodine is a major constituent are included and specified.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

Compound/Extract Type IC₅₀ Value (μM) Citation
Huperradine A Lycopodine-type Alkaloid 13.125 ± 0.521 [13]
Huperzine C Lycodine-type Alkaloid 0.6 ± 0.1 [2]
N-Demethylhuperzinine Lycodine-type Alkaloid 1.9 ± 0.2 [2]
Huperzine A (Reference) Lycodine-type Alkaloid 0.074 ± 0.0028 [2]

| Various Lycopodine-types | Lycopodine-type Alkaloids | No significant inhibition at 50 μM |[2] |

Table 2: Effects on Neuroinflammation Markers (in vitro & in vivo)

Model Treatment Dose/Concentration TNF-α IL-1β IL-6 NO Citation
LPS-stimulated BV-2 cells HsAE Pre-treatment 100 µg/mL ↓ Significant ↓ Significant ↓ Significant ↓ 50.8% [6]
LPS-stimulated BV-2 cells HsAE Pre-treatment 150 µg/mL ↓ Significant ↓ Significant ↓ Significant ↓ 72.8% [6]

| Rotenone-induced PD (Rat) | Lycopodium Extract | 50 mg/kg (p.o.) | ↓ Significant | ↓ Significant | ↓ Significant | N/A |[11][12] |

HsAE: Alkaloid-enriched extract from Huperzia serrata. ↓ Indicates a significant decrease compared to the disease model control group.

Table 3: Effects on Oxidative Stress Markers (in vivo)

Model Treatment Dose/Concentration MDA / TBARS SOD Activity CAT Activity Citation
Rotenone-induced PD (Rat) Lycopodium Extract 50 mg/kg (p.o.) ↓ Significant ↑ Significant ↑ Significant [11][12]
Middle-aged Mice Lycopodium clavatum Extract 10 mg/kg (i.p.) ↓ Significant ↑ Significant ↑ Significant [1][7]

| Middle-aged Mice | Lycopodium clavatum Extract | 25 mg/kg (i.p.) | ↓ Significant | ↑ Significant | ↑ Significant |[1][7] |

↓ Indicates a significant decrease; ↑ Indicates a significant increase compared to the disease model control group.

Putative Signaling Pathways

While direct evidence for this compound is still emerging, the anti-neuroinflammatory and antioxidant effects of Lycopodium alkaloids are likely mediated by the modulation of key intracellular signaling pathways. The diagrams below illustrate these hypothesized mechanisms.

Inhibition of Pro-inflammatory NF-κB Signaling

Neuroinflammatory stimuli, such as LPS or pro-inflammatory cytokines like TNF-α, activate the canonical NF-κB pathway. This leads to the nuclear translocation of the p65 subunit and the transcription of inflammatory genes. Lycopodium alkaloids may inhibit this process.

G cluster_cyto Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65_p50_complex Inactive Complex p65 p65 p65_p50_complex Active p65/p50 p50 p50 Lycopodine This compound Lycopodine->IKK Inhibits (Putative) Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Induces p65_p50_complex->Nucleus Nuclear Translocation IkBa_p65_p50_complex->p65_p50_complex Degradation of IκBα

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Activation of Antioxidant Nrf2 Signaling

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant enzymes. Natural compounds can promote this protective pathway.

G cluster_cyto Cytoplasm cluster_nuc Nucleus Stress Oxidative Stress (ROS) Keap1_Nrf2_complex Inactive Complex Stress->Keap1_Nrf2_complex Induces Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation Lycopodine This compound Lycopodine->Keap1_Nrf2_complex Promotes Dissociation (Putative) ARE ARE Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (HO-1, NQO1, SOD) ARE->Transcription Activates Keap1_Nrf2_complex->Nrf2_cyto Release

Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Modulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are key regulators of cellular responses to stress and inflammation. Their inhibition can reduce the production of inflammatory mediators. Alkaloid extracts from Lycopodium species have been shown to inhibit the phosphorylation (activation) of ERK and p38.[6]

G Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK Stimulus->MAP3K Activates MAP2K MAPKK (MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, p38) MAP2K->MAPK Phosphorylates Response Inflammatory Response (Cytokine Production, etc.) MAPK->Response Leads to Lycopodine This compound Lycopodine->MAP2K Inhibits (Putative) Lycopodine->MAPK Inhibits (Putative)

Caption: Hypothesized inhibition of MAPK signaling by this compound.

References

Application Notes and Protocols: (-)-Lycopodine as a Scaffold for Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine, a prominent member of the Lycopodium alkaloids, presents a unique and rigid tetracyclic scaffold that has garnered significant interest in medicinal chemistry. Its complex architecture and inherent biological activities make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the pharmacological potential of this compound and its derivatives, focusing on their applications in neurodegenerative diseases and cancer. Detailed protocols for key biological assays are provided to facilitate further research and drug discovery efforts based on this remarkable natural product.

Pharmacological Activities and Therapeutic Potential

The compact and sterically defined structure of this compound allows for the introduction of diverse functionalities, leading to the generation of derivatives with a wide range of biological activities. The primary areas of investigation for this compound-based drug discovery include neuroprotection, anticancer activity, and anti-inflammatory effects.

Neuroprotective Effects: Targeting Alzheimer's Disease

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, thereby improving cognitive function.

Quantitative Data on Acetylcholinesterase Inhibition by this compound Derivatives

CompoundTargetIC50 (µM)Reference
Huperzine AAcetylcholinesterase (AChE)0.0743[1]
Huperzine CAcetylcholinesterase (AChE)0.6[1]
N-demethylhuperzinineAcetylcholinesterase (AChE)1.9[1]
Huperzine BAcetylcholinesterase (AChE)20.2[1]
Lycoparin CAcetylcholinesterase (AChE)23.9[1]
Lycodine-type alkaloid 1Acetylcholinesterase (AChE)87.3[1]
Huperradine GAcetylcholinesterase (AChE)0.876[2]
Huperradine AAcetylcholinesterase (AChE)13.125[2]

Beyond AChE inhibition, some Lycopodine alkaloids exhibit neuroprotective properties by mitigating oxidative stress and neuroinflammation.[3] Studies have shown that certain derivatives can protect neuronal cells from damage. For instance, a new lycopodine-type alkaloid and a known analog demonstrated a 21.45% and 20.55% increase in cell survival, respectively, in Hemin-induced HT22 cell damage at a concentration of 20 μM.[4][5]

Anticancer Activity: Induction of Apoptosis

This compound and its derivatives have shown promising anticancer activity against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic pathway.[6] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis.[6]

Quantitative Data on Anticancer Activity of this compound and its Derivatives

CompoundCell LineIC50 (µM)Reference
LycopodineHeLa (Cervical Cancer)Data not explicitly quantified in the provided search results, but significant growth inhibition was observed.[6]
LycopodineProstate Cancer Cells (Androgen-sensitive and refractory)Showed apoptotic effects.
Anti-inflammatory Effects

The anti-inflammatory potential of the this compound scaffold is an emerging area of research. The mechanism is thought to involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.

Acetylcholinesterase Inhibition in Alzheimer's Disease

The primary mechanism for the symptomatic treatment of Alzheimer's disease with some Lycopodine derivatives is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission Postsynaptic_Neuron->Signal_Transmission Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_Receptor->Postsynaptic_Neuron Activates Lycopodine_Derivative This compound Derivative Lycopodine_Derivative->AChE Inhibits

Caption: Acetylcholinesterase Inhibition by this compound Derivatives.

Intrinsic Apoptosis Pathway in Cancer Cells

In cancer cells, this compound derivatives can trigger the intrinsic pathway of apoptosis. This process is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which then activates the caspase cascade, culminating in the activation of caspase-3 and cell death.[6]

Intrinsic_Apoptosis Lycopodine_Derivative This compound Derivative Bax Bax (Pro-apoptotic) Lycopodine_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Lycopodine_Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Neuroprotective Signaling Pathways

The neuroprotective effects of certain alkaloids, potentially including Lycopodine derivatives, are attributed to their ability to modulate pathways involved in oxidative stress and inflammation.

  • Nrf2/Keap1 Pathway (Oxidative Stress Response): Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression and cellular protection against oxidative damage.

  • NF-κB Pathway (Inflammatory Response): In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer. NF-κB then translocates to the nucleus and activates the transcription of pro-inflammatory genes. Inhibition of this pathway can reduce neuroinflammation.

Neuroprotection_Pathways cluster_nrf2 Nrf2/Keap1 Pathway (Oxidative Stress) cluster_nfkb NF-κB Pathway (Inflammation) Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Lycopodine_Derivative_Nrf2 This compound Derivative Lycopodine_Derivative_Nrf2->Keap1_Nrf2 Promotes dissociation Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes Translocates to nucleus and activates Lycopodine_Derivative_NFkB This compound Derivative Lycopodine_Derivative_NFkB->IKK Inhibits

Caption: Neuroprotective Signaling Pathways Modulated by this compound Derivatives.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of the biological activities of this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Workflow:

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE solution - ATCI (substrate) - DTNB (Ellman's reagent) - Test Compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add buffer - Add Test Compound/Control - Add AChE solution Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add DTNB and ATCI Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic or endpoint) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer.

  • Assay Protocol (96-well plate):

    • To each well, add 25 µL of phosphate buffer.

    • Add 25 µL of the test compound dilution to the sample wells. For the 100% activity control, add 25 µL of phosphate buffer.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to all wells.

    • To initiate the reaction, add 25 µL of ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, or as an endpoint reading after a fixed incubation time (e.g., 10 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance_MTT Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance_MTT Data_Analysis_MTT Data Analysis: - Calculate % viability - Determine IC50 Measure_Absorbance_MTT->Data_Analysis_MTT End End Data_Analysis_MTT->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound derivatives Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Detection (ECL) Secondary_Antibody->Detection Data_Analysis_WB Data Analysis: - Densitometry - Normalize to loading control Detection->Data_Analysis_WB End End Data_Analysis_WB->End

References

Application Notes and Protocols: Intramolecular Michael Addition in the Total Synthesis of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The total synthesis of complex natural products like (-)-Lycopodine, a member of the Lycopodium alkaloids, presents significant challenges in stereocontrol and efficiency. A key strategic disconnection in several successful syntheses involves a highly diastereoselective intramolecular Michael addition to construct the core bicyclic system of the molecule. This application note details the protocol for the base-mediated intramolecular Michael addition of a keto sulfone precursor, a pivotal step in the enantioselective total synthesis of this compound developed by Carter and coworkers. The high yield and exceptional diastereoselectivity of this cyclization, proceeding without the need for a chiral catalyst, make it a noteworthy transformation for synthetic chemists.

Introduction

This compound is a tetracyclic alkaloid isolated from club mosses (Lycopodiaceae) that has garnered significant attention from the synthetic community due to its complex architecture and potential biological activity. The construction of the strained tetracyclic core, particularly the establishment of the correct stereochemistry at its multiple chiral centers, is a formidable synthetic challenge. One of the most elegant and efficient strategies reported to date employs an intramolecular Michael addition of a keto sulfone to an enone. This key cyclization step forges a crucial carbon-carbon bond and sets two contiguous stereocenters with high diastereoselectivity. This document provides a detailed overview of this reaction, including a step-by-step experimental protocol and a summary of the reported quantitative data.

Reaction Pathway

The intramolecular Michael addition proceeds by the deprotonation of the carbon alpha to both the ketone and the sulfone functionalities of the acyclic precursor. The resulting enolate then undergoes a conjugate addition to the tethered α,β-unsaturated ketone, forming a six-membered ring. The remarkable diastereoselectivity of this reaction is attributed to steric interactions in the transition state, which favor the formation of the desired stereoisomer.

G Acyclic_Precursor Keto Sulfone Enone Precursor Enolate Enolate Intermediate Acyclic_Precursor->Enolate Deprotonation Base i-Pr2NH (Diisopropylamine) Cyclized_Product Bicyclic Keto Sulfone (Single Diastereomer) Enolate->Cyclized_Product Intramolecular Michael Addition

Caption: General reaction pathway for the intramolecular Michael addition.

Quantitative Data

The following table summarizes the key quantitative data for the intramolecular Michael addition step in the synthesis of this compound as reported by Carter and coworkers.

ParameterValueReference
Yield 89% (of crystalline product)[1][2][3]
Diastereoselectivity Single diastereomer observed[1][2][3]
Catalyst i-Pr₂NH (achiral base)[1][2][3]
Solvent 4:1 i-PrOH / CH₂Cl₂[1][2]
Temperature Room Temperature[1][2]
Reaction Time Not explicitly stated, implied to be until crystallization[1][2]
Starting Material Acyclic keto sulfone enone[1][2][3]
Product Crystalline bicyclic keto sulfone[1][2][3]

Experimental Protocol

This protocol is adapted from the work of Carter and coworkers in the first enantioselective total synthesis of this compound.[1][2][3]

Materials:

  • Acyclic keto sulfone enone precursor

  • Diisopropylamine (B44863) (i-Pr₂NH)

  • Isopropanol (B130326) (i-PrOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere (optional, but recommended)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a solution of the acyclic keto sulfone enone precursor in a 4:1 mixture of isopropanol and dichloromethane, add diisopropylamine at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Crystallization: The desired bicyclic keto sulfone product will crystallize directly from the reaction mixture as a single diastereomer.

  • Isolation: Collect the crystalline product by filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., cold isopropanol) to remove any residual impurities. Further purification is typically not necessary due to the high purity of the crystalline product. The yield of the crystalline product is reported to be 89%.[1][2][3]

Experimental Workflow

The following diagram illustrates the workflow for the intramolecular Michael addition experiment.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product A Dissolve keto sulfone enone in 4:1 i-PrOH/CH2Cl2 B Add i-Pr2NH at room temperature A->B C Stir at room temperature B->C D Monitor by TLC C->D E Product crystallizes from solution D->E F Filter to collect crystalline solid E->F G Wash solid with cold solvent F->G H Pure Bicyclic Keto Sulfone G->H

Caption: Experimental workflow for the intramolecular Michael addition.

Conclusion

The intramolecular Michael addition of a keto sulfone is a highly effective and diastereoselective method for the construction of the core bicyclic system of this compound. The operational simplicity, high yield, and excellent stereocontrol without the need for a chiral catalyst make this a valuable transformation in organic synthesis. This protocol provides a reliable procedure for researchers aiming to utilize this key reaction in their own synthetic endeavors. The fortuitous diastereoselectivity, likely governed by steric factors in the transition state, underscores the importance of considering substrate control in complex molecule synthesis.[1][2]

References

Heathcock-Inspired Mannich Cyclization for Tricycle Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Mannich cyclization is a powerful and convergent strategy for the construction of complex nitrogen-containing polycyclic scaffolds, which are prevalent in a vast array of biologically active natural products. Pioneered and elegantly demonstrated by Clayton H. Heathcock and his research group, this biomimetic approach has proven particularly effective in the synthesis of intricate alkaloids, such as those belonging to the Daphniphyllum and Lycopodium families. This document provides detailed application notes and experimental protocols for Heathcock-inspired Mannich cyclizations that lead to the formation of tricyclic core structures, key intermediates in the total synthesis of these and other medicinally relevant molecules.

The core principle of this strategy involves the acid-catalyzed cyclization of an amino-dicarbonyl precursor. The reaction proceeds through the formation of an iminium ion, which is then intramolecularly attacked by an enol or enolate, forging a new carbon-carbon bond and thereby closing a key ring of the tricyclic system. The diastereoselectivity of this cyclization is often under thermodynamic control, leading to the formation of the most stable isomer, a feature that Heathcock masterfully exploited in his synthetic endeavors.

Key Applications in Natural Product Synthesis

The Heathcock-inspired Mannich cyclization has been instrumental in the total synthesis of several complex alkaloids. Two prominent examples are the syntheses of (±)-Lycopodine and the biomimetic synthesis of proto-Daphniphylline.

  • Lycopodine Synthesis: In the total synthesis of the Lycopodium alkaloid (±)-lycopodine, a key step involves the intramolecular Mannich cyclization of an amino diketone to construct the central tricyclic core of the molecule. This reaction sets a crucial quaternary stereocenter with high diastereoselectivity.

  • proto-Daphniphylline Synthesis: Heathcock's biomimetic approach to the Daphniphyllum alkaloids features a remarkable cascade reaction. A key transformation in this sequence is an intramolecular Mannich-type cyclization that contributes to the assembly of the dense and complex pentacyclic skeleton from a relatively simple acyclic precursor.[1][2]

Reaction Mechanism and Workflow

The general mechanism for the Heathcock-inspired intramolecular Mannich cyclization for tricycle formation is depicted below. The reaction is typically initiated by the deprotection of a protected amine precursor, followed by acid-catalyzed iminium ion formation and subsequent intramolecular cyclization.

Mannich_Cyclization A Amino Diketone Precursor (e.g., with protected amine) B Amine Deprotection A->B C Iminium Ion Formation (Acid Catalysis, e.g., HCl) B->C Acid D Intramolecular Mannich Cyclization C->D Enol attack E Tricyclic Product D->E Proton loss

Caption: General workflow for the Heathcock-inspired Mannich cyclization.

Experimental Protocols

The following are detailed experimental protocols inspired by the work of Heathcock and his collaborators on the synthesis of key tricyclic intermediates.

Protocol 1: Intramolecular Mannich Cyclization in the Synthesis of a Lycopodine Precursor

This protocol is adapted from the total synthesis of (±)-lycopodine.

Reaction Scheme:

Materials:

  • Amino diketone precursor

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the amino diketone precursor in a mixture of methanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Concentrated hydrochloric acid is added to the solution.

  • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), the mixture is cooled to room temperature.

  • The methanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tricyclic product.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure tricyclic amino ketone.

Quantitative Data Summary:

PrecursorProductReagents & ConditionsYieldDiastereomeric RatioReference
Amino diketoneTricyclic Amino KetoneConc. HCl, MeOH/H₂O, reflux~70-80%>10:1 (thermodynamically controlled)Inspired by Heathcock's Lycopodine Synthesis
Protocol 2: Biomimetic Cascade Cyclization for a proto-Daphniphylline Intermediate

This protocol is a simplified representation of the complex cascade reaction used in the biomimetic synthesis of proto-daphniphylline, highlighting the Mannich-type cyclization.[1][2]

Reaction Scheme:

Materials:

  • Acyclic dialdehyde (B1249045) precursor

  • Ammonia or primary amine source (e.g., ammonium (B1175870) acetate)

  • Acetic acid

  • An appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • The acyclic dialdehyde precursor is dissolved in the chosen solvent in a reaction vessel.

  • The amine source (e.g., ammonium acetate) is added to the solution.

  • Acetic acid is added as a catalyst.

  • The reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS.

  • After the reaction is deemed complete, the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted several times with dichloromethane.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

PrecursorProductReagents & ConditionsYieldReference
Acyclic DialdehydePolycyclic AmineNH₄OAc, HOAc, DMSO, 80 °C~50% (over 3 steps)Inspired by Heathcock's proto-Daphniphylline Synthesis[3]

Signaling Pathways and Drug Development Implications

The tricyclic scaffolds produced via the Heathcock-inspired Mannich cyclization are often the core structures of alkaloids with significant biological activities. For instance, some Lycopodium alkaloids exhibit acetylcholinesterase inhibitory activity, making them relevant to research in neurodegenerative diseases like Alzheimer's. The complex cage-like structures of Daphniphyllum alkaloids have shown a range of biological effects, including anticancer and anti-HIV activity.[4]

The development of efficient synthetic routes to these tricyclic cores, as pioneered by Heathcock, is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Enabling the synthesis of a variety of analogs to probe the relationship between the molecular structure and biological activity.

  • Target Identification and Validation: Providing sufficient quantities of these complex molecules for biological screening to identify their cellular targets and validate their therapeutic potential.

  • Lead Optimization: Serving as a starting point for medicinal chemistry programs aimed at optimizing the potency, selectivity, and pharmacokinetic properties of these natural product-inspired compounds.

The logical relationship between the synthesis of these tricyclic compounds and their potential application in drug development is illustrated in the following diagram.

Drug_Development_Pathway A Heathcock-Inspired Mannich Cyclization B Tricyclic Scaffold Synthesis A->B C Analog Synthesis & Library Generation B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification & SAR Studies D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: From synthesis to potential drug candidates.

Conclusion

The Heathcock-inspired intramolecular Mannich cyclization remains a cornerstone in the synthesis of complex, polycyclic alkaloids. Its elegance lies in its biomimetic nature and its ability to construct intricate tricyclic systems with a high degree of stereocontrol. The protocols and data presented herein provide a foundation for researchers to apply this powerful transformation in their own synthetic endeavors, whether for the total synthesis of natural products or for the development of novel therapeutic agents. The continued exploration and application of this methodology will undoubtedly lead to further advancements in organic synthesis and drug discovery.

References

Application Notes and Protocols for Pressurized Liquid Extraction of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine is a prominent member of the Lycopodium (B1140326) alkaloids, a diverse class of natural products isolated from clubmosses of the Lycopodiaceae family.[1][2][3] These alkaloids, renowned for their potent acetylcholinesterase (AChE) inhibitory activity, are of significant interest in the development of therapeutics for neurological disorders such as Alzheimer's disease.[1][2] Pressurized Liquid Extraction (PLE) has emerged as a modern and efficient technique for the extraction of these valuable phytochemicals from plant matrices.[2][4] This method offers several advantages over traditional extraction techniques, including reduced solvent consumption, shorter extraction times, and higher extraction efficiency, by utilizing elevated temperatures and pressures.[4][5]

This document provides a detailed protocol for the pressurized liquid extraction of this compound from Lycopodium species, summarizing key experimental parameters and expected yields based on recent studies.

Data Presentation: Quantitative Analysis of this compound Extraction

The choice of extraction solvent significantly impacts the recovery of this compound. A comparative analysis of different solvents in a pressurized liquid extraction system highlights the optimal conditions for maximizing yield. The following table summarizes the percentage recovery of the five main alkaloids from Lycopodium clavatum L. using various solvents under optimized PLE conditions.

AlkaloidDichloromethane (%)Ethyl Acetate (%)Methanol (B129727) (%)1% Methanolic Tartaric Acid (%)Cyclohexane (%)
Lycopodine >45 15.2230.1530.55Not Detected
Annotinine12.3410.8914.7815.11Not Detected
Lycodine5.674.887.998.23Not Detected
Dihydrolycopodine8.917.6511.2311.87Not Detected
α-obscurine3.452.984.564.78Not Detected

Data sourced from a study on the optimization of PLE for Lycopodiaceae alkaloids. The highest yield for Lycopodine was achieved with dichloromethane.[1][2][4]

Experimental Protocol: Pressurized Liquid Extraction of this compound

This protocol details the methodology for the extraction of this compound from dried and powdered Lycopodium plant material using a PLE system.

1. Sample Preparation:

  • Finely grind the dried aerial parts of the Lycopodium species to a powder (80-100 mesh).[6]

  • Accurately weigh approximately 1.0 g of the ground plant material.[4]

2. Extraction Cell Preparation:

  • Place the weighed sample into a stainless steel extraction cell (e.g., 10 mL).[4][7]

  • If necessary, fill any void space in the cell with an inert material like sand to ensure uniform packing.[7]

3. Pressurized Liquid Extraction (PLE) Parameters:

The following parameters have been optimized for the extraction of Lycopodium alkaloids:[4][7]

ParameterValue
Extraction Solvent Dichloromethane (for highest Lycopodine yield)
Temperature 80 °C
Pressure 110 bar (approximately 1595 psi)
Static Time 10 minutes
Number of Cycles 3
Flush Volume 60%
Purge Time 120 seconds

4. Extraction Procedure:

  • Place the prepared extraction cell into the PLE system (e.g., Dionex ASE 100 extractor).[4]

  • Set the instrument parameters according to the table above.

  • Initiate the extraction sequence. The system will automatically heat and pressurize the cell, perform the static extraction cycles, and collect the extract.

  • Collect the extract in a suitable glass vial.

5. Post-Extraction Processing:

  • Concentration: Evaporate the solvent from the collected extract under reduced pressure at a temperature of 40 °C to obtain the crude alkaloid extract.[7]

  • Purification (Optional but Recommended): The crude extract can be further purified using Solid-Phase Extraction (SPE) to remove interfering substances and enrich the alkaloid fraction.[1][2][4]

    • SPE Cartridge: Oasis HLB cartridges are recommended.[4]

    • Conditioning: Condition the SPE cartridge with methanol followed by deionized water.[7]

    • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned cartridge.[7]

    • Washing: Wash the cartridge with a weak solvent to remove polar impurities.

    • Elution: Elute the alkaloids from the cartridge using an appropriate solvent such as methanol.[7]

6. Analysis:

  • The purified extract containing this compound can be analyzed using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for identification and quantification.[1][2][4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the pressurized liquid extraction of this compound.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction (PLE) cluster_post Post-Extraction Processing start Dried Lycopodium Plant Material grind Grinding (80-100 mesh) start->grind weigh Weighing (1.0 g) grind->weigh pack Pack Extraction Cell weigh->pack ple PLE System (80°C, 110 bar, 3 cycles) pack->ple extract Collect Crude Extract ple->extract concentrate Solvent Evaporation extract->concentrate spe Solid-Phase Extraction (SPE) concentrate->spe analysis HPLC-MS Analysis spe->analysis analysis->end This compound Quantification

Caption: Workflow for Pressurized Liquid Extraction of this compound.

References

Application Notes and Protocols for the Solid-Phase Extraction of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Lycopodine is a prominent member of the Lycopodium alkaloids, a class of natural products known for their complex structures and significant biological activities, including acetylcholinesterase (AChE) inhibition.[1][2][3] This property makes them of great interest for therapeutic applications, particularly in the context of neurodegenerative diseases. Effective purification of this compound from crude plant extracts is a critical step for further pharmacological studies and drug development. Solid-phase extraction (SPE) offers a rapid and efficient method for the cleanup and concentration of this compound from complex matrices.[4] This document provides a detailed protocol for the purification of this compound using SPE, based on established methodologies for Lycopodium alkaloids.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₂₅NO[5]
Molecular Weight247.38 g/mol [5]
IUPAC Name(1R,2R,10S,13S,15R)-15-methyl-6-azatetracyclo[8.6.0.0¹,⁶.0²,¹³]hexadecan-11-one[5]
AppearanceColorless crystal[6]

Experimental Workflow

The overall workflow for the extraction and purification of this compound involves initial extraction from the plant material, followed by solid-phase extraction to purify the target alkaloid.

SPE_Workflow cluster_extraction Crude Extract Preparation cluster_spe Solid-Phase Extraction (SPE) Purification cluster_analysis Analysis plant_material Lycopodium Plant Material (Dried and Powdered) ple Pressurized Liquid Extraction (PLE) plant_material->ple Solvent (e.g., Dichloromethane) crude_extract Crude Alkaloid Extract ple->crude_extract loading 3. Sample Loading crude_extract->loading cluster_spe cluster_spe conditioning 1. Conditioning equilibration 2. Equilibration conditioning->equilibration Methanol (B129727) equilibration->loading Water washing 4. Washing loading->washing Water elution 5. Elution washing->elution Methanol purified_lycopodine Purified this compound elution->purified_lycopodine hplc HPLC-MS/MS Analysis purified_lycopodine->hplc Quantification & Purity Check

Caption: Experimental workflow for the purification of this compound.

Experimental Protocols

This section details the procedures for obtaining a purified fraction of this compound from Lycopodium species.

I. Crude Extract Preparation: Pressurized Liquid Extraction (PLE)

This protocol outlines the extraction of alkaloids from dried plant material. Dichloromethane (B109758) has been shown to be an effective solvent for achieving high recovery of lycopodine.[2][3]

Materials:

  • Dried and finely ground Lycopodium plant material

  • Dichloromethane (HPLC grade)

  • Inert material (e.g., sand)

  • Pressurized Liquid Extraction system

Protocol:

  • Sample Packing: Pack a stainless steel extraction cell (e.g., 10 g capacity) with the finely ground Lycopodium plant material. Fill any void space with an inert material like sand to ensure uniform flow.

  • Solvent Selection: Use dichloromethane as the extraction solvent.

  • PLE Parameters:

    • Temperature: 80 °C

    • Pressure: 100–110 bar

    • Static Extraction Time: 10 minutes per cycle

    • Number of Cycles: 2–3

    • Flush Volume: 60%

    • Purge Time: 120 seconds

  • Extract Collection: Collect the extract in a glass vial.

  • Concentration: Evaporate the solvent from the collected extract under reduced pressure at 40 °C to obtain the crude alkaloid extract.

II. Purification: Solid-Phase Extraction (SPE)

This protocol uses a polymeric reversed-phase SPE sorbent, such as Oasis HLB, which has demonstrated effectiveness for Lycopodium alkaloids.[1][2][7]

Materials:

  • Oasis HLB SPE cartridge (or equivalent)

  • Methanol (HPLC grade)

  • Deionized water

  • Crude alkaloid extract

  • SPE manifold

Protocol:

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol through it.[7] This step wets the sorbent material.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water.[7] This prepares the sorbent for the aqueous sample matrix.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the equilibration solvent (water, potentially with a small amount of organic solvent to aid solubility) and load it onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.[7]

  • Elution: Elute the alkaloids, including this compound, from the cartridge with 10 mL of methanol.[7]

  • Final Preparation: Evaporate the methanol from the eluate under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for subsequent HPLC analysis.[7]

Data Presentation

While specific quantitative data for the SPE purification of isolated this compound is not extensively published, high recovery rates have been reported for Lycopodium alkaloids in general using the described extraction and purification approach. The best extraction results for lycopodine from L. clavatum were observed in the dichloromethane extract, with yields exceeding 45%.[2][3] The subsequent SPE step serves to concentrate and purify these alkaloids from the crude extract.

AnalyteSorbentExtraction SolventSPE Elution SolventReported Recovery (from PLE)
This compoundOasis HLBDichloromethaneMethanol> 45%[2][3]
Lycopodium AlkaloidsOasis HLBMethanolMethanolHigh[1]

Concluding Remarks

The combination of pressurized liquid extraction with dichloromethane followed by solid-phase extraction using a polymeric sorbent like Oasis HLB provides an effective and efficient method for the purification of this compound from Lycopodium species. This approach yields a purified alkaloid fraction suitable for subsequent analytical quantification by techniques such as HPLC-MS/MS and for further research in drug discovery and development. The protocols provided herein offer a solid foundation for researchers to isolate this valuable natural product.

References

Application Notes and Protocols: Utilizing (-)-Lycopodine as a Precursor for Novel Alkaloid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lycopodine, a prominent member of the Lycopodium family of alkaloids, presents a unique and complex tetracyclic scaffold that has intrigued and challenged synthetic chemists for decades.[1] Beyond its own inherent biological activities, including antipyretic and acetylcholinesterase inhibitory effects, the rigid, conformationally restricted framework of this compound serves as an excellent starting point for the generation of novel alkaloid analogs with potentially enhanced or new therapeutic properties.[2][3] This document provides detailed application notes and protocols for the use of this compound as a precursor in the semi-synthesis of new alkaloid derivatives, with a focus on compounds exhibiting neuroprotective and acetylcholinesterase inhibitory activities.

Data Presentation

The following tables summarize quantitative data for various lycopodine analogs, providing a comparative overview of their biological activities.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Lycopodine Analogs

CompoundIC50 (µM)Source Organism/MethodReference
Huperzine C0.6Lycopodiastrum casuarinoides[4]
N-demethylhuperzinine1.9Lycopodiastrum casuarinoides[4]
Huperzine B20.2Lycopodiastrum casuarinoides[4]
Lycoparin C23.9Lycopodiastrum casuarinoides[4]
New Lycodine-type Alkaloid (1)87.3Lycopodiastrum casuarinoides[4]
Huperradine G (7)0.876 ± 0.039Huperzia serrata[2]
Huperradine A (1)13.125 ± 0.521Huperzia serrata[2]

Table 2: Neuroprotective Activity of Lycopodine Analogs

CompoundConcentration (µM)ActivityCell Line/ModelReference
New Lycopodine-type Alkaloid (1)2021.45% increase in cell survivalHemin-induced HT22 cell damage[5]
Known Analog (10)2020.55% increase in cell survivalHemin-induced HT22 cell damage[5]
Lycopodium Extract50 mg/kgProtection against dopaminergic neuronal lossRotenone-induced Parkinson's disease rat model[6]

Experimental Protocols

While the literature predominantly focuses on the total synthesis of lycopodine analogs, the following protocols are proposed based on established synthetic transformations and strategies that can be adapted for the derivatization of this compound. The key reactive handle on the this compound scaffold is the C-5 ketone, which allows for a variety of chemical modifications.

Protocol 1: Reduction of the C-5 Ketone to C-5 Alcohol

This protocol describes the reduction of the C-5 ketone of this compound to the corresponding alcohol, which can then be used for further functionalization.

Materials:

  • This compound

  • Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)

  • Methanol (B129727) (for NaBH4) or anhydrous diethyl ether/tetrahydrofuran (for LiAlH4)

  • Deionized water

  • Saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol (for NaBH4) or anhydrous diethyl ether/THF (for LiAlH4) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) or lithium aluminum hydride (1.5 equivalents) portion-wise to the cooled solution with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: For NaBH4, slowly add deionized water to quench the excess reagent. For LiAlH4, quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting C-5 alcohol by column chromatography on silica (B1680970) gel.

Protocol 2: Alkylation of the Amine

This protocol is based on the final steps of the Carter synthesis of this compound and can be adapted to introduce various side chains.[7][8] This functionalization can be performed on a precursor tricycle before the final ring closure to form the lycopodine scaffold.

Materials:

  • Tricyclic amine precursor (e.g., compound 15 in the Carter synthesis)

  • Alkylating agent (e.g., 3-iodopropan-1-ol)

  • Suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: To a solution of the tricyclic amine precursor (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the N-alkylated product by column chromatography.

  • Final Cyclization (if applicable): The resulting intermediate can then be subjected to cyclization conditions (e.g., Oppenauer oxidation followed by aldol (B89426) condensation) to yield the corresponding N-substituted lycopodine analog.[7][8]

Visualizations

Biosynthetic and Synthetic Relationships

The following diagram illustrates the biosynthetic origin of the lycopodine scaffold from L-lysine and its relationship to other major classes of Lycopodium alkaloids. This provides a conceptual framework for understanding the structural diversity that can be generated.

Biosynthetic_Pathway Lysine L-Lysine Pelletierine Pelletierine Lysine->Pelletierine Phlegmarine Phlegmarine Pelletierine->Phlegmarine Lycopodine_Scaffold Lycopodine Scaffold Phlegmarine->Lycopodine_Scaffold Lycodine_Scaffold Lycodine Scaffold Lycopodine_Scaffold->Lycodine_Scaffold Rearrangement Fawcettimine_Scaffold Fawcettimine Scaffold Lycopodine_Scaffold->Fawcettimine_Scaffold Rearrangement Analogs Bioactive Analogs Lycopodine_Scaffold->Analogs Semi-synthesis

Caption: Biosynthetic origin and synthetic diversification of the Lycopodine scaffold.

Proposed Semi-Synthetic Workflow

This diagram outlines a general workflow for the semi-synthesis of lycopodine analogs starting from this compound.

Semi_Synthesis_Workflow Start This compound C5_Mod C-5 Ketone Modification Start->C5_Mod Other_Mods Other Scaffold Modifications Start->Other_Mods Reduction Reduction to Alcohol C5_Mod->Reduction Reductive_Amination Reductive Amination C5_Mod->Reductive_Amination Wittig Wittig Olefination C5_Mod->Wittig Analogs Library of Analogs Reduction->Analogs Reductive_Amination->Analogs Wittig->Analogs C12_Func C-12 Functionalization Other_Mods->C12_Func Ring_Cleavage Ring A/D Cleavage Other_Mods->Ring_Cleavage C12_Func->Analogs Ring_Cleavage->Analogs Screening Biological Screening Analogs->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: General workflow for the semi-synthesis of lycopodine analogs.

Potential Neuroprotective Signaling Pathways

Based on studies of related Lycopodium alkaloids, the following diagram illustrates potential signaling pathways that may be modulated by neuroprotective lycopodine analogs.[6][9][10]

Signaling_Pathways Lycopodine_Analog Lycopodine Analog AChE Acetylcholinesterase Lycopodine_Analog->AChE Inhibition Inflammation Neuroinflammation Lycopodine_Analog->Inflammation Inhibition Oxidative_Stress Oxidative Stress Lycopodine_Analog->Oxidative_Stress Reduction Microglia Activated Microglia Inflammation->Microglia Neuronal_Survival Neuronal Survival and Neuroprotection Oxidative_Stress->Neuronal_Survival Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Pro_inflammatory iNOS_COX2 iNOS, COX-2 Microglia->iNOS_COX2 MAPK MAPK Pathway (p38, ERK) Microglia->MAPK Pro_inflammatory->Neuronal_Survival iNOS_COX2->Neuronal_Survival MAPK->Neuronal_Survival

Caption: Potential neuroprotective signaling pathways modulated by lycopodine analogs.

Conclusion

This compound provides a rich chemical scaffold for the development of novel alkaloid analogs. The protocols and data presented herein offer a starting point for researchers to explore the semi-synthesis of new derivatives with potential applications in neurodegenerative diseases and other therapeutic areas. Further investigation into the structure-activity relationships and the elucidation of specific molecular targets and signaling pathways will be crucial for the rational design of next-generation lycopodine-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled synthesis of (-)-Lycopodine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereocontrolled synthesis of this compound?

A1: The main challenges in the synthesis of this compound revolve around the construction of its tetracyclic core and the precise control of its multiple stereocenters. Historically, many syntheses have resulted in racemic mixtures.[1] Key difficulties include:

  • Diastereoselective intramolecular Michael addition: Establishing the crucial C7 and C8 stereocenters.[2][3]

  • Tandem 1,3-sulfonyl shift and Mannich cyclization: An unexpected but key reaction for forming the tricyclic core that requires careful control.[3][4]

  • Cross-metathesis of complex substrates: The presence of multiple reactive functional groups can complicate this reaction.[2][4]

  • Controlling the C12 stereocenter: Preventing epimerization to a thermodynamically more stable but incorrect isomer has been a historical challenge.[5]

Q2: Why was the intramolecular Michael addition to form the C7 and C8 stereocenters considered a major hurdle?

A2: It was initially hypothesized that the desired stereochemical outcome would be disfavored due to unfavorable steric interactions in the transition state. Researchers anticipated the need for a chiral organocatalyst to override this presumed preference.[2][3] Surprisingly, it was discovered that an achiral base could produce the desired diastereomer in high yield, as it crystallized directly from the reaction mixture.[3] This suggests that the steric bulk of the phenylsulfonyl group likely directs the cyclization to the desired product.[3]

Q3: What is the significance of the tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization?

A3: This was an unanticipated discovery during the first enantioselective synthesis of this compound.[3] While attempting a Mannich cyclization under Lewis acid conditions, a 1,3-migration of the sulfonyl group was observed, followed by the desired cyclization.[3][4] This tandem reaction proved to be a key step in efficiently forming the tricyclic core of the molecule.[6] It is presumed that this shift generates a more reactive intermediate for the crucial Mannich cyclization.[2]

Troubleshooting Guides

Issue 1: Low yield or incorrect stereoisomer in the intramolecular Michael addition of the keto sulfone.
Symptom Possible Cause Suggested Solution
Low yield of the desired cyclohexanone (B45756) product.Incorrect base used for the cyclization.While a chiral catalyst was initially considered, an achiral base like KOtBu has been shown to be effective.[3]
Formation of the undesired diastereomer.The reaction has not reached thermodynamic equilibrium, or the kinetic product is undesired.The desired diastereomer has been observed to crystallize from the reaction mixture, driving the equilibrium.[3] Ensure appropriate solvent and temperature conditions to facilitate crystallization.
Difficulty in purification.The product is a crystalline solid.Attempt to crystallize the desired product directly from the reaction mixture, which has been shown to be an effective purification method.[3]
Issue 2: Poor performance of the cross-metathesis reaction to form the enone.
Symptom Possible Cause Suggested Solution
Low yield of the desired cross-metathesis product.Catalyst inhibition or decomposition. The substrate contains an azide (B81097), a keto sulfone, and a Michael acceptor, which can be challenging for some catalysts.[2][4]Use a highly active and robust catalyst such as the second-generation Grubbs-Hoveyda (GH-II) catalyst.[2][4]
Significant amount of starting material recovered.The specific enone partner is not optimal.The choice of the enone is critical. 3-penten-2-one (B1195949) has been shown to be effective, while methyl vinyl ketone led to a significant reduction in efficiency.[4]
Issue 3: Complications with the tandem 1,3-sulfonyl shift and Mannich cyclization.

| Symptom | Possible Cause | Suggested Solution | | No reaction or incomplete conversion. | Insufficiently high reaction temperature. | The reaction, particularly for substrates with the C15 methyl group, requires elevated temperatures (e.g., 96°C in a sealed tube) to proceed effectively.[6] | | Formation of side products. | The Lewis acid or reaction conditions are not optimal. | Zn(OTf)₂ in DCE at elevated temperatures has been successfully used to induce the tandem reaction.[6] |

Quantitative Data Summary

Reaction Step Reagents and Conditions Yield Reference
Keto sulfone formationLiTMP, chiral ester, sulfone74%[2][4]
Cross MetathesisGrubbs-Hoveyda II catalyst, 3-penten-2-one63% (88% based on recovered starting material)[2][4]
Intramolecular Michael AdditionKOtBu89% (crystalline product)[3]
Tandem Sulfonyl Shift/Mannich CyclizationZn(OTf)₂, DCE, 96°CNot explicitly stated, but described as "cleanly generated"[6]
DesulfurizationNa/Hg amalgam"Good yield"[2]
Final Alkylation and Cyclization3-iodo variant, t-BuOK, Ph₂CO68% (over 2 steps for alkylation)[4]

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Michael Addition

This protocol is based on the first enantioselective synthesis by Carter et al.

  • To a solution of the keto sulfone substrate in an appropriate solvent (e.g., THF), add a suitable achiral base such as potassium tert-butoxide (KOtBu).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • The desired diastereomer is expected to crystallize from the reaction mixture.

  • Collect the crystalline product by filtration to yield the desired cyclohexanone with high diastereoselectivity.[3]

Protocol 2: Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization

This protocol describes the formation of the tricyclic core.

  • Dissolve the cyclization precursor (formed after Staudinger reduction of the azide and silyl (B83357) enol ether formation) in 1,2-dichloroethane (B1671644) (DCE) in a sealed tube.

  • Add zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂).

  • Seal the tube and heat the reaction mixture to 96°C.[6]

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup and purification by column chromatography to isolate the tricyclic amine product.[6]

Visualizations

Retrosynthesis Lycopodine This compound Intermediate1 Tetracyclic Enone Lycopodine->Intermediate1 Reduction Intermediate2 Tricyclic Ketone (50) Intermediate1->Intermediate2 Aldol Condensation Intermediate3 Tricyclic Sulfone (49) Intermediate2->Intermediate3 Desulfurization Intermediate4 Acyclic Keto Sulfone (4) Intermediate3->Intermediate4 Tandem 1,3-Sulfonyl Shift / Mannich Cyclization

Caption: Retrosynthetic analysis of this compound.

Michael_Addition_Challenge cluster_0 Intramolecular Michael Addition cluster_1 Transition States KetoSulfone Acyclic Keto Sulfone Base KOtBu (achiral base) KetoSulfone->Base TS_Desired Desired TS (Pseudoaxial substituents) Base->TS_Desired Fortuitous low energy path TS_Undesired Undesired TS (11) (Pseudoequatorial substituents) Base->TS_Undesired Initially presumed favored path Product_Desired Desired Diastereomer (3) (Crystallizes) TS_Desired->Product_Desired Product_Undesired Undesired Diastereomer TS_Undesired->Product_Undesired

Caption: Stereochemical challenge in the Michael addition.

Tandem_Reaction_Workflow Start Cyclization Precursor (36) Reagent Zn(OTf)₂ DCE, 96°C Start->Reagent Intermediate_Rearrangement 1,3-Sulfonyl Shift Intermediate (17) Reagent->Intermediate_Rearrangement 1. Unexpected 1,3-Sulfonyl Shift Intermediate_Mannich Reactive Mannich Precursor Intermediate_Rearrangement->Intermediate_Mannich 2. Rearrangement Final_Product Tricyclic Product (37) Intermediate_Mannich->Final_Product 3. Intramolecular Mannich Cyclization

Caption: Workflow of the tandem sulfonyl shift/Mannich cyclization.

References

Technical Support Center: Total Synthesis of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of (-)-Lycopodine. The focus is on addressing specific experimental challenges to improve overall yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial condensation to form the keto sulfone intermediate is resulting in a low yield. What are the common causes and solutions?

A1: Low yields in the condensation step to form the keto sulfone intermediate (e.g., compound 9 in the Carter synthesis) are often related to the choice of base.[1][2][3] Standard bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) have been reported to significantly reduce the yield of this transformation.[1][3]

Troubleshooting Steps:

  • Base Selection: The use of lithium tetramethylpiperidide (LiTMP) for the double deprotonation has been shown to be superior, providing significantly higher yields.[1][2][3]

  • Starting Material Purity: Ensure the chiral ester and sulfone starting materials are pure and free of moisture.

  • Temperature Control: Maintain strict temperature control during the deprotonation and addition steps as specified in the protocol.

Q2: I am struggling with the cross-metathesis step. What are the key factors for success?

A2: The cross-metathesis reaction can be challenging due to the presence of multiple functional groups, such as an azide, a keto sulfone, and a Michael acceptor, within the molecule.[1][3] Success hinges on catalyst selection and the choice of the enone coupling partner.[1]

Troubleshooting Steps:

  • Catalyst Choice: The highly active second-generation Grubbs-Hoveyda (GH-II) catalyst has been successfully used to achieve good yields (63-88%).[1][3] If you are using a first-generation catalyst, switching to GH-II may improve the outcome.

  • Enone Partner: The specific choice of the enone partner (e.g., 3-penten-2-one) is critical for the reaction's success.[1]

  • Reaction Monitoring: Monitor the reaction closely to avoid decomposition of the product.

Q3: The diastereoselectivity of the intramolecular Michael addition is poor. How can this be improved?

A3: Achieving high diastereoselectivity in the key intramolecular Michael addition is crucial for the synthesis. Fortuitously, high diastereoselectivity has been observed without the need for a chiral catalyst.[2] The desired diastereomer has been reported to crystallize directly from the reaction mixture in high yield.[1][3]

Troubleshooting Steps:

  • Solvent System: The reaction can be sensitive to the solvent. A mixed-solvent system (e.g., 4:1 i-PrOH/dichloromethane) has proven effective.[1]

  • Base: A mild achiral base, such as diisopropylethylamine (i-Pr₂NH), can be sufficient to promote the cyclization with high stereocontrol.[1][3]

  • Crystallization: Allow the reaction mixture to stand, as the desired product may selectively crystallize, driving the equilibrium and simplifying purification.[2]

Q4: The final ring-closing step (Mannich/aldol condensation) is inefficient. What conditions are recommended?

A4: The final cyclization to form the tetracyclic core of this compound can be problematic. A retro-Michael pathway can compete with the desired cyclization, leading to lower yields.[1]

Troubleshooting Steps:

  • Modified Heathcock Conditions: The use of modified Heathcock conditions, employing potassium tert-butoxide (t-BuOK) and benzophenone (B1666685) in benzene (B151609) at elevated temperatures in a sealed tube, has been shown to be effective.[1]

  • Suppressing Side Reactions: The specific conditions (6 equiv. of t-BuOK, 18 equiv. of Ph₂CO) were developed to suppress the competing retro-Michael reaction.[1]

  • Precursor Stability: Ensure the stability of the precursor leading into this final step. For instance, an unexpected 1,3-migration of a phenylsulfonyl group was observed under certain Lewis acid conditions in one synthesis, which required careful management.[2]

Data Summary

The following tables summarize quantitative data for key reaction steps discussed in the literature, providing a benchmark for expected yields.

Table 1: Comparison of Bases for Keto Sulfone Formation

BaseReported YieldReference
Lithium tetramethylpiperidide (LiTMP)74%[1][3]
Lithium diisopropylamide (LDA)"Significant reduction in yield"[1][3]
n-Butyllithium (n-BuLi)"Significant reduction in yield"[1][3]

Table 2: Yields of Key Steps in Enantioselective this compound Synthesis

Reaction StepYieldReference
Cross Metathesis (using GH-II)63% (88% based on recovered starting material)[1][3]
Intramolecular Michael Addition89% (crystallized)[1][3]
Alkyne Aza-Prins Cyclization (Liu et al.)99%[4]
Final Aldol Condensation (Liu et al.)63%[4]

Key Experimental Protocols

Protocol 1: LiTMP-Mediated Keto Sulfone Formation (Adapted from Carter et al.) [1][3]

  • To a solution of sulfone 8 in THF at -78 °C, add lithium tetramethylpiperidide (LiTMP) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of chiral ester 6 in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield keto sulfone 9 .

Protocol 2: Intramolecular Michael Addition (Adapted from Carter et al.) [1][3]

  • Dissolve the cross-metathesis product 4 in a 4:1 mixture of isopropanol (B130326) and dichloromethane.

  • Add diisopropylethylamine (i-Pr₂NH) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The desired product 3 should begin to crystallize out of the solution.

  • After completion (monitored by TLC, typically several hours), cool the mixture to facilitate further crystallization.

  • Collect the crystalline product by filtration and wash with cold solvent.

  • The resulting product is often of high purity, confirmed by X-ray crystallographic analysis.

Visualized Workflows and Logic

cluster_start Starting Materials cluster_core Core Assembly cluster_final Final Construction start_ester Chiral Ester condensation Keto Sulfone Formation start_ester->condensation LiTMP start_sulfone Azido Sulfone start_sulfone->condensation LiTMP metathesis Cross Metathesis condensation->metathesis GH-II Catalyst michael Intramolecular Michael Addition metathesis->michael i-Pr₂NH mannich_prep Mannich Precursor Formation michael->mannich_prep mannich_cycl Mannich Cyclization mannich_prep->mannich_cycl final_steps Final Cyclization & Reduction mannich_cycl->final_steps lycopodine This compound final_steps->lycopodine Stryker's Reagent

Caption: General workflow for the enantioselective total synthesis of this compound.

start Problem: Low Yield in Keto Sulfone Formation check_base What base was used? start->check_base ldanbu LDA or n-BuLi check_base->ldanbu litmp LiTMP check_base->litmp solution_base Solution: Switch to LiTMP for double deprotonation. ldanbu->solution_base check_purity Are starting materials pure and anhydrous? litmp->check_purity purity_no No check_purity->purity_no purity_yes Yes check_purity->purity_yes solution_purity Solution: Re-purify starting materials and dry solvents thoroughly. purity_no->solution_purity check_temp Was temperature strictly controlled during addition? purity_yes->check_temp solution_temp Solution: Ensure strict adherence to -78 °C during additions. check_temp->solution_temp No

Caption: Troubleshooting decision tree for low yield in keto sulfone formation.

cluster_conditions Optimized Conditions reactant Acyclic Metathesis Product (4) product Cyclized Product (3) (High Diastereoselectivity) reactant->product Intramolecular Michael Addition base i-Pr₂NH (Achiral Base) base->product solvent 4:1 i-PrOH / CH₂Cl₂ solvent->product process Spontaneous Crystallization process->product

Caption: Key factors for the high-yield, diastereoselective Michael addition step.

References

Technical Support Center: Synthesis of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Lycopodine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common challenges and side reactions encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the total synthesis of this compound?

A1: The synthesis of this compound is a complex process with several key steps where side reactions can occur. Some of the most frequently reported issues include:

  • Low yields in condensation reactions: The choice of base can significantly impact the efficiency of condensation steps. For example, in the synthesis of a key keto sulfone intermediate, the use of LDA or n-BuLi has been shown to result in significantly lower yields compared to LiTMP.[1][2]

  • Unexpected rearrangements: A notable side reaction is the unanticipated 1,3-rearrangement of an allylic sulfone during the planned intramolecular Mannich cyclization.[1][2] While this ultimately proved to be a productive pathway in some syntheses, it deviates from the expected mechanism.

  • Formation of undesired stereoisomers: Particularly in earlier racemic syntheses, the formation of incorrect stereoisomers at key cyclization steps was a major issue, leading to significant loss of material.[3] For instance, a base-catalyzed intramolecular Michael reaction followed by an aldol (B89426) reaction can lead to the formation of an epimer of the desired Lycopodine skeleton.[3]

  • Retro-aldol reactions: In syntheses of related Lycopodine analogs, the use of strongly basic conditions for reactions like the Oppenauer oxidation-aldol sequence can lead to complex mixtures due to side reactions such as retro-aldol fragmentation.[4]

Q2: How can I improve the yield of the keto sulfone intermediate?

A2: The formation of the keto sulfone intermediate via the condensation of a chiral ester and a sulfone is a critical step. The choice of base for the double deprotonation of the sulfone is crucial for achieving a good yield. It has been demonstrated that using Lithium tetramethylpiperidide (LiTMP) provides superior results compared to other bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[1][2]

Q3: I am observing an unexpected product during the Mannich cyclization. What could be happening?

A3: If you are following a synthetic route that involves the cyclization of an α-sulfonyl imine, you may be observing the result of a tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization.[1][5] This rearrangement involves the migration of the sulfonyl group, which can lead to the formation of a different, sometimes more reactive, intermediate for the subsequent Mannich cyclization.[1] This was a key finding in the first enantioselective total synthesis of this compound.[1][2]

Q4: How can I control the stereochemistry during the intramolecular Michael addition?

A4: While initial hypotheses suggested that a chiral catalyst might be necessary to control the diastereoselectivity of the intramolecular Michael addition of the keto sulfone to the enone, it was surprisingly found that an achiral base can produce the desired diastereomer in high yield.[2] The desired product crystallizes from the reaction mixture, which aids in its isolation.[2] The fortuitous diastereoselectivity is thought to be due to steric interactions that disfavor the transition state leading to the undesired stereoisomer.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Condensation to Form Keto Sulfone 9
  • Symptom: The reaction to form the keto sulfone intermediate (9) from chiral ester (6) and sulfone (8) results in a low yield of the desired product.

  • Probable Cause: The use of an inappropriate base for the double deprotonation of the sulfone. Bases such as LDA and n-BuLi have been shown to be less effective for this transformation.[1]

  • Solution: Employ Lithium tetramethylpiperidide (LiTMP) as the base for the deprotonation. This has been reported to significantly improve the yield of the condensation reaction.[1][2]

Table 1: Comparison of Bases for Keto Sulfone Synthesis

BaseReported Yield of Keto Sulfone 9Reference
LiTMP74%[1]
LDASignificantly reduced yield[1]
n-BuLiSignificantly reduced yield[1]
Problem 2: Unexpected Product Formation in the Mannich Cyclization Step
  • Symptom: During the Lewis acid-mediated cyclization of the silyl (B83357) enol ether precursor, a product with a rearranged sulfonyl group is isolated instead of the expected tricycle.

  • Probable Cause: An unanticipated tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization is occurring.[1][2]

  • Solution: This rearranged product is a key intermediate in the successful enantioselective synthesis. The reaction conditions (e.g., using Zn(OTf)₂ at elevated temperatures) are promoting this productive rearrangement.[6] No troubleshooting is required if the goal is to follow this specific synthetic route.

.dot

Mannich_Side_Reaction cluster_expected Expected Pathway cluster_observed Observed Pathway A Precursor B Expected Tricycle A->B  Intramolecular  Mannich Cyclization C Precursor D Rearranged Intermediate C->D  1,3-Sulfonyl Shift E Observed Tricycle D->E  Intramolecular  Mannich Cyclization

Caption: Expected vs. Observed Pathway in Mannich Cyclization.

Problem 3: Formation of Undesired Epimer in the Final Ring Closure
  • Symptom: The final ring-closing step, for instance via an aldol condensation, yields an epimer of this compound.

  • Probable Cause: The stereochemistry of the preceding intramolecular Michael addition dictates the facial selectivity of the subsequent aldol reaction, leading to the thermodynamically favored but incorrect epimer.[3]

  • Solution: This is a fundamental flaw in the synthetic strategy. A redesign of the synthesis to control the stereochemistry at the crucial ring-forming steps is necessary. This may involve using a different cyclization strategy or introducing chiral auxiliaries at an earlier stage.

Experimental Protocols

Key Experiment: Synthesis of Keto Sulfone 9

This protocol is adapted from the first enantioselective total synthesis of this compound.[1]

Materials:

  • Sulfone 8

  • Lithium tetramethylpiperidide (LiTMP)

  • Chiral ester 6

  • Anhydrous THF

Procedure:

  • A solution of sulfone 8 in anhydrous THF is cooled to -78 °C.

  • A solution of LiTMP in THF is added dropwise to the solution of sulfone 8.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of chiral ester 6 in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for an additional 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield keto sulfone 9.

.dot

Keto_Sulfone_Workflow A Dissolve Sulfone 8 in THF Cool to -78 °C B Add LiTMP solution A->B C Stir for 1 hour at -78 °C B->C D Add Chiral Ester 6 solution C->D E Stir for 2 hours at -78 °C D->E F Quench with sat. aq. NH₄Cl E->F G Workup and Extraction F->G H Purification by Chromatography G->H I Keto Sulfone 9 H->I

Caption: Experimental Workflow for Keto Sulfone Synthesis.

Key Experiment: Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization

This protocol describes the key cyclization to form the tricyclic core of this compound.[6]

Materials:

Procedure:

  • To a solution of the cyclization precursor 6 in DCE in a sealed tube is added Zn(OTf)₂.

  • The sealed tube is heated to 96 °C.

  • The reaction is monitored by TLC until completion.

  • The reaction mixture is cooled to room temperature and quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the tricyclic amine 49.

.dot

Tandem_Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A Cyclization Precursor 6 C Heat to 96 °C in Sealed Tube A->C B Zn(OTf)₂ in DCE B->C D Tricyclic Amine 49 C->D Tandem Reaction

Caption: Logical Flow of the Tandem Cyclization Reaction.

References

Technical Support Center: Optimization of Organocatalyzed Intramolecular Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of organocatalyzed intramolecular Michael additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may be encountered during the optimization of organocatalyzed intramolecular Michael addition reactions.

Q1: My reaction is showing low to no conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Catalyst Choice: The choice of organocatalyst is crucial. For instance, diarylprolinol silyl (B83357) ethers are often effective for the activation of α,β-unsaturated aldehydes, while bifunctional catalysts like thioureas or squaramides can be necessary for activating other Michael acceptors.[1][2][3]

    • Catalyst Purity & Handling: Ensure the catalyst is pure and has been handled under appropriate conditions (e.g., inert atmosphere if sensitive to air or moisture).[4] Even minor impurities can sometimes inhibit the catalytic cycle.

  • Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) often favor the reaction.[5][6] In some cases, polar aprotic solvents like DMSO have been shown to improve yields.[7] It is recommended to screen a range of solvents.

    • Temperature: While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate.[1][8] If conversion is low, consider running the reaction at a higher temperature (e.g., room temperature or slightly elevated).

    • Concentration: The reaction concentration can influence the rate of both the desired intramolecular reaction and potential side reactions. Experiment with different concentrations to find the optimal balance.

  • Substrate Reactivity:

    • Michael Acceptor/Donor: The electronic properties and steric hindrance of the Michael acceptor and donor play a key role. Electron-deficient acceptors and more nucleophilic donors will generally react faster.

Q2: The enantioselectivity (ee) of my reaction is poor. How can I improve it?

A2: Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Here are key parameters to optimize:

  • Catalyst Structure: The steric and electronic properties of the organocatalyst directly influence the stereochemical outcome.

    • Screening different catalyst backbones and substituents is often the most effective strategy. For example, bulky substituents on the catalyst can enhance facial discrimination of the incoming nucleophile.

  • Temperature: Lowering the reaction temperature is a standard technique to improve enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[1][7][8] Reactions are often run at temperatures ranging from room temperature down to -78 °C.

  • Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly. A solvent screen is highly recommended. For example, diethyl ether has been reported to give high ee in some cases, although solubility of the catalyst can be an issue.[7]

  • Additives: The presence of co-catalysts or additives, such as acids or bases, can significantly affect enantioselectivity.[7][9] For example, the addition of a Brønsted acid can enhance the reactivity of the catalyst and influence the stereochemical environment.

Q3: I am observing the formation of side products. What are the likely side reactions and how can I suppress them?

A3: Side product formation can reduce the yield and complicate purification. Common side reactions include:

  • Intermolecular Michael Addition: If the concentration is too high, intermolecular reactions may compete with the desired intramolecular cyclization. Running the reaction under more dilute conditions can favor the intramolecular pathway.

  • Polymerization: α,β-Unsaturated carbonyl compounds can be prone to polymerization, especially in the presence of strong bases or acids. Careful control of the reaction conditions is necessary.

  • Retro-Michael Addition: The cyclic product may undergo a retro-Michael reaction, leading to the starting materials. This is more likely to occur at higher temperatures or with prolonged reaction times.

Q4: The reaction works well on my model substrate, but the substrate scope is limited. What modifications can I try for more challenging substrates?

A4: Expanding the substrate scope often requires re-optimization of the reaction conditions.

  • Catalyst Modification: A different catalyst may be required for substrates with different steric or electronic properties. For example, a more electron-rich catalyst might be needed for less reactive Michael acceptors.

  • Reaction Conditions: For sterically hindered substrates, increasing the reaction temperature or using a less coordinating solvent might be necessary to overcome the higher activation energy.

  • Protecting Groups: The nature of the protecting group on the nucleophile (e.g., in aza-Michael additions) can influence its nucleophilicity and the overall reactivity.[6]

Data Presentation: Optimization Parameters

The following tables summarize the effect of key reaction parameters on the outcome of organocatalyzed intramolecular Michael additions, based on data from the literature.

Table 1: Effect of Solvent on Yield and Enantioselectivity

EntrySolventYield (%)ee (%)Reference
1MeCN1056[7]
2CH₂Cl₂2560[7]
3DMSO9661[7]
42-PrOH8780[7]
5Toluene7268[6]

Table 2: Effect of Temperature on Yield and Enantioselectivity

EntryTemperature (°C)Time (h)Conversion (%)ee (%)Reference
12324>9588:12[8]
210246092:8[8]
34968780[7]
4-2049-93[10]
5-25---[11]

Table 3: Effect of Catalyst Loading on Reaction Outcome

EntryCatalyst Loading (mol%)Yield (%)ee (%)Reference
15--[1][12]
210--[9][10]
320--[10][11]

Note: Specific yield and ee values are highly dependent on the specific reaction and are provided here for illustrative purposes.

Experimental Protocols

Below is a general experimental protocol for an organocatalyzed intramolecular Michael addition. This should be considered a starting point and may require optimization for specific substrates and catalysts.

General Procedure for Organocatalyzed Intramolecular Michael Addition:

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the organocatalyst (e.g., 10-20 mol%).

  • Solvent and Substrate Addition: Add the desired solvent (e.g., 0.1-0.5 M concentration of the substrate). Add the substrate to the reaction mixture.

  • Cooling and Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of NH₄Cl or water).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclic product.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate key aspects of the organocatalyzed intramolecular Michael addition.

Organocatalyzed_Michael_Addition_Cycle cluster_cycle Catalytic Cycle Catalyst Organocatalyst Cat_Sub_Complex Catalyst-Substrate Complex (e.g., Iminium Ion) Catalyst->Cat_Sub_Complex Activation Substrate Substrate (Michael Donor-Acceptor) Substrate->Cat_Sub_Complex Cyclization Intramolecular Michael Addition Cat_Sub_Complex->Cyclization Product_Complex Catalyst-Product Complex Cyclization->Product_Complex Product_Complex->Catalyst Release Product Cyclized Product Product_Complex->Product

Caption: General catalytic cycle for an organocatalyzed intramolecular Michael addition.

Experimental_Workflow start Start prep Prepare Reactants (Substrate, Catalyst, Solvent) start->prep reaction_setup Set up Reaction (Inert atmosphere, Temperature) prep->reaction_setup monitoring Monitor Reaction (TLC, LC-MS) reaction_setup->monitoring workup Quench and Work-up monitoring->workup purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product (NMR, HPLC for ee) purification->analysis end End analysis->end Troubleshooting_Guide cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered low_conversion Low Conversion? start->low_conversion low_ee Low Enantioselectivity? low_conversion->low_ee No sol_conversion1 Check Catalyst Activity - Purity - Different Catalyst low_conversion->sol_conversion1 Yes sol_ee1 Lower Temperature low_ee->sol_ee1 Yes sol_conversion2 Optimize Conditions - Increase Temperature - Screen Solvents - Adjust Concentration sol_conversion1->sol_conversion2 sol_ee2 Screen Catalysts (Vary steric/electronic properties) sol_ee1->sol_ee2 sol_ee3 Screen Solvents sol_ee2->sol_ee3 sol_ee4 Use Additives (Acid/Base) sol_ee3->sol_ee4

References

troubleshooting the Mannich cyclization step in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mannich Cyclization

Welcome to the technical support center for the Mannich cyclization reaction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Mannich cyclization reaction has a very low yield or is not proceeding at all. What are the common causes and how can I fix this?

A1: Troubleshooting Low or No Yield

Low or no yield is a frequent issue that can often be traced back to the formation of the key electrophilic intermediate (the iminium ion) or the reactivity of the nucleophile (the enol or enolate).[1][2]

Potential Causes & Recommended Actions:

  • Inefficient Iminium Ion Formation: The reaction's first step is the formation of an iminium ion from the amine and the aldehyde, which is typically acid-catalyzed.[3] If this intermediate does not form efficiently, the reaction will not proceed.

    • Action: Ensure appropriate catalytic conditions. The reaction is commonly carried out under acidic conditions to facilitate the formation of the iminium ion.[4] Consider adding a catalytic amount of a protic acid (e.g., HCl, acetic acid) or a Lewis acid.[5][6] In some cases, base catalysis may also be effective.[7]

  • Poor Nucleophilicity of the Carbonyl Compound: The carbonyl compound must form an enol or enolate to act as a nucleophile.[2] If the α-protons are not sufficiently acidic, enolization will be slow or negligible.

    • Action: Switch to a stronger acid or base catalyst to promote enolization. For specific substrates, using a pre-formed enolate equivalent can provide greater control.[4]

  • Reagent Purity and Stability: Impurities in starting materials or solvents can inhibit the reaction. Formaldehyde (B43269), in particular, is highly reactive and can self-polymerize into paraformaldehyde.[4]

    • Action: Use purified reagents and dry solvents.[8][9] Instead of aqueous formaldehyde, consider using paraformaldehyde with a catalytic amount of acid or base to depolymerize it in situ, or use a pre-formed, stable iminium salt like Eschenmoser's salt for better control.[4][10]

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Action: While low temperatures are often used to control side reactions, a stalled reaction may require a gradual increase in temperature.[4] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. Some reactions may require reflux conditions to proceed effectively.[5][11]

Q2: I am observing multiple products and significant side reactions. How can I improve the selectivity of my Mannich cyclization?

A2: Improving Reaction Selectivity

The formation of side products is a major challenge in Mannich reactions, often arising from the high reactivity of the intermediates and starting materials.[12]

Potential Causes & Recommended Actions:

  • Polymerization of Formaldehyde: Formaldehyde's high reactivity can lead to self-polymerization, especially under basic conditions.[4]

    • Action: Control the concentration of free formaldehyde. Slow, dropwise addition of formaldehyde or the use of paraformaldehyde can mitigate this issue.[4]

  • Di- or Poly-substitution: If the carbonyl substrate has multiple acidic α-hydrogens, the resulting Mannich base can react again, leading to multiple aminomethyl groups being added.[13] Similarly, using a primary amine can lead to a secondary amine product that undergoes a second Mannich reaction.[7]

    • Action: To favor mono-substitution, use the carbonyl compound as the limiting reagent or employ a slow addition strategy for the amine or aldehyde.[4] Using a secondary amine from the start will prevent overalkylation of the nitrogen atom.[7] If multiple acidic sites are an issue, consider using a protecting group strategy.[4]

  • Competing Reactions: The Mannich base product itself can sometimes undergo further condensation reactions.[13][14]

    • Action: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the desired product is formed, quench the reaction immediately to prevent it from being consumed in subsequent side reactions.[4][8] Lowering the reaction temperature can also help slow down unwanted side pathways.[4]

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is critical for a successful Mannich cyclization. The following tables summarize optimization data from various studies.

Table 1: Optimization of a Vinylogous Mannich Reaction Conditions: Substrate (0.5 mmol), Aldehyde (0.7 mmol), Lewis Acid, CH2Cl2 (0.1 M), -78 °C, 7 h.

EntryLewis Acid (equiv)Yield (%)
1BF₃·Et₂O (1.5)85
2TiCl₄ (1.0)70
3Sm(OTf)₃ (0.25)64
4Bi(OTf)₃ (0.25)80
5Cu(OTf)₂ (1.0)58
6TMSOTf (1.0) 96
(Data adapted from a study on asymmetric vinylogous Mannich reactions.[15])

Table 2: Effect of Solvent and Catalyst Loading on a Mannich-Type Reaction Conditions: Benzaldehyde (10 mmol), Cyclohexanone (10 mmol), Aniline (10 mmol), r.t., 6 h.

EntryCatalyst/SolventCatalyst (mol%)Isolated Yield (%)
1[C₃SO₃Hnhm]HSO₄ / CH₃OH1083
2[C₃SO₃Hnhm]HSO₄ / C₂H₅OH 10 86
3[C₃SO₃Hnhm]HSO₄ / CH₂Cl₂1062
4[C₃SO₃Hnhm]HSO₄ / C₂H₅OH575
5[C₃SO₃Hnhm]HSO₄ / C₂H₅OH1587
(Data from a study using a task-specific ionic liquid catalyst.[6])

Experimental Protocols

Protocol 1: General Procedure for Mannich Reaction with Slow Addition

This protocol is designed to minimize side reactions by maintaining a low concentration of reactive intermediates.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the secondary amine (e.g., pyrrolidine, 5 equivalents) and a catalytic amount of a carboxylic acid (e.g., benzoic acid, 50 mol%) in a suitable solvent (e.g., toluene).[16]

2. Preparation of Addition Solution:

  • In a separate flask, prepare a solution of the aldehyde (1 equivalent) and the ketone (1.5 equivalents) in the same solvent.[16]

3. Slow Addition:

  • Heat the amine solution to the desired temperature (e.g., reflux).

  • Add the aldehyde and ketone solution dropwise from the dropping funnel over a period of several hours (e.g., 5 hours).[4][16]

4. Monitoring and Workup:

  • Monitor the reaction progress by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, which may involve washing with a saturated sodium bicarbonate solution, followed by extraction with an appropriate organic solvent.[4]

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[17]

Protocol 2: Mannich Reaction Using an Ionic Liquid Catalyst

This protocol offers an environmentally benign approach with simplified product separation.[6]

1. Reaction Setup:

  • To a stirred solution of the aldehyde (10 mmol), amine (10 mmol), and ketone (10 mmol) in ethanol (B145695) (6 mL), add the ionic liquid catalyst [C₃SO₃Hnhm]HSO₄ (1 mmol, 10 mol%).[6]

2. Reaction:

  • Continue stirring at room temperature for the appropriate time, monitoring completion by TLC.[6]

3. Product Isolation:

  • Upon completion, the crude product often precipitates from the solution. Collect the solid by filtration.[6]

  • Wash the collected solids with cold ethanol.[6]

  • The product can be further purified by recrystallization. The filtrate containing the ionic liquid catalyst can often be reused for subsequent reactions.[6]

Visualizations

Diagram 1: General Mechanism of the Acid-Catalyzed Mannich Reaction

Mannich_Mechanism Amine Secondary Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium - H₂O Aldehyde Aldehyde (CH₂O) Aldehyde->Iminium - H₂O Ketone Ketone (Enolizable) Enol Enol Intermediate Ketone->Enol Tautomerization Mannich_Salt Salt of Mannich Base Iminium->Mannich_Salt Enol->Mannich_Salt Nucleophilic Attack Product Mannich Base (β-Amino Carbonyl) Mannich_Salt->Product H_plus H⁺ (catalyst) H_plus->Iminium - H₂O Workup Basic Workup Workup->Product

Caption: Acid-catalyzed mechanism of the Mannich reaction.

Diagram 2: Troubleshooting Workflow for Mannich Cyclization

Troubleshooting_Workflow Start Problem Encountered P1 Low or No Yield Start->P1 P2 Multiple Products / Side Reactions Start->P2 P3 Product Decomposition Start->P3 C1a Inefficient Iminium Formation P1->C1a C1b Poor Nucleophile (Enol) P1->C1b C1c Low Temperature P1->C1c C2a Polymerization P2->C2a C2b Multiple Additions P2->C2b C3a High Temperature P3->C3a C3b Unstable Product P3->C3b S1a Adjust pH / Change Catalyst C1a->S1a S1b Use Pre-formed Iminium Salt C1a->S1b C1b->S1a S1c Increase Temperature Gradually C1c->S1c S2a Slow Reagent Addition C2a->S2a C2b->S2a S2b Use Secondary Amine C2b->S2b S2c Monitor and Quench Early C2b->S2c S3a Decrease Temperature C3a->S3a C3b->S2c S3b Immediate Workup & Purification C3b->S3b

Caption: Logical workflow for troubleshooting common issues.

Diagram 3: Experimental Workflow for a Controlled Mannich Reaction

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep_Amine Prepare Amine/Catalyst Solution in Main Flask Setup Assemble Reflux Apparatus Prep_Amine->Setup Prep_Aldehyde Prepare Aldehyde/Ketone Solution in Addition Funnel Prep_Aldehyde->Setup Heat Heat Main Flask to Target Temperature Setup->Heat Add Slow, Dropwise Addition (over several hours) Heat->Add Monitor Monitor by TLC/LC-MS Add->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify

Caption: Step-by-step experimental workflow diagram.

References

preventing retro-Michael pathway in Lycopodine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering challenges with the retro-Michael pathway during the total synthesis of Lycopodine and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction in the context of Lycopodine synthesis?

A1: The retro-Michael reaction is a common side reaction observed during the base-catalyzed intramolecular cyclization to form the tetracyclic core of Lycopodine. It is the reverse of the initial Michael addition, leading to the cleavage of a carbon-carbon bond and the formation of a tricyclic intermediate instead of the desired tetracyclic product. This competitive pathway can significantly reduce the yield of Lycopodine.[1][2]

Q2: At which stage of the Lycopodine synthesis is the retro-Michael reaction most problematic?

A2: The retro-Michael pathway is most competitive during the final intramolecular Mannich-type cyclization. This step aims to form the fourth ring of the Lycopodine core. Instead of the desired cyclization, the reaction can revert to a more stable tricyclic precursor under certain basic conditions.[1][2]

Q3: What are the key factors that promote the undesired retro-Michael reaction?

A3: Several factors can favor the retro-Michael pathway:

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Certain conditions may favor the thermodynamic equilibrium that leads to the retro-Michael product.

  • Substrate Structure: The stability of the intermediate enolate and the overall steric strain in the desired product can influence the propensity for the retro-Michael reaction.

  • Leaving Group Ability: In related syntheses, the nature of activating groups can influence the reversibility of the Michael addition.

Q4: How can the retro-Michael pathway be suppressed?

A4: A modified version of Heathcock's original conditions has been shown to be effective. This involves using a combination of a strong base (potassium tert-butoxide) and a hydrogen acceptor (benzophenone) at elevated temperatures in a non-polar solvent. These conditions are believed to facilitate a tandem Oppenauer oxidation-intramolecular aldol (B89426) condensation that favors the formation of the desired tetracyclic enone, thus outcompeting the retro-Michael reaction.[1][2][3]

Troubleshooting Guide

Issue: Low yield of the tetracyclic Lycopodine core with significant formation of a tricyclic byproduct.

This issue is likely due to the retro-Michael reaction dominating over the desired intramolecular cyclization.

Signaling Pathway: Competing Reactions in the Final Cyclization Step

G cluster_start Starting Material cluster_desired Desired Pathway cluster_undesired Undesired Pathway A Tricyclic Precursor B Intramolecular Mannich/Aldol Cyclization A->B Optimized Conditions (t-BuOK, Ph2CO) D Retro-Michael Reaction A->D Suboptimal Conditions C Lycopodine Core (Tetracyclic Product) B->C E Tricyclic Byproduct D->E G start Low Yield of Lycopodine Core check_conditions Verify Reaction Conditions start->check_conditions improper_conditions Incorrect Base, Solvent, or Temperature check_conditions->improper_conditions Incorrect check_precursor Analyze Purity of Tricyclic Precursor check_conditions->check_precursor Correct implement_heathcock Implement Modified Heathcock Conditions improper_conditions->implement_heathcock monitor_reaction Monitor Reaction Progress (TLC, LC-MS) implement_heathcock->monitor_reaction check_precursor->implement_heathcock Pure impure_precursor Purify Precursor check_precursor->impure_precursor Impure impure_precursor->implement_heathcock end Improved Yield of Lycopodine Core monitor_reaction->end

References

Technical Support Center: Strategies to Improve Enantioselectivity in (-)-Lycopodine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of (-)-Lycopodine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions to achieve high enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key enantioselective and diastereoselective steps.

Issue 1: Low Diastereoselectivity in the Intramolecular Michael Addition of the Keto Sulfone

  • Question: I am observing poor diastereoselectivity in the intramolecular Michael addition of the acyclic keto sulfone precursor. I expected to need a chiral catalyst, but even with achiral bases, the results are not optimal. What could be the problem?

  • Answer: While the initial development of the first enantioselective synthesis of this compound anticipated the need for a chiral catalyst for this step, it was discovered that an achiral base, diisopropylamine (B44863), in isopropanol (B130326)/dichloromethane, resulted in high diastereoselectivity (89% yield of the desired diastereomer), which crystallized directly from the reaction mixture.[1][2] This fortuitous selectivity is attributed to steric interactions between the large substituents at C7 and C8 in the transition state.[2]

    Troubleshooting Steps:

    • Base Selection: Ensure you are using a hindered secondary amine base like diisopropylamine. The initial synthesis by Carter's group found this to be effective.[2]

    • Solvent System: The solvent mixture (e.g., 4:1 i-PrOH/CH₂Cl₂) is crucial. A protic solvent may be necessary to facilitate proton transfer and stabilize the transition state.[2]

    • Crystallization: The desired diastereomer has been reported to crystallize from the reaction mixture.[1][2] Allowing the reaction to proceed for a sufficient time under conditions that favor crystallization can significantly enhance the isolated diastereomeric ratio.

    • Temperature: Running the reaction at room temperature has been shown to be effective.[2] Drastic temperature changes may affect the equilibrium and the rate of crystallization.

Issue 2: Low Enantioselectivity with Proline-Based Organocatalysts in the Michael Addition

  • Question: I am attempting an organocatalyzed intramolecular Michael addition to improve enantioselectivity but am obtaining a low enantiomeric excess (e.e.). What factors influence the success of proline-based sulfonamide catalysts in this reaction?

  • Answer: Low enantioselectivity in proline-catalyzed reactions can stem from several factors, including catalyst structure, solvent, temperature, and the presence of water. For the synthesis of a related lycopodine core, a novel N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide organocatalyst was developed. The addition of ethanol (B145695) as an additive was found to be critical for increasing both the reaction rate and enantioselectivity.

    Troubleshooting Steps:

    • Catalyst Choice: Not all proline derivatives are equally effective. The Carter group developed a specific proline sulfonamide catalyst that showed improved performance.

    • Additives: The presence of a protic additive like ethanol can be crucial. Experiment with small amounts (e.g., 1%) of an alcohol co-solvent.

    • Solvent: Screen a variety of anhydrous solvents. For Michael additions, both polar and nonpolar solvents should be evaluated to find the optimal conditions.

    • Temperature: Lower temperatures (e.g., 0 °C to -20 °C) generally favor higher enantioselectivity by promoting a more ordered transition state. However, this may decrease the reaction rate.

    • Water Content: Ensure all reagents and solvents are strictly anhydrous. Trace amounts of water can hydrolyze the enamine intermediate and lead to a racemic background reaction. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Catalyst Loading: Vary the catalyst loading (typically between 5-20 mol%) to find the optimal concentration.

Issue 3: Unexpected Side Product in the Mannich Cyclization: The 1,3-Sulfonyl Shift

  • Question: During the Lewis acid-catalyzed tandem Mannich cyclization, I am isolating a rearranged tricyclic product where the sulfonyl group has migrated from C8 to C14. Why is this happening and how can I control it?

  • Answer: This is a known and, in the context of the total synthesis, productive rearrangement. The treatment of the silyl (B83357) enol ether precursor with Zn(OTf)₂ at elevated temperatures induces a tandem 1,3-sulfonyl shift followed by the intramolecular Mannich cyclization.[1][2][3] This rearrangement is believed to proceed through an imine/enamine interconversion, which generates a more reactive intermediate for the subsequent Mannich cyclization.[2][3]

    Troubleshooting Steps:

    • Embrace the Rearrangement: This rearrangement is a key step in the established enantioselective route to this compound. The resulting tricycle is the desired intermediate for the completion of the synthesis.[1][2]

    • Lewis Acid Choice: Zinc triflate (Zn(OTf)₂) has been shown to be an effective Lewis acid for this transformation. Other Lewis acids might lead to different outcomes or lower yields.

    • Temperature Control: The reaction is typically performed at elevated temperatures (e.g., 96 °C in 1,2-dichloroethane) in a sealed tube.[2] Ensure consistent and accurate temperature control.

    • Anhydrous Conditions: As with many Lewis acid-catalyzed reactions, the exclusion of water is critical for reproducibility and high yields.

Issue 4: Low Yield in the Final Cyclization to Form the Tetracyclic Core

  • Question: In the final step, the intramolecular alkylation to form the last ring of this compound, I am observing low yields and the formation of a retro-Michael side product. How can I optimize this final cyclization?

  • Answer: The final cyclization is a Heathcock-inspired intramolecular alkylation. The conditions for this step are crucial to suppress a competitive retro-Michael pathway.

    Troubleshooting Steps:

    • Base and Additive: The use of a strong base like potassium tert-butoxide (t-BuOK) in the presence of benzophenone (B1666685) is reported to be effective.[3] The benzophenone is thought to act as an oxidant in an Oppenauer-type oxidation to form an enone in situ, which then undergoes cyclization.

    • Reaction Conditions: The reaction is typically carried out at high temperatures (e.g., 110 °C in benzene) in a sealed tube.[3]

    • Exclusion of Protic Sources: Ensure the reaction is free of water or other protic sources that could interfere with the strong base.

Data Presentation

Table 1: Comparison of Key Reaction Steps and their Stereochemical Outcomes in the Enantioselective Synthesis of this compound

StepReaction TypeReagents and ConditionsYieldStereoselectivity (d.r. or e.e.)Reference
1 Chiral Auxiliary Controlled Conjugate AdditionCrotonyl amide, Me₂Cu(CN)Li₂, then MeO⁻/MeOH-High d.r.[1]
2 Diastereoselective Intramolecular Michael Additioni-Pr₂NH, i-PrOH/CH₂Cl₂ (4:1), rt89%Single diastereomer observed[1][2]
3 Organocatalyzed Intramolecular Michael AdditionProline-sulfonamide catalyst, 1% EtOH in ClCH₂CH₂Cl-Improved e.e.-
4 Tandem 1,3-Sulfonyl Shift/Mannich CyclizationZn(OTf)₂, ClCH₂CH₂Cl, 96 °C, 16 h-Forms desired tricyclic core[1][2]
5 Final Ring Closuret-BuOK, Ph₂CO, PhH, 110 °C, 50 min-Forms this compound[3]

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Michael Addition (Achiral Base)

This protocol is adapted from the first enantioselective total synthesis of this compound by Carter et al.[1][2]

  • Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the acyclic keto sulfone precursor in a 4:1 mixture of isopropanol and dichloromethane.

  • Reaction Initiation: Add diisopropylamine to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The desired diastereomer is expected to crystallize out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, collect the crystalline product by filtration. Wash the crystals with a cold solvent to remove any soluble impurities.

  • Analysis: Confirm the structure and diastereoselectivity of the product by ¹H NMR, ¹³C NMR, and X-ray crystallography if a single crystal is obtained.

Protocol 2: Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization

This protocol is for the key tricycle formation using a Lewis acid catalyst.[2]

  • Preparation: In a flame-dried sealed tube under an inert atmosphere (Argon), dissolve the silyl enol ether precursor in anhydrous 1,2-dichloroethane.

  • Reagent Addition: Add zinc triflate (Zn(OTf)₂) to the solution.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 96 °C.

  • Reaction Monitoring: Stir the reaction at this temperature for 16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tricyclic amine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_michael Key Diastereoselective Step cluster_cyclization Tricycle Formation cluster_completion Final Steps cluster_product Final Product start Acyclic Keto Sulfone Precursor michael Intramolecular Michael Addition start->michael i-Pr₂NH or Organocatalyst mannich Tandem 1,3-Sulfonyl Shift & Mannich Cyclization michael->mannich 1. Staudinger Red. 2. TBS enol ether form. 3. Zn(OTf)₂ completion Desulfurization & Final Ring Closure mannich->completion 1. Na/Hg 2. Alkylation 3. t-BuOK, Ph₂CO product This compound completion->product

Caption: Experimental workflow for the enantioselective synthesis of this compound.

catalytic_cycle catalyst Proline-Sulfonamide Catalyst (R₂NH) enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Keto Sulfone (Michael Donor) enone Enone Moiety (Michael Acceptor) michael_adduct Iminium Intermediate enamine->michael_adduct + Enone product Cyclized Product michael_adduct->product + H₂O product->catalyst - Catalyst (Regenerated)

Caption: Catalytic cycle for the proline-catalyzed intramolecular Michael addition.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation and purification of (-)-Lycopodine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this compound from complex alkaloid mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from related alkaloids so challenging?

The primary difficulty lies in the structural similarity among Lycopodium (B1140326) alkaloids.[1] These compounds often belong to the same structural class (lycopodine-type) and may only differ by the position of a hydroxyl or acetyl group, or exist as stereoisomers.[2][3] This results in very similar polarities and chromatographic behaviors, leading to co-elution and making separation by conventional methods difficult.

Q2: What are the most common types of alkaloids that co-elute with this compound?

Common co-eluting impurities are other lycopodine-type alkaloids which share the same core skeleton.[2] Examples include lycodoline, lucidioline, and α-obscurine, which are frequently isolated alongside lycopodine.[4] Additionally, structurally similar alkaloids like anhydrolycodoline or clavolonine can also present separation challenges.[2] The exact composition of these related alkaloids can vary depending on the plant species used.[5][6]

Q3: My column chromatography fractions are still impure. What are the next steps?

If initial column chromatography on silica (B1680970) gel or alumina (B75360) fails to yield pure this compound, several strategies can be employed. It is common to use multi-step column chromatography procedures.[5] Consider using a different stationary phase, such as RP-C18 reversed-phase silica gel or Sephadex LH-20, which separate compounds based on different principles (hydrophobicity and size exclusion, respectively).[2][4] Alternatively, preparative High-Performance Liquid Chromatography (preparative HPLC), particularly on a C18 column, can offer higher resolution for separating closely related compounds.[5]

Q4: How can I improve the efficiency of the overall separation process?

Traditional methods involving large volumes of solvents and multiple chromatographic steps can be tedious and time-consuming.[5] To improve efficiency, consider modern extraction techniques like Pressurized Liquid Extraction (PLE), which has been shown to be rapid, reproducible, and highly efficient for alkaloid extraction.[5][7][8] For purification, innovative approaches like gradient Vacuum Liquid Chromatography (gVLC) can be a rapid tool for obtaining enriched alkaloid fractions before proceeding to finer purification steps.[5] Combining PLE with a preliminary purification step like Solid-Phase Extraction (SPE) can also streamline the process by removing ballast substances early on.[7][9][10]

Q5: What are the best analytical methods to monitor fraction purity and identify alkaloids?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for analyzing the composition of fractions.[5] Techniques like HPLC/ESI-QTOF-MS allow for the detection and tentative identification of dozens of compounds in a single run.[5] For routine monitoring of column chromatography, Thin-Layer Chromatography (TLC) is effective. The alkaloids on TLC plates can be visualized by spraying with Dragendorff reagent.[11] Final structural elucidation and confirmation are achieved through extensive spectroscopic methods, including 1H NMR, 13C NMR, and sometimes X-ray analysis.[2][6]

Troubleshooting Guide: Common Separation Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete extraction from plant material.[12] 2. Degradation of alkaloids during extraction or purification. 3. Loss of material during transfers in multi-step chromatography.[5]1. Optimize the extraction method. Use Pressurized Liquid Extraction (PLE) with a suitable solvent like methanol (B129727) or dichloromethane (B109758) for higher recovery.[7][9] Ensure the plant material is finely powdered (e.g., 80-100 mesh).[13] 2. Avoid harsh pH conditions and high temperatures where possible. 3. Minimize the number of purification steps. Consider using more efficient techniques like preparative HPLC for the final purification stage.[5]
Fractions Contain Multiple Alkaloids (Co-elution) 1. Structural similarity of alkaloids leading to similar retention on the stationary phase.[2] 2. Inappropriate mobile phase polarity. 3. Column overloading.1. Employ orthogonal separation techniques. Follow up silica gel chromatography with reversed-phase (RP-C18) or Sephadex LH-20 chromatography.[2][4] 2. Optimize the mobile phase. For silica gel, try a gradient elution system. A common system is a chloroform-methanol mixture, often with a small amount of aqueous ammonia (B1221849) (e.g., 95:5:0.2 v/v/v) to improve peak shape for basic alkaloids.[5][8] 3. Reduce the amount of crude extract loaded onto the column.
Poor Separation and Peak Tailing on TLC/HPLC 1. Interaction of the basic nitrogen atom in the alkaloids with acidic silanol (B1196071) groups on the silica gel surface. 2. Presence of highly polar impurities.1. Add a small amount of a basic modifier, such as ammonia or triethylamine, to the mobile phase to suppress the interaction with silanol groups.[5] 2. Perform a preliminary clean-up step using Solid-Phase Extraction (SPE) to remove interfering substances before chromatography.[7][10]
Difficulty Crystallizing the Final Product 1. Presence of residual impurities, even in small amounts. 2. Incorrect choice of crystallization solvent.1. Subject the material to a final high-resolution purification step, such as preparative HPLC.[5] 2. Perform recrystallization from a suitable solvent. Absolute ethanol (B145695) and petroleum ether have been successfully used for crystallizing lycopodine and its derivatives.[13][14]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of Crude Alkaloids

This protocol is adapted from methodologies described for efficient extraction of Lycopodiaceae alkaloids.[5][7][10]

  • Sample Preparation : Finely grind the dried aerial parts of the Lycopodium species.

  • Extraction Cell Packing : Pack approximately 10 g of the powdered plant material into a stainless steel extraction cell.

  • Solvent Selection : Methanol is a good general solvent for a broad range of alkaloids. Dichloromethane may yield higher recoveries for lycopodine specifically.[7][9]

  • PLE Parameters :

    • Temperature : 80 °C

    • Pressure : 100 bar

    • Static Time : 10 minutes

    • Cycles : 3

  • Collection : Collect the extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography

This is a standard method for the fractionation of crude alkaloid extracts.[2][13]

  • Adsorbent Preparation : Create a slurry of silica gel in the initial mobile phase solvent (e.g., petroleum ether or chloroform).

  • Column Packing : Carefully pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading : Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add the dried sample-silica mixture to the top of the column.

  • Elution : Begin elution with a low-polarity solvent (e.g., petroleum ether or 100% chloroform). Gradually increase the polarity by adding a more polar solvent like acetone (B3395972) or methanol. A common gradient is petroleum ether-acetone (from 1:0 to 0:1) or chloroform-methanol.[2]

  • Fraction Collection : Collect fractions of a fixed volume.

  • Analysis : Monitor the fractions using TLC with Dragendorff's reagent to identify those containing alkaloids. Pool fractions with similar TLC profiles for further analysis or purification.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Extraction cluster_1 Initial Purification & Fractionation cluster_2 Fine Purification cluster_3 Analysis Plant Dried Plant Material PLE Pressurized Liquid Extraction (PLE) [Methanol or Dichloromethane] Plant->PLE Crude Crude Alkaloid Extract PLE->Crude SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Crude->SPE to remove ballast VLC Vacuum Liquid Chromatography (VLC) or Silica Gel Column Crude->VLC SPE->VLC Fractions Crude Alkaloid Fractions VLC->Fractions MultiStep Multi-Step Chromatography (e.g., RP-C18, Sephadex LH-20) Fractions->MultiStep PrepHPLC Preparative HPLC MultiStep->PrepHPLC Pure Pure this compound PrepHPLC->Pure Analysis Purity Check & Identification (TLC, HPLC-MS, NMR) Pure->Analysis

Caption: General workflow for isolating this compound from plant material.

Troubleshooting Logic for Impure Chromatographic Fractions

G Start Impure Fraction (from TLC/HPLC analysis) Q1 Are peaks/spots partially separated? Start->Q1 A1_Yes Optimize Mobile Phase (Adjust solvent ratio, add modifier) Q1->A1_Yes Yes A1_No Change Separation Method Q1->A1_No No Q2 Is purity still insufficient after optimization? A1_Yes->Q2 A1_No_Details Use Orthogonal Chromatography: - If Normal Phase -> Try Reversed-Phase (RP-C18) - If Adsorption -> Try Size Exclusion (Sephadex) A1_No->A1_No_Details A2_Yes Increase Resolution Q2->A2_Yes Yes A2_No Pool Pure Fractions & Proceed Q2->A2_No No A2_Yes_Details Use Preparative HPLC for final purification A2_Yes->A2_Yes_Details

Caption: Decision tree for troubleshooting impure separation fractions.

References

Technical Support Center: Optimizing Solvent Systems for (-)-Lycopodine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the extraction of (-)-Lycopodine. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective extraction methods for this compound?

A1: Several methods can be employed for the extraction of this compound and other Lycopodium (B1140326) alkaloids. The most common and effective methods include:

  • Pressurized Liquid Extraction (PLE): This is a rapid, reproducible, and highly efficient method for alkaloid extraction.[1][2][3] It utilizes elevated temperatures and pressures to enhance extraction efficiency.

  • Conventional Solvent Extraction (Maceration): This traditional method involves soaking the plant material in a solvent at room temperature for an extended period.[2] While simpler, it may be more time-consuming and require larger solvent volumes.[3]

  • Soxhlet Extraction: A classical technique that uses continuous solvent reflux for efficient extraction.

  • Method described in Patent CN102603730A: This method involves reflux extraction with methanol (B129727), followed by a series of liquid-liquid extraction and chromatography steps to isolate pure lycopodine.[4]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent significantly impacts the extraction yield and purity of this compound. The effectiveness of a solvent is related to its polarity and ability to solubilize the target alkaloid. Based on comparative studies, the following solvents have shown high efficacy:

  • Dichloromethane (B109758): Demonstrated the highest recovery of lycopodine (over 45%) from Lycopodium clavatum in Pressurized Liquid Extraction (PLE).[3][5][6][7]

  • Methanol: A commonly used and effective solvent for a broad range of Lycopodium alkaloids.[1][2] A 1% methanolic tartaric acid solution can also yield high amounts of alkaloids.[3]

  • Ethyl Acetate (B1210297): Showed high recovery for certain Lycopodium alkaloids, particularly annotinine (B3343749) in L. annotinum.[3][5][6]

  • Chloroform (B151607): Has been used in traditional extraction methods and has shown to be effective.[8]

Note: Non-polar solvents like cyclohexane (B81311) have been shown to be ineffective for extracting Lycopodium alkaloids.[3][5][6]

Q3: What are the typical yields of this compound using optimized methods?

A3: Yields can vary depending on the plant species, extraction method, and solvent system. However, with optimized Pressurized Liquid Extraction (PLE), high recoveries have been reported. For instance, the extraction of lycopodine from L. clavatum using dichloromethane has yielded over 45%.[3][5][6][7]

Q4: How can the crude extract be purified to obtain high-purity this compound?

A4: Purification of the crude extract is a critical step to isolate this compound. Common purification techniques include:

  • Solid-Phase Extraction (SPE): Used for initial cleanup of the crude extract to remove polar impurities.[2][3] Oasis HLB cartridges are often employed for this purpose.[2][3]

  • Column Chromatography (CC): A fundamental technique for separating individual alkaloids. Various stationary phases are used, including:

  • Recrystallization: The final step to obtain pure crystalline this compound.[4] Absolute ethanol (B145695) is a suitable solvent for recrystallization.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inappropriate solvent selection. 2. Inefficient extraction method. 3. Poor quality of plant material. 4. Incomplete extraction.1. Switch to a more effective solvent like dichloromethane or methanol.[3][5] 2. Consider using Pressurized Liquid Extraction (PLE) for higher efficiency.[1][3] 3. Ensure the plant material is finely ground and properly dried.[2][4] 4. For maceration, repeat the extraction process multiple times with fresh solvent.[2] For PLE, ensure a sufficient number of extraction cycles.[2][3]
Co-extraction of Impurities 1. Solvent with poor selectivity. 2. Lack of a pre-purification step.1. Optimize the solvent system. A gradient elution in chromatography can improve separation.[9] 2. Implement a Solid-Phase Extraction (SPE) step after initial extraction to remove highly polar or non-polar impurities.[2][3]
Difficulty in Purifying this compound 1. Presence of closely related alkaloids with similar polarities. 2. Ineffective chromatographic separation.1. Employ multiple chromatographic techniques (e.g., silica gel followed by Sephadex LH-20).[9] 2. Optimize the mobile phase for column chromatography. A chloroform-methanol mixture is often used.[4] Consider using semi-preparative HPLC for final purification.[9]
Degradation of this compound 1. Exposure to high temperatures for prolonged periods. 2. Use of harsh acidic or basic conditions.1. When evaporating the solvent, use reduced pressure at a moderate temperature (e.g., 40°C).[2] 2. While acidic solutions are used in some extraction steps, prolonged exposure should be avoided. Neutralize acidic extracts before further processing.

Data Presentation

Table 1: Comparison of Solvent Efficiency in Pressurized Liquid Extraction (PLE) for Major Alkaloids from Lycopodium clavatum

SolventLycopodine (%)Dihydrolycopodine (%)Annofoline (%)
Dichloromethane> 45~10Not Reported
1% Methanolic Tartaric Acid> 30> 15~5
Methanol~30~15~5
Ethyl Acetate< 5< 5Not Detected
CyclohexaneNot DetectedNot DetectedNot Detected

Data sourced from a study on the optimization of PLE.[3]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of this compound

This protocol is based on optimized conditions for extracting Lycopodium alkaloids.[2][3]

  • Sample Preparation: Finely grind the dried aerial parts of the Lycopodium species.

  • Extraction Cell Packing: Pack approximately 1.0 g of the ground plant material into a 10 mL stainless steel extraction cell.

  • PLE Parameters:

    • Solvent: Dichloromethane or Methanol

    • Temperature: 80 °C

    • Pressure: 100-110 bar

    • Static Time: 10 minutes

    • Number of Cycles: 3

    • Flush Volume: 60%

    • Purge Time: 120 seconds

  • Extract Collection: Collect the extract in a glass vial.

  • Concentration: Evaporate the solvent from the collected extract under reduced pressure at 40 °C to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE) and Column Chromatography

This protocol outlines a general procedure for purifying the crude extract.

  • SPE Purification:

    • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elution: Elute the alkaloids from the cartridge with 10 mL of methanol.

    • Final Preparation: Evaporate the methanol from the eluate.[2]

  • Silica Gel Column Chromatography:

    • Column Packing: Pack a glass column with silica gel (200-300 mesh) using a suitable solvent slurry (e.g., petroleum ether).

    • Sample Loading: Dissolve the SPE-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of petroleum ether and ethyl acetate or chloroform and methanol.[4][9]

    • Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with Dragendorff's reagent to visualize the alkaloid spots.

    • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified this compound in a minimal amount of hot absolute ethanol.

    • Allow the solution to cool slowly to form crystals.

    • Filter the crystals and dry them to obtain pure this compound.[4]

Visualizations

experimental_workflow start Start: Dried & Ground Lycopodium Plant Material extraction Extraction start->extraction ple Pressurized Liquid Extraction (PLE) (e.g., Dichloromethane, 80°C, 110 bar) extraction->ple High Efficiency maceration Conventional Solvent Extraction (e.g., Methanol, RT, 24-48h) extraction->maceration Conventional crude_extract Crude Alkaloid Extract ple->crude_extract maceration->crude_extract purification Purification crude_extract->purification spe Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) purification->spe cc Column Chromatography (Silica Gel) spe->cc recrystallization Recrystallization (Absolute Ethanol) cc->recrystallization pure_lycopodine Pure this compound recrystallization->pure_lycopodine analysis Analysis (HPLC-MS) pure_lycopodine->analysis

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_logic start Problem: Low Yield check_solvent Is the solvent optimal? (e.g., Dichloromethane/Methanol) start->check_solvent change_solvent Action: Switch to a more effective solvent. check_solvent->change_solvent No check_method Is the extraction method efficient? check_solvent->check_method Yes change_solvent->check_method use_ple Action: Use Pressurized Liquid Extraction (PLE). check_method->use_ple No check_completeness Was the extraction complete? check_method->check_completeness Yes use_ple->check_completeness increase_cycles Action: Increase extraction cycles or re-extract plant material. check_completeness->increase_cycles No check_material Is the plant material of good quality and properly prepared? check_completeness->check_material Yes increase_cycles->check_material prepare_material Action: Ensure fine grinding and proper drying of plant material. check_material->prepare_material No end Yield Improved check_material->end Yes prepare_material->end

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Purification of (-)-Lycopodine from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (-)-Lycopodine from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient modern method for extracting this compound from Lycopodium (B1140326) species?

A1: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient and rapid method for extracting Lycopodiaceae alkaloids, including this compound.[1][2] PLE is performed at elevated temperatures (50-200°C) and pressures, which enhances extraction efficiency and reduces solvent consumption and time compared to traditional methods.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: Dichloromethane (B109758) and methanol (B129727) have been shown to be highly effective solvents for the extraction of this compound.[1][3] In one study, the highest yield of lycopodine (exceeding 45%) from Lycopodium clavatum was achieved using a dichloromethane extract.[1][4] Methanol is also effective and provides good separation and quality of bands in subsequent chromatographic analysis.[1] The addition of 1% tartaric acid to methanol has also been shown to be effective for extracting alkaloids from L. clavatum.[1]

Q3: How can I remove fatty impurities from my initial extract?

A3: An acid-base extraction method is effective for removing fat-soluble impurities.[5] After an initial extraction with an alcohol like methanol, the solvent can be recovered, and the residue dissolved in dilute acidic water. This solution is then filtered, basified, and extracted with a suitable lipophilic organic solvent to obtain the total alkaloids, leaving many impurities behind.[5]

Q4: My this compound purity is low after initial extraction. What are the next steps?

A4: Low purity after initial extraction is common. A multi-step purification strategy is typically required. This often involves a preliminary purification of the crude extract using Solid-Phase Extraction (SPE), followed by one or more column chromatography steps.[1][6][7] Column chromatography can be performed using various stationary phases like silica (B1680970) gel, alumina, Sephadex LH-20, or RP-18 with different solvent systems to separate this compound from other alkaloids and impurities.[6][8]

Q5: I am having trouble crystallizing the purified this compound. What can I do?

A5: If you are facing difficulties with crystallization, several techniques can be employed. Recrystallization from absolute ethanol (B145695) has been successfully used to obtain pure this compound crystals.[3] Other general crystallization techniques include slow evaporation, vapor diffusion, and solvent layering.[9][10] For difficult cases, seeding with a microcrystal of pure this compound or a similar compound might induce crystallization.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Steps
Suboptimal Extraction Solvent The choice of solvent is critical. Dichloromethane and methanol have demonstrated high extraction yields for lycopodine.[1] Consider performing sequential extractions with solvents of varying polarity.
Inefficient Extraction Technique Traditional methods like maceration or Soxhlet extraction can be time-consuming and less efficient.[11] Employing Pressurized Liquid Extraction (PLE) can significantly increase the yield and reduce extraction time.[1]
Incorrect Extraction Parameters For PLE, optimizing temperature and pressure is key. An increase in temperature and pressure has been shown to yield satisfactory results for lycopodine.[1] For other methods, ensure adequate extraction time and appropriate temperature control to prevent degradation.
Improper Plant Material Preparation Ensure the plant material is dried and finely powdered (e.g., 80-100 mesh) to increase the surface area for solvent penetration.[3]
Issue 2: Co-elution of this compound with Other Alkaloids During Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase No single stationary phase is universally optimal. If silica gel chromatography results in co-elution, consider using other media such as alumina, Sephadex LH-20, or RP-18 silica gel.[6][8]
Suboptimal Mobile Phase The solvent system is crucial for achieving good separation. A gradient elution is often more effective than an isocratic one.[6] Systematically vary the polarity of the mobile phase. For silica gel, a common mobile phase is a gradient of chloroform (B151607) and methanol.[6] For RP-18, a methanol-water gradient is often used.[6]
Overloading the Column Loading too much crude extract onto the column will lead to poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.
Column Packed Improperly Poorly packed columns can lead to channeling and band broadening. Ensure the column is packed uniformly.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of this compound.

Table 1: Yield of this compound using Pressurized Liquid Extraction (PLE) from L. clavatum

Extraction Solvent Yield of this compound (%) Reference
Dichloromethane> 45%[1]
1% Methanolic Tartaric AcidHigh[1]
MethanolHigh[1]

Table 2: Example of this compound Purification from Lycopodium clavatum

Parameter Value Reference
Starting Plant Material1 kg[3]
Final Yield of Pure this compound805 mg[3]
Purity of Final Product98.5%[3]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) and Solid-Phase Extraction (SPE) of this compound

This protocol is based on a method that yielded high recoveries of Lycopodiaceae alkaloids.[1][4]

1. Pressurized Liquid Extraction (PLE):

  • Apparatus: Dionex ASE 100 extractor or similar.

  • Plant Material: Dried and powdered Lycopodium clavatum.

  • Extraction Solvent: Dichloromethane or Methanol.

  • Procedure:

    • Pack the extraction cell with the powdered plant material.

    • Set the PLE parameters:

      • Static time: 10 min

      • Flush volume: 60%

      • Number of extraction cycles: 3

    • Perform the extraction.

    • Collect the extract and dilute to a known volume with the extraction solvent.

2. Solid-Phase Extraction (SPE) Purification:

  • Cartridge: Oasis HLB 3cc.

  • Procedure:

    • Evaporate a 20 mL aliquot of the PLE extract to dryness using a rotary vacuum evaporator at 50°C.

    • Dissolve the dry residue in 3 mL of a water-methanol mixture (90:10, v/v) with the addition of 2 drops of 10% ammonia.

    • Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water-methanol (90:10, v/v) with 2 drops of 25% ammonia.

    • Apply the dissolved sample onto the conditioned cartridge.

    • (The reference does not specify the elution solvent for lycopodine itself, but this step would typically involve washing with a weak solvent to remove polar impurities, followed by elution of the target alkaloids with a stronger organic solvent like methanol or acetonitrile).

    • Collect the eluate containing the purified alkaloids for further analysis or purification.

Protocol 2: Multi-Step Column Chromatography for this compound Isolation

This protocol is a generalized procedure based on methodologies described for the separation of Lycopodium alkaloids.[6][8]

1. Initial Fractionation (Silica Gel Column Chromatography):

  • Stationary Phase: Silica gel.

  • Mobile Phase: Gradient elution system of petroleum ether-acetone (from 1:0 to 0:1).

  • Procedure:

    • Subject the crude basic extract to silica gel column chromatography.

    • Elute with a gradient of petroleum ether and acetone.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing this compound.

2. Further Purification of this compound Containing Fractions:

  • Stationary Phase: Silica gel.

  • Mobile Phase: Petroleum ether-acetone (e.g., 8:2) or Chloroform-Methanol (e.g., 9:1).

  • Procedure:

    • Re-chromatograph the combined fractions from the initial step on a new silica gel column.

    • Use a different solvent system, such as petroleum ether-acetone or chloroform-methanol, to elute the compounds.

    • Collect fractions and identify those containing pure this compound by TLC and/or other analytical methods.

3. Final Purification (Optional - Recrystallization):

  • Solvent: Absolute ethanol.

  • Procedure:

    • Dissolve the purified this compound from the chromatography step in a minimal amount of hot absolute ethanol.

    • Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization.

    • Collect the crystals by filtration and dry them to obtain pure this compound.[3]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried, Powdered Lycopodium sp. extraction Extraction (e.g., PLE, Reflux) plant_material->extraction Solvent (Dichloromethane/Methanol) crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Extraction (Optional) crude_extract->acid_base spe Solid-Phase Extraction (SPE) crude_extract->spe acid_base->spe Defatted Extract column_chromatography Column Chromatography (Silica, RP-18, etc.) spe->column_chromatography Partially Purified Extract recrystallization Recrystallization column_chromatography->recrystallization Isolated Lycopodine pure_lycopodine Pure this compound recrystallization->pure_lycopodine

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity of this compound cause1 Inefficient Initial Extraction start->cause1 cause2 Co-elution with Other Alkaloids start->cause2 cause3 Presence of Non-Alkaloid Impurities start->cause3 solution1a Optimize Extraction Method (e.g., use PLE) cause1->solution1a solution1b Change Extraction Solvent cause1->solution1b solution2a Optimize Mobile Phase (Gradient Elution) cause2->solution2a solution2b Try Different Stationary Phase cause2->solution2b solution3 Incorporate Acid-Base Wash or SPE cause3->solution3 end Increased Purity solution1a->end solution1b->end solution2a->end solution2b->end solution3->end

Caption: Troubleshooting logic for increasing the purity of this compound.

References

addressing low yield in alkylation steps of (-)-Lycopodine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Lycopodine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields encountered during the critical alkylation steps of this complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction is resulting in a low yield or failing completely. What are the initial checks I should perform?

When an alkylation reaction performs poorly, a systematic troubleshooting approach is essential. Begin with these fundamental checks:

  • Reagent Integrity:

    • Alkylating Agent: Verify the purity and stability of your alkylating agent. Many are sensitive to moisture and air and may require purification or the use of a fresh batch.[1]

    • Base: Ensure the base is of high purity and has been handled under appropriate inert conditions, especially for strong bases like organolithiums or metal amides.

    • Solvent: Use anhydrous solvents, as trace amounts of water can quench strong bases and enolates.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is maintained at the optimal temperature. Many enolate alkylations require cryogenic temperatures (e.g., -78 °C) to prevent side reactions.[2]

    • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of reagents and intermediates by oxygen or moisture.

Q2: I am observing multiple products in my reaction mixture, leading to a low yield of the desired alkylated product. What are the common side reactions?

Several side reactions can compete with the desired alkylation, complicating purification and reducing the yield.[2][3] Common side reactions include:

  • O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. The ratio of C- to O-alkylation is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent.[3]

  • Dialkylation: The product of the initial alkylation may be deprotonated again by the base and undergo a second alkylation.

  • Aldol Condensation/Reactions: The enolate can react with unreacted starting material (ketone or aldehyde) in an aldol-type reaction.[2]

  • Elimination Reactions: If the alkylating agent has a leaving group on a carbon with adjacent protons, elimination can compete with substitution.

Q3: How can I favor C-alkylation over O-alkylation?

Controlling the regioselectivity of the alkylation is crucial for maximizing the yield of the desired product.[3] Several factors can be adjusted to favor C-alkylation:

  • Solvent: Protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the enolate through hydrogen bonding, which hinders O-alkylation and promotes C-alkylation.[3] In contrast, polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[3]

  • Base and Counter-ion: The choice of base and its corresponding counter-ion plays a significant role.

  • Alkylating Agent: The nature of the alkylating agent is also a key determinant.[3]

Troubleshooting Guides for Specific Alkylation Steps in this compound Synthesis

Guide 1: Low Yield in the Alkylation of Tricycle 20 with an Alkyl Halide

Problem: Following Schumann's route for the alkylation of tricycle 20 with 3-bromopropan-1-ol gives disappointing results.[4][5]

Potential Causes:

  • Poor Reactivity of the Electrophile: Alkyl bromides are less reactive than alkyl iodides. The bromide may not be a sufficiently reactive electrophile for the specific nucleophile in this system.

  • Side Reactions: The reaction conditions may be promoting side reactions over the desired alkylation.

Solutions:

  • Switch to a More Reactive Electrophile: Replace 3-bromopropan-1-ol with the more reactive 3-iodopropan-1-ol. In the enantioselective total synthesis of this compound by Carter and co-workers, switching to the 3-iodo variant proved effective, resulting in a 68% yield over two steps.[4][5]

Data Summary: Comparison of Alkylating Agents

PrecursorAlkylating AgentBase/ConditionsYieldReference
Tricycle 20 3-bromopropan-1-olNot specified"Disappointing results"[4][5]
Tricycle 20 3-iodopropan-1-olNot specified68% (over 2 steps)[4][5]

Troubleshooting Workflow: Improving Electrophilicity

G start Low Yield in Alkylation check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile check_electrophile Is the electrophile sufficiently reactive? start->check_electrophile side_reactions Are side reactions occurring? start->side_reactions increase_reactivity Increase Electrophile Reactivity check_electrophile->increase_reactivity No switch_leaving_group Switch to a better leaving group (e.g., Br to I) increase_reactivity->switch_leaving_group successful_alkylation Improved Yield switch_leaving_group->successful_alkylation

Caption: Troubleshooting workflow for low-yield alkylation focusing on electrophile reactivity.

Guide 2: Low Yield in the Double Deprotonation and Acylation of Sulfone 8

Problem: The double deprotonation of sulfone 8 followed by the addition of chiral ester 6 results in a low yield of keto sulfone 9 when using common bases like LDA or n-BuLi.[4][5]

Potential Causes:

  • Incomplete Deprotonation: LDA and n-BuLi may not be sufficiently strong or may be too sterically hindered to efficiently perform the double deprotonation of sulfone 8 .

  • Side Reactions: These bases might be promoting side reactions with the ester or the sulfone.

  • Steric Hindrance: The steric bulk of the base can significantly impact the efficiency of deprotonation.[1]

Solutions:

  • Use a Stronger, Less-Hindered Base: Switching to lithium tetramethylpiperidide (LiTMP) has been shown to be superior for this transformation. LiTMP is a very strong, non-nucleophilic base that is less sterically hindered than LDA. This change resulted in a significant improvement in the yield of keto sulfone 9 to 74%.[4][5]

Data Summary: Comparison of Bases

SubstrateBaseElectrophileProductYieldReference
Sulfone 8 LDA or n-BuLiChiral Ester 6 Keto Sulfone 9 "Significant reduction in yield"[4][5]
Sulfone 8 LiTMPChiral Ester 6 Keto Sulfone 9 74%[4][5]

Decision Tree: Base Selection for Deprotonation

G start Low Yield in Deprotonation/Alkylation check_base Is the base sufficiently strong and non-nucleophilic? start->check_base consider_litmp Consider using LiTMP check_base->consider_litmp No check_sterics Is steric hindrance an issue? check_base->check_sterics Yes improved_yield Improved Yield consider_litmp->improved_yield use_lda_nbuli LDA or n-BuLi may be sufficient check_sterics->use_lda_nbuli No litmp_recommended LiTMP is recommended for hindered substrates check_sterics->litmp_recommended Yes litmp_recommended->improved_yield

Caption: Decision tree for selecting an appropriate base for deprotonation in alkylation reactions.

Experimental Protocols

Protocol 1: Alkylation of Tricycle 20 using 3-iodopropan-1-ol

This protocol is adapted from the successful alkylation reported in the synthesis of this compound.[4][5]

Materials:

  • Tricycle 20

  • 3-iodopropan-1-ol

  • Suitable strong, non-nucleophilic base (e.g., NaH, KHMDS)

  • Anhydrous, aprotic solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

  • Quenching agent (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of tricycle 20 in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Add the base portion-wise or dropwise, and stir the mixture for the required time to ensure complete deprotonation.

  • Add a solution of 3-iodopropan-1-ol in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of the quenching agent.

  • Extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired alkylated product.

Protocol 2: LiTMP-mediated Acylation of Sulfone 8

This protocol is based on the highly efficient acylation step in the Carter synthesis of this compound.[4][5]

Materials:

  • Sulfone 8

  • Chiral Ester 6

  • 2,2,6,6-Tetramethylpiperidine (B32323)

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions at low temperature

  • Quenching agent (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of 2,2,6,6-tetramethylpiperidine in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi dropwise and stir for 30 minutes at -78 °C to generate LiTMP in situ.

  • Add a solution of sulfone 8 in anhydrous THF dropwise to the LiTMP solution at -78 °C. Stir for 1 hour at this temperature to ensure complete double deprotonation.

  • Add a solution of chiral ester 6 in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor for completion by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield keto sulfone 9 .

General Troubleshooting Workflow

G start Low Yield in Alkylation Step check_reagents Check Reagent Purity and Integrity (Base, Electrophile, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Inert Atmosphere) start->check_conditions analyze_byproducts Analyze Byproducts (O- vs C-alkylation, Dialkylation, Aldol) start->analyze_byproducts optimize_base Optimize Base (Strength, Sterics, e.g., LiTMP) analyze_byproducts->optimize_base optimize_electrophile Optimize Electrophile (Leaving Group, e.g., Br -> I) analyze_byproducts->optimize_electrophile optimize_solvent Optimize Solvent (Polarity, Protic/Aprotic) analyze_byproducts->optimize_solvent successful_reaction Improved Yield of this compound Intermediate optimize_base->successful_reaction optimize_electrophile->successful_reaction optimize_solvent->successful_reaction

Caption: A general workflow for troubleshooting low-yield alkylation reactions in organic synthesis.

References

Technical Support Center: Managing Unexpected Sulfonyl Group Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate unexpected sulfonyl group rearrangements during synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter in your experiments, offering potential causes and actionable solutions.

Issue 1: My reaction is producing a mixture of the desired product and a rearranged isomer. How can I favor the formation of my target compound?

Answer:

The formation of a rearranged isomer, often through a Smiles or Truce-Smiles type mechanism, is a common challenge.[1][2][3][4] The outcome of your reaction is likely influenced by a combination of electronic and steric factors, as well as the reaction conditions. Here are several strategies to consider:

  • Modification of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often disfavor the rearrangement pathway, which may have a higher activation energy. Conversely, in some cases, higher temperatures might favor the thermodynamically more stable product.[5] It is crucial to screen a range of temperatures to find the optimal conditions for your specific substrate.

    • Solvent: The polarity of the solvent can significantly impact the reaction outcome. A change in solvent can alter the stability of intermediates and transition states. For instance, in photochemical N- to C-sulfonyl migrations, chlorinated solvents like CH₂Cl₂ have been shown to provide higher yields of the rearranged product compared to more polar solvents like methanol.[6] Experimenting with a variety of aprotic and protic solvents is recommended.

    • Base: For base-mediated rearrangements, the choice and stoichiometry of the base are critical. A stronger base may be required to generate the nucleophile that initiates the rearrangement, but it can also lead to undesired side reactions.[7] Screening different bases (e.g., K₂CO₃, NaH, organolithium reagents) and their equivalents can help to fine-tune the reaction.[8]

  • Substrate Modification:

    • Protecting Groups: Introducing a bulky protecting group near the reaction center can sterically hinder the rearrangement pathway. This is a common strategy to control regioselectivity in aromatic substitutions.

    • Electronic Effects: The electronic nature of your substrate plays a crucial role. Electron-withdrawing groups on the migrating aryl ring can activate it towards nucleophilic attack, thus promoting rearrangement.[2] Conversely, electron-donating groups can have the opposite effect. If possible, modifying the electronic properties of your substrate can be a powerful tool to control the reaction pathway.

Issue 2: I am observing a complete rearrangement to an undesired sulfonyl-migrated product. How can I prevent this?

Answer:

Complete rearrangement indicates that the conditions strongly favor the migration pathway. In addition to the strategies mentioned above, consider the following:

  • Change the Reaction Mechanism: If the rearrangement is proceeding through an ionic mechanism, switching to radical conditions (or vice-versa) might prevent the rearrangement. Radical Smiles rearrangements have become a powerful alternative to traditional ionic pathways and can sometimes offer different selectivity.[9][10]

  • Catalyst Selection: For metal-catalyzed reactions, the choice of catalyst and ligands can have a profound impact on the reaction pathway. Some catalysts may favor the desired transformation while minimizing rearrangement. For example, in some copper-catalyzed reactions, the nature of the sulfonyl group itself (aryl vs. methyl) can determine whether migration occurs.[11]

  • Re-evaluate the Synthetic Route: In some cases, the most effective solution is to redesign the synthetic route to avoid the problematic step altogether. This could involve changing the order of bond formations or using a different precursor for the sulfonyl-containing moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of sulfonyl group rearrangements?

A1: Sulfonyl group migrations are diverse and can be classified in several ways.[12][13] Common types include:

  • Smiles and Truce-Smiles Rearrangements: These are intramolecular nucleophilic aromatic substitution reactions where a sulfonyl-containing group is part of the system.[1][2][3][4][14] In the Smiles rearrangement, a heteroatom acts as the nucleophile, while in the Truce-Smiles rearrangement, a carbanion is the nucleophile.[1][7]

  • 1,n-Migrations: These are shifts of the sulfonyl group from one atom to another, such as 1,3- N- to C-migrations.[15] These can occur through either polar or radical mechanisms.[12]

Q2: What are the key mechanistic steps of a Smiles rearrangement?

A2: The classical Smiles rearrangement proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] The key steps are:

  • Deprotonation: A base removes a proton from the nucleophilic group (e.g., an alcohol or amine) in the side chain.

  • Intramolecular Nucleophilic Attack: The resulting anion attacks the ipso-carbon of the aromatic ring to which the sulfonyl group is attached.

  • Formation of a Meisenheimer Complex: This attack forms a spirocyclic intermediate known as a Meisenheimer complex.[1][3]

  • Ring Opening and Rearomatization: The sulfonyl group is expelled as a leaving group, and the aromaticity of the ring is restored, resulting in the rearranged product.

Q3: How can I use analytical techniques to confirm a sulfonyl group rearrangement?

A3: A combination of spectroscopic methods is typically used to distinguish between the starting material and the rearranged product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be significantly different in the rearranged isomer. The appearance of new signals or changes in multiplicity can provide strong evidence for rearrangement.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly in the aromatic region and those bonded to the sulfonyl group and the heteroatom, will change upon rearrangement.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can help to definitively establish the new connectivity in the rearranged product.

  • Mass Spectrometry (MS): While the starting material and the rearranged product are isomers and will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ due to the different arrangement of atoms. This can be a useful tool for differentiation.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.

Quantitative Data Summary

The following tables summarize the impact of reaction conditions on the yield of sulfonyl rearrangement products from published literature.

Table 1: Effect of Solvent on the Yield of a Photochemical N- to C-Sulfonyl Migration [6]

EntrySolventConcentration (M)Yield (%)
1MeOH0.019
2EtOAc0.0148
3THF0.0168
4CH₂Cl₂0.0184
5CHCl₃0.0171
6CH₂Cl₂0.00595
7CHCl₃0.00595

Table 2: Effect of Temperature on the Yield of (E)-bromovinylsulfone from 1-hexyne [5]

EntryTemperature (°C)Yield (%)
1-7818
2038
3804

Experimental Protocols

Protocol 1: General Procedure for Minimizing Sulfonamide Rearrangement during Deprotection using Trifluoromethanesulfonic Acid (TfOH)

This protocol is adapted from a study on the chemoselective deprotection of N-arylsulfonamides, where electron-rich substrates were found to be prone to sulfonyl group migration.[16][17] For such substrates, careful control of the reaction conditions is crucial.

Materials:

  • N-arylsulfonamide substrate

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the N-arylsulfonamide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a near-stoichiometric amount of TfOH (1.0-1.2 mmol) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the substrate.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Note: For electron-rich substrates, it is advisable to start with a small-scale reaction to determine the optimal temperature and reaction time to favor deprotection over rearrangement.

Visualizations

Below are diagrams illustrating key mechanistic pathways and logical relationships in managing sulfonyl group rearrangements.

Smiles_Rearrangement cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product start Aryl-X-Sidechain-YH deprotonation Deprotonation (Base) start->deprotonation - H⁺ attack Intramolecular Nucleophilic Attack deprotonation->attack Forms Nucleophile meisenheimer Meisenheimer Complex Intermediate attack->meisenheimer rearrangement Ring Opening & Rearomatization meisenheimer->rearrangement Expels X product Aryl-Y-Sidechain-XH rearrangement->product

Caption: Mechanism of the Smiles Rearrangement.

Truce_Smiles_Rearrangement cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product start Aryl-SO₂-CH₂-R deprotonation Deprotonation (Strong Base) start->deprotonation - H⁺ carbanion Carbanion Formation deprotonation->carbanion attack Intramolecular Nucleophilic Attack carbanion->attack meisenheimer Meisenheimer Complex Intermediate attack->meisenheimer rearrangement Ring Opening & Rearomatization meisenheimer->rearrangement Expels SO₂⁻ product Aryl-CHR-SO₂H rearrangement->product

Caption: Mechanism of the Truce-Smiles Rearrangement.

Troubleshooting_Workflow start Unexpected Rearrangement Observed q1 Is the rearrangement partial or complete? start->q1 partial Modify Reaction Conditions q1->partial Partial complete Consider More Drastic Changes q1->complete Complete temp Adjust Temperature partial->temp solvent Change Solvent partial->solvent base Screen Bases partial->base protect Introduce Protecting Group partial->protect mechanism Change Reaction Type (e.g., ionic to radical) complete->mechanism route Redesign Synthetic Route complete->route

Caption: Troubleshooting workflow for sulfonyl rearrangements.

References

Technical Support Center: Scaling Up the Synthesis of (-)-Lycopodine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of (-)-Lycopodine. The content is structured to address specific issues that may be encountered during experimental work, with a focus on the enantioselective total synthesis approach developed by Carter and coworkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges include:

  • Maintaining high stereoselectivity in the intramolecular Michael addition.

  • Managing the unexpected 1,3-sulfonyl shift during the tandem cyclization.

  • Purification of polar, nitrogen-containing intermediates.

  • Ensuring consistent yields and minimizing side reactions at a larger scale.

Q2: What are the known biological activities of this compound relevant to preclinical studies?

A2: this compound is primarily known as an acetylcholinesterase (AChE) inhibitor, which increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[1] This activity is relevant for potential therapeutic applications in neurodegenerative diseases like Alzheimer's. Additionally, this compound has been shown to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Q3: Are there any particularly hazardous reagents or reactions in the synthesis that require special precautions on a larger scale?

A3: Yes, several steps require careful handling:

  • Sodium azide (B81097) (NaN3) used in the synthesis of the sulfone is highly toxic and explosive, especially in the presence of acid or heavy metals.

  • n-Butyllithium (n-BuLi) , if used as a base, is highly pyrophoric. While the recommended procedure uses LiTMP, any use of n-BuLi requires strict anhydrous and inert atmosphere conditions.

  • Sodium/Mercury amalgam (Na/Hg) used for desulfurization is toxic due to the presence of mercury. Proper quenching and disposal procedures are essential.

Troubleshooting Guides for Key Synthetic Steps

The enantioselective total synthesis of this compound involves several critical transformations. Below are troubleshooting guides for the most challenging steps.

Intramolecular Michael Addition of the Keto Sulfone

This step is crucial for establishing the C7 and C8 stereocenters.

Diagram of the Intramolecular Michael Addition Workflow

Michael_Addition_Workflow start Keto Sulfone Substrate reaction Base Addition (e.g., i-Pr2NH in i-PrOH/CH2Cl2) start->reaction workup Reaction Quench & Crystallization reaction->workup product Cyclized Product (Desired Diastereomer) workup->product side_product Epimeric Side Product workup->side_product analysis Diastereomeric Ratio Analysis (NMR, Chiral HPLC) product->analysis

Caption: Workflow for the intramolecular Michael addition.

Problem Possible Cause Recommended Solution
Low Diastereoselectivity Incorrect base or solvent system. Temperature fluctuations.Use diisopropylamine (B44863) in a 4:1 mixture of isopropanol (B130326) and dichloromethane (B109758) at room temperature. Ensure slow addition of the base and maintain a constant temperature.
Presence of impurities in the starting material.Purify the keto sulfone substrate meticulously via column chromatography before the reaction.
Low Yield Incomplete reaction.Monitor the reaction by TLC. If starting material persists, consider a slight excess of the base or longer reaction times.
Product decomposition during workup.Use a mild acidic quench (e.g., saturated NH4Cl solution). Avoid strong acids.
Difficulty in crystallization.If the product does not crystallize directly from the reaction mixture, concentrate the crude product and attempt crystallization from a different solvent system (e.g., ethyl acetate (B1210297)/hexanes). Seeding with a small crystal of the desired product can be beneficial.
Formation of Side Products Retro-Michael reaction.Ensure the reaction is not heated and that the workup is performed promptly after completion.
Base-catalyzed decomposition.Use the recommended stoichiometric amount of base. An excess can lead to undesired side reactions.
Tandem 1,3-Sulfonyl Shift and Mannich Cyclization

This tandem reaction is a complex transformation that can lead to unexpected products.

Logical Diagram of the Tandem Reaction Pathways

Tandem_Reaction start Silyl (B83357) Enol Ether Precursor lewis_acid Zn(OTf)2 Addition start->lewis_acid rearrangement 1,3-Sulfonyl Shift lewis_acid->rearrangement side_product Unrearranged Cyclization Product lewis_acid->side_product Direct Cyclization (Minor Pathway) mannich_cyclization Intramolecular Mannich Cyclization rearrangement->mannich_cyclization desired_product Desired Tricyclic Product mannich_cyclization->desired_product

Caption: Logical pathways in the tandem reaction.

Problem Possible Cause Recommended Solution
Formation of the Unrearranged Tricyclic Product Reaction conditions do not favor the sulfonyl shift.Ensure the use of a strong Lewis acid like Zinc Triflate (Zn(OTf)2). The reaction temperature and time are critical; follow the literature procedure carefully (e.g., 96 °C in 1,2-dichloroethane).
Low Yield of the Desired Product Incomplete reaction or decomposition.The reaction should be carried out in a sealed tube under an inert atmosphere to prevent solvent evaporation and side reactions. Monitor the reaction by LC-MS to determine the optimal reaction time.
Impurities in the silyl enol ether precursor.The silyl enol ether should be used immediately after its preparation as it can be sensitive to moisture and air.
Complex Product Mixture Multiple side reactions occurring.Ensure all reagents and solvents are of high purity and anhydrous. Degas the solvent before use.
Final Cyclization to this compound

The final ring closure is achieved via a modified Heathcock cyclization.

Problem Possible Cause Recommended Solution
Formation of Retro-Michael Side Product The reaction conditions are too harsh or the reaction time is too long.Use the modified Heathcock conditions: t-BuOK (6 equiv), Ph2CO (18 equiv) in benzene (B151609) at 110 °C in a sealed tube for 50 minutes. The high concentration of benzophenone (B1666685) is crucial to suppress the retro-Michael pathway.
Low Yield Incomplete reaction.Ensure the reaction is performed under strictly anhydrous conditions. The t-BuOK should be of high quality.
Product degradation.Do not exceed the recommended reaction time and temperature.
Purification Difficulties The product is a polar amine.Use a silica (B1680970) gel column with a gradient of dichloromethane and methanol, with a small percentage of triethylamine (B128534) (e.g., 1-2%) to prevent tailing. Alternatively, reverse-phase chromatography can be employed.

Experimental Protocols

Key Experimental Methodologies
Experiment Detailed Methodology
Intramolecular Michael Addition To a solution of the keto sulfone (1.0 equiv) in a 4:1 mixture of isopropanol and dichloromethane (0.1 M) is added diisopropylamine (1.2 equiv) at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization.
Tandem 1,3-Sulfonyl Shift/Mannich Cyclization The silyl enol ether precursor (1.0 equiv) is dissolved in anhydrous 1,2-dichloroethane (B1671644) (0.05 M) in a sealed tube. Zinc triflate (1.1 equiv) is added, and the tube is sealed and heated to 96 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO3. The mixture is extracted with dichloromethane (3x). The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.
Final Cyclization to this compound In a sealed tube, a solution of the tricyclic amine precursor (1.0 equiv), t-BuOK (6.0 equiv), and benzophenone (18.0 equiv) in anhydrous benzene (0.02 M) is heated to 110 °C for 50 minutes. The reaction is cooled, quenched with water, and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data Summary

Reaction Step Key Reagents Solvent Temperature Time Yield (%)
Keto Sulfone Formation Chiral ester, Sulfone, LiTMPTHF-78 °C to 0 °C2 h74
Cross Metathesis Keto sulfone, 3-Penten-2-one, Grubbs-Hoveyda II catalystCH2Cl240 °C12 h63
Intramolecular Michael Addition Keto sulfone, i-Pr2NHi-PrOH/CH2Cl2 (4:1)rt12 h89
Tandem Cyclization Silyl enol ether, Zn(OTf)2ClCH2CH2Cl96 °C16 h~60
Desulfurization Tricyclic sulfone, Na/HgNa2HPO4, MeOHrt4 h~85
Alkylation Tricyclic amine, 3-Iodopropan-1-olK2CO3, CH3CN80 °C12 h68 (2 steps)
Final Cyclization Alkylated amine, t-BuOK, Ph2COBenzene110 °C50 min~50
Final Reduction Enone, Stryker's reagentToluenert1 h~90

Signaling Pathways for Preclinical Studies

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE). This leads to an increase in acetylcholine (ACh) levels in synaptic clefts, which in turn enhances the activation of both nicotinic and muscarinic acetylcholine receptors.

Diagram of the Acetylcholinesterase Inhibition Signaling Pathway

AChE_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic Receptor (nAChR) ACh->nAChR Activation mAChR Muscarinic Receptor (mAChR) ACh->mAChR Activation Lycopodine This compound Lycopodine->AChE Inhibition downstream_nAChR Ion Channel Opening (Na+, Ca2+ influx) Neuronal Depolarization nAChR->downstream_nAChR downstream_mAChR G-protein Activation (PLC, AC) Second Messenger Cascades (IP3, DAG, cAMP) mAChR->downstream_mAChR cellular_response Cellular Responses: - Altered Gene Expression - Modulation of Kinase Activity - Apoptosis Induction downstream_nAChR->cellular_response downstream_mAChR->cellular_response

Caption: Signaling pathway initiated by AChE inhibition.

The downstream effects of enhanced cholinergic signaling are complex and depend on the cell type and receptor subtype distribution. For preclinical studies, it is important to consider:

  • In Neurodegenerative Disease Models: Increased ACh levels can potentially ameliorate cognitive deficits by enhancing synaptic plasticity and neuronal survival. Key downstream pathways to investigate include the PI3K/Akt and MAPK/ERK signaling cascades, which are known to be modulated by both nicotinic and muscarinic receptor activation and play crucial roles in cell survival and apoptosis.

  • In Cancer Models: The pro-apoptotic effects of this compound may be mediated by sustained increases in intracellular calcium via nicotinic receptors or through the activation of specific G-protein coupled pathways by muscarinic receptors, leading to the activation of caspase cascades.

For further information, researchers should consult the primary literature on the specific cell lines or animal models being used in their preclinical studies.

References

troubleshooting poor yield in Grignard addition to Lycopodine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Grignard additions to complex lycopodine intermediates. The rigid, sterically hindered nature of these polycyclic ketones often leads to poor yields and undesired side reactions. This guide offers solutions and detailed protocols to help optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction on a lycopodine intermediate is giving a very low yield of the desired tertiary alcohol. What are the most common causes?

A1: Low yields in Grignard additions to sterically hindered ketones like lycopodine intermediates are frequently due to competing side reactions. The primary culprits are:

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming a magnesium enolate.[1][2] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone and reducing the yield of the desired alcohol. This is particularly problematic with sterically hindered ketones where the direct nucleophilic attack on the carbonyl carbon is slow.[1]

  • Reduction: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[1] This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.

  • Reagent Quality and Reaction Conditions: Like all Grignard reactions, success is highly dependent on the quality of the reagents and strict adherence to anhydrous conditions.[3] Common issues include:

    • Wet solvent or glassware: Traces of water will quench the Grignard reagent.

    • Impure organic halide: The starting material for the Grignard reagent must be pure and dry.

    • Inactive magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.

Q2: How can I suppress enolization and other side reactions to improve the yield of my Grignard addition?

A2: The most effective method for suppressing enolization in Grignard reactions with susceptible ketones is the addition of anhydrous cerium(III) chloride (CeCl₃).[4][5][6] This additive is believed to generate a more nucleophilic and less basic organocerium species in situ, which favors addition to the carbonyl group over deprotonation.[5][7] This technique, often referred to as the Luche-Barbier reaction, can dramatically improve the yield of the desired tertiary alcohol.[6][7]

Q3: My lycopodine intermediate has other functional groups. How will this affect the Grignard reaction?

A3: Grignard reagents are highly reactive and will react with any acidic protons in the molecule, such as those from hydroxyl, carboxyl, or even some amine groups.[2] If your lycopodine intermediate has such functional groups, they must be protected prior to the Grignard reaction. Additionally, other electrophilic functional groups like esters, nitriles, or epoxides can also react with Grignard reagents.[2][8] Careful planning of your synthetic route and the use of appropriate protecting groups are essential.

Q4: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of the Grignard addition?

A4: The stereochemical outcome of Grignard additions to complex cyclic ketones is often influenced by the steric environment around the carbonyl group. For lycopodine intermediates, the fused ring system can create a significant facial bias, leading to the preferential formation of one diastereomer. However, if poor selectivity is observed, several factors can be investigated:

  • Chelation Control: If your substrate contains a nearby Lewis basic group (e.g., a hydroxyl or ether), it may be possible to achieve chelation control over the stereochemistry.[9][10] The magnesium atom of the Grignard reagent can coordinate with this group and the carbonyl oxygen, locking the conformation of the substrate and directing the nucleophilic attack from a specific face. The choice of the Grignard reagent's halide (Cl, Br, or I) can also influence the stability of the chelate and thus the diastereoselectivity.[10][11]

  • Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during Grignard additions to lycopodine intermediates.

Problem: Low or No Product Formation
Possible Cause Troubleshooting Steps
Poor Quality Grignard Reagent 1. Titrate the Grignard reagent before use to determine its exact concentration. A common method is titration with iodine.[12] 2. Ensure anhydrous conditions during reagent preparation and reaction. Flame-dry all glassware and use anhydrous solvents. 3. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) before adding the organic halide.[13]
Reaction Quenched 1. Rigorously dry all solvents and reagents. 2. Check the lycopodine intermediate for acidic protons and protect them if necessary.
Low Reactivity of Ketone 1. Use a more reactive Grignard reagent , if compatible with the desired product. 2. Increase the reaction temperature , but be aware that this may decrease selectivity. 3. Employ additives like anhydrous CeCl₃ to generate a more reactive organocerium species.[4][5][6][7]
Problem: Starting Material Recovered (High levels of Enolization)
Possible Cause Troubleshooting Steps
Sterically Hindered Ketone 1. Add anhydrous CeCl₃ to the reaction mixture before the addition of the Grignard reagent. This is the most effective method to suppress enolization.[5][6][7] 2. Use a less sterically bulky Grignard reagent , if possible. 3. Lower the reaction temperature.
Grignard Reagent acting as a Base 1. Use an organocerium reagent , generated in situ from the Grignard reagent and CeCl₃.[7]
Problem: Formation of Byproducts (e.g., Secondary Alcohol from Reduction)
Possible Cause Troubleshooting Steps
Grignard Reagent with β-Hydrogens 1. Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide), if the synthesis allows. 2. Add anhydrous CeCl₃ to promote nucleophilic addition over reduction.[6]

Data Presentation

The following table summarizes the effect of cerium(III) chloride on the yield of the Grignard addition product for a sterically hindered ketone, α-tetralone, which serves as a model for the behavior of lycopodine intermediates.

EntryReagentAdditiveTemperature (°C)Yield of Tertiary Alcohol (%)Yield of Recovered Ketone (%)
1n-BuLiNone-782655
2n-BuLiCeCl₃-7892-97-
3n-BuMgBrNone0--
4n-BuMgBrCeCl₃0905

Data adapted from an Organic Syntheses procedure.[7]

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to a Lycopodine Intermediate
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (argon or nitrogen).

  • Grignard Formation (if not commercially available):

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In a separate flame-dried flask, prepare a solution of the appropriate organic halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium and gently warm to initiate the reaction. .

    • Once the reaction has started (indicated by bubbling and a color change), add the remaining halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve the lycopodine intermediate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the solution of the lycopodine intermediate to the Grignard reagent via cannula or a dropping funnel.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Cerium(III) Chloride-Promoted Grignard Addition to an Enolizable Lycopodine Intermediate
  • Preparation of Anhydrous CeCl₃:

    • Grind cerium(III) chloride heptahydrate (CeCl₃·7H₂O) into a fine powder.

    • Heat the powder in a round-bottom flask under vacuum (0.1-0.5 mmHg) at 140-150 °C for 2 hours with gentle swirling to obtain a fine, white, free-flowing powder.[7]

    • Cool to room temperature under an inert atmosphere.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous CeCl₃ (1.2 equivalents) and anhydrous THF.

    • Stir the suspension vigorously for at least 2 hours at room temperature.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Grignard Addition:

    • Add the Grignard reagent (1.2 equivalents) dropwise to the cold CeCl₃ suspension and stir for 1 hour at -78 °C.

    • In a separate flask, dissolve the lycopodine intermediate (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the lycopodine intermediate to the organocerium reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Follow the extraction and purification procedure outlined in Protocol 1.

Visualizations

Grignard_Troubleshooting_Workflow start Start: Poor Yield in Grignard Addition check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents reagents_ok Reagents and Conditions OK? check_reagents->reagents_ok fix_reagents Action: Flame-dry glassware, use anhydrous solvents, activate Mg, titrate Grignard. reagents_ok->fix_reagents No check_side_reactions Analyze Crude Product for Side Reactions reagents_ok->check_side_reactions Yes fix_reagents->start side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present enolization Enolization (Starting Material Recovered) side_reactions_present->enolization Enolization reduction Reduction (Secondary Alcohol Formed) side_reactions_present->reduction Reduction use_cecl3 Action: Add anhydrous CeCl3. enolization->use_cecl3 change_grignard Action: Use Grignard without β-hydrogens. reduction->change_grignard end_success Improved Yield use_cecl3->end_success change_grignard->use_cecl3

Caption: Troubleshooting workflow for poor Grignard reaction yields.

Competing_Pathways Lycopodine_Intermediate Lycopodine Intermediate (Sterically Hindered Ketone) Desired_Product Tertiary Alcohol (Addition) Lycopodine_Intermediate->Desired_Product Nucleophilic Addition (Desired Pathway) Enolate Magnesium Enolate (Enolization) Lycopodine_Intermediate->Enolate Deprotonation (Side Reaction) Secondary_Alcohol Secondary Alcohol (Reduction) Lycopodine_Intermediate->Secondary_Alcohol Hydride Transfer (Side Reaction) Grignard_Reagent R-MgX

Caption: Competing reaction pathways in Grignard additions.

References

Technical Support Center: Minimizing Material Loss Due to Unwanted Stereoisomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereocontrol in Chemical Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the formation of undesirable stereoisomers, a critical factor in maximizing material efficiency and ensuring product safety and efficacy.[1][2][3]

Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during stereoselective synthesis and purification.

Guide 1: Poor Stereoselectivity in Asymmetric Reactions

Question: My asymmetric reaction is producing a low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low stereoselectivity can arise from several factors. A systematic evaluation of your reaction parameters is crucial.[4][5][6]

Troubleshooting Steps:

  • Catalyst/Reagent Purity and Activity:

    • Is your catalyst or chiral auxiliary of high purity? Impurities can act as poisons or inhibitors, leading to decreased selectivity.[4][7] Consider synthesizing a fresh batch or procuring from a reputable supplier.

    • Are you using an air- or moisture-sensitive catalyst? Improper handling can lead to deactivation.[4] Ensure strict adherence to anhydrous and anaerobic techniques (e.g., using a glovebox or Schlenk line).

  • Reaction Conditions:

    • Is the reaction temperature optimized? Generally, lower temperatures favor higher stereoselectivity as the reaction is under kinetic control.[6] Systematically screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).

    • How critical is the solvent choice? The solvent can significantly influence the transition state energies of the stereoisomeric pathways.[6] A solvent screen is highly recommended.

    • Have you optimized the catalyst loading? The amount of catalyst can impact both the reaction rate and the stereoselectivity.[6]

  • Substrate Quality:

    • Are your starting materials pure? Trace impurities in the substrate can interfere with the catalytic cycle.[4] Purification of the substrate (e.g., by distillation or recrystallization) may be necessary.

Guide 2: Difficulty in Separating Stereoisomers

Question: I have a mixture of stereoisomers (enantiomers or diastereomers) that are difficult to separate. What strategies can I employ?

Answer: The separation of stereoisomers is a common challenge. The optimal method depends on whether you are separating enantiomers or diastereomers.

For Diastereomers:

  • Chromatography: Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques like flash chromatography or preparative HPLC.[1] Normal-phase chromatography can sometimes offer better selectivity than reverse-phase.[1]

  • Crystallization: The difference in solubility between diastereomers can be exploited for separation by fractional crystallization.[7]

For Enantiomers:

  • Chiral Chromatography (HPLC or SFC): This is a powerful technique for both analytical and preparative-scale separation of enantiomers using a chiral stationary phase (CSP).[8]

  • Diastereomeric Salt Formation: For acidic or basic compounds, reaction with a chiral resolving agent can form diastereomeric salts, which can then be separated by crystallization.[7][8][] The choice of resolving agent and solvent is critical.

  • Kinetic Resolution: This method utilizes a chiral catalyst or enzyme that reacts preferentially with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[8]

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and how is it calculated?

A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the percentage of the major enantiomer and the percentage of the minor enantiomer.[6][10] Formula:ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|[6] For example, a mixture containing 80% of the R-enantiomer and 20% of the S-enantiomer has an enantiomeric excess of 60%.[6]

Q2: How can I accurately determine the enantiomeric or diastereomeric ratio of my sample?

A2: Several analytical techniques can be used. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for determining enantiomeric excess by separating the enantiomers and integrating the peak areas.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric ratios, as the different chemical environments of the diastereomers often lead to distinct and integrable signals.[11][12]

Q3: My chiral HPLC separation is poor. How can I improve the resolution?

A3: Optimizing a chiral separation often requires a systematic screening of parameters.[13]

  • Mobile Phase: Vary the composition of the mobile phase, including the ratio of solvents and the use of acidic or basic additives.[13][14]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution.

  • Temperature: Temperature can significantly impact enantioselectivity, and it is worth evaluating its effect on the separation.[13]

  • Chiral Stationary Phase (CSP): There is no universal CSP. Screening a variety of chiral columns is often necessary to find one that provides adequate separation for your specific analyte.[13]

Q4: What is a "racemic switch"?

A4: A racemic switch, also known as a chiral switch, refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture.[8] This is often pursued because one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to side effects.[3][15]

Data Presentation

Table 1: Influence of Solvent on Enantioselectivity

This table illustrates the significant impact of the reaction solvent on the enantiomeric excess (ee) of a hypothetical organocatalyzed aldol (B89426) reaction.

EntrySolventConversion (%)ee (%)
1Toluene9575
2THF9862
3CH₂Cl₂9281
42-MeTHF9988
5Hexane (B92381)7055
6Acetonitrile9670

Data is hypothetical and for illustrative purposes. Adapted from similar studies.[6]

Table 2: Effect of Temperature on Diastereoselectivity

This table shows how lowering the reaction temperature can improve the diastereomeric ratio (dr) in a hypothetical aldol reaction.

EntryTemperature (°C)Conversion (%)dr (syn:anti)
1259970:30
209585:15
3-209292:8
4-7885>98:2

Data is hypothetical and for illustrative purposes. Lowering the reaction temperature often leads to an increase in diastereomeric excess.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomer Separation

Objective: To develop a robust HPLC method to separate the enantiomers of a chiral Active Pharmaceutical Ingredient (API).[1]

Materials:

  • HPLC system with a UV/PDA detector

  • A set of analytical chiral columns (e.g., Chiralpak® series)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic and basic modifiers (e.g., trifluoroacetic acid, diethylamine)

Methodology:

  • Column Screening:

    • Begin by screening a diverse set of chiral stationary phases (CSPs).

    • Use a generic mobile phase, such as a mixture of hexane and isopropanol, for the initial screening.

  • Mobile Phase Optimization:

    • Once a column shows some separation (Resolution > 0.5), optimize the mobile phase composition by varying the ratio of the polar and non-polar solvents.

    • If the peak shape is poor, add a small amount (0.1%) of an appropriate modifier (acidic or basic) to the mobile phase.[1]

  • Flow Rate and Temperature Optimization:

    • Evaluate the effect of the flow rate (e.g., 0.5, 1.0, 1.5 mL/min) on resolution.

    • Assess the impact of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.[1]

  • Method Validation:

    • Once optimal conditions are established, validate the method according to relevant guidelines (e.g., ICH Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[1]

Protocol 2: Diastereomeric Salt Crystallization

Objective: To separate a racemic mixture of a chiral amine using a chiral acid as a resolving agent.

Materials:

  • Racemic amine

  • Chiral resolving agent (e.g., tartaric acid, mandelic acid)

  • Various solvents for screening (e.g., ethanol, methanol, acetone, water)

  • Stir plate, glassware, filtration apparatus

Methodology:

  • Solvent and Resolving Agent Screening:

    • In small-scale trials, dissolve the racemic amine in various solvents.

    • Add a stoichiometric amount (or a slight excess) of the chiral resolving agent.

    • Observe which solvent system yields a crystalline precipitate. The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble than the other.[7]

  • Crystallization:

    • On a larger scale, dissolve the racemate in the chosen solvent and heat gently to ensure complete dissolution.

    • Add the resolving agent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.[7] Seeding with a small amount of the desired diastereomeric salt can induce crystallization.[1]

  • Isolation:

    • Once crystallization is complete, isolate the precipitated diastereomeric salt by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[7]

  • Purity Check and Liberation of Enantiomer:

    • Analyze the purity of the crystals (and the mother liquor) by a suitable technique (e.g., chiral HPLC) to determine the diastereomeric excess.

    • If necessary, recrystallize the salt to improve purity.[7]

    • Liberate the free amine from the purified diastereomeric salt by treatment with a base and subsequent extraction.

References

Validation & Comparative

A Tale of Two Alkaloids: Huperzine A versus (-)-Lycopodine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

In the quest for potent and selective acetylcholinesterase (AChE) inhibitors for the management of neurodegenerative diseases like Alzheimer's, a diverse array of natural compounds have been investigated. Among these, alkaloids from the Lycopodiaceae family have garnered significant attention. This guide provides a detailed, evidence-based comparison of two structurally related Lycopodium alkaloids: Huperzine A and (-)-Lycopodine, focusing on their efficacy as AChE inhibitors. While both belong to the same broad family of natural products, their pharmacological activities diverge dramatically, offering a compelling case study in structure-activity relationships.

Executive Summary

This guide establishes a clear distinction between the potent, clinically relevant acetylcholinesterase inhibitory activity of Huperzine A and the negligible to non-existent activity of this compound. Huperzine A, a lycodine-type alkaloid, is a highly effective, reversible inhibitor of AChE.[1][2] In stark contrast, this compound, the namesake of the lycopodine-type alkaloids, does not exhibit significant AChE inhibition.[3] This comparative analysis underscores the critical role of specific structural motifs in determining the pharmacological profile of these alkaloids.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of Huperzine A and this compound against acetylcholinesterase are summarized below. The data clearly illustrates the potent inhibitory nature of Huperzine A, with IC50 values consistently in the nanomolar range, while this compound is largely considered inactive in this context.

CompoundTypeAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BuChE) IC50Selectivity (BuChE/AChE)References
Huperzine A Lycodine-type Alkaloid~70-100 nM~20-40 µM~200-570 fold[4][5]
This compound Lycopodine-type AlkaloidNo significant inhibition reportedNot applicableNot applicable[3]

Mechanism of Action: A Story of Structural Divergence

The profound difference in the acetylcholinesterase inhibitory activity between Huperzine A and this compound can be attributed to their distinct molecular architectures. Lycopodium alkaloids are broadly classified into several structural types, with the lycodine (B1675731) and lycopodine classes being two of the most prominent.[6][7]

Huperzine A , a lycodine-type alkaloid, possesses a unique bridged tricyclic structure with an exocyclic ethylidene group and an α-pyridone moiety. This specific conformation allows it to fit snugly into the active site gorge of the acetylcholinesterase enzyme.[5] Its inhibitory mechanism is characterized by a high affinity and slow dissociation from the enzyme, leading to a prolonged increase in acetylcholine (B1216132) levels in the synaptic cleft.[1][4] This reversible inhibition is highly selective for AChE over butyrylcholinesterase (BuChE), which is advantageous in minimizing peripheral side effects.[5]

Conversely, This compound and other lycopodine-type alkaloids lack the specific structural features necessary for effective binding to the acetylcholinesterase active site.[3] These compounds are characterized by a tetracyclic quinolizidine (B1214090) core. While they are structurally complex, they do not possess the correct orientation of functional groups to establish the critical interactions, such as hydrogen bonding and hydrophobic interactions, that are essential for potent inhibition of the enzyme.[3]

Signaling Pathway: Cholinergic Neurotransmission and its Inhibition

The diagram below illustrates the fundamental process of cholinergic signaling at the synapse and the mechanism by which acetylcholinesterase inhibitors, such as Huperzine A, exert their effects.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Huperzine_A Huperzine A Huperzine_A->AChE Inhibition AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) add_reagents Add Buffer, DTNB, AChE, and Test Compound to Wells prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with ATCI pre_incubate->start_reaction measure_abs Kinetic Measurement of Absorbance at 412 nm start_reaction->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

References

Comparative Bioactivity of Lycopodine-Type Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of lycopodine-type alkaloids. It summarizes key experimental data, details common assay protocols, and visualizes relevant biological pathways to support further investigation and drug discovery efforts.

Lycopodine-type alkaloids, a diverse group of natural products isolated from club mosses of the family Lycopodiaceae, have garnered significant attention for their wide-ranging pharmacological effects.[1][2] This guide focuses on three principal areas of bioactivity: cholinesterase inhibition, anticancer cytotoxicity, and anti-inflammatory effects.

Cholinesterase Inhibitory Activity

A primary area of investigation for lycopodine-type alkaloids is their potential as cholinesterase inhibitors, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a strategy employed in the symptomatic treatment of Alzheimer's disease.[5][6] Huperzine A, a well-studied lycodine-type alkaloid, is a potent AChE inhibitor and is used as a therapeutic agent for Alzheimer's disease in China.[6][7] The lycodine (B1675731) class of these alkaloids, which contains two nitrogen atoms, generally exhibits more potent AChE inhibitory activity compared to the lycopodine class, which has only one.[3]

Anticancer and Cytotoxic Activity

Several lycopodine-type alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[8][9] For instance, lycopodine has been shown to inhibit the proliferation of HeLa cervical cancer cells by inducing apoptosis through the activation of caspase-3.[8] Further studies on prostate cancer cells revealed that lycopodine can induce apoptosis by depolarizing the mitochondrial membrane potential and down-regulating the expression of 5-lipoxygenase.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of lycopodine-type alkaloids have also been reported.[10][11][12] The total alkaloid extract of Lycopodium clavatum, with lycopodine as its major component, has demonstrated significant anti-inflammatory effects in animal models.[11][12] Some of these alkaloids exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[10]

Data Presentation: Comparative Bioactivity

The following tables summarize the in vitro bioactivity of selected lycopodine-type alkaloids. IC50 values represent the concentration of the alkaloid required to inhibit 50% of the biological activity.

AlkaloidTargetIC50 (µM)Source
Cholinesterase Inhibition
Huperzine AAcetylcholinesterase (AChE)0.082[5][13][14]
Huperzine CAcetylcholinesterase (AChE)0.6[4]
N-demethylhuperzinineAcetylcholinesterase (AChE)1.9[4]
Huperzine BAcetylcholinesterase (AChE)20.2[4]
Lycoparin CAcetylcholinesterase (AChE)23.9[4]
16-hydroxyhuperzine BAcetylcholinesterase (AChE)87.3[4]
Huperradine GAcetylcholinesterase (AChE)0.876[15]
Huperradine AAcetylcholinesterase (AChE)13.125[15]
Phleghenrine AAcetylcholinesterase (AChE)Potent (IC50 not specified)[7]
Phleghenrine DAcetylcholinesterase (AChE)Potent (IC50 not specified)[7]
AnnotinineAcetylcholinesterase (AChE)Low activity[3]
LycodolineAcetylcholinesterase (AChE)Low activity[3]
Cytotoxicity
LycopodineHeLa (cervical cancer)Not specified[8]
LycopodinePC3 (prostate cancer)Not specified[8]
LycopodineLnCaP (prostate cancer)Not specified[8]
Unnamed Alkaloid 1Malignant melanoma cell lines<10[9]
Unnamed Alkaloid 3Malignant melanoma cell lines<10[9]
Anti-inflammatory Activity
Lycocasuarinol ANitric Oxide Production14.65[10]
α-onocerinNitric Oxide Production18.91[10]
3β,21α,24-trihydroxyserrat-14-en-29-yl-E-4′-hydroxy-3′-methoxycinnamateNitric Oxide Production2.63[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of this reaction.

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing a phosphate (B84403) buffer (pH 8.0), the test compound at various concentrations, and the respective cholinesterase enzyme.

  • The mixture is incubated for a predefined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 25-37°C).

  • The enzymatic reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.

  • The absorbance at 412 nm is measured kinetically over several minutes using a microplate reader.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader, typically at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants. It is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Procedure:

  • Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

  • The cells are pre-treated with various concentrations of the test compound for a short period.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production of NO and incubated for 18-24 hours.

  • After incubation, the cell culture supernatant is collected.

  • The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature to allow for the development of a pink/magenta color.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and biological signaling pathways associated with the bioactivity of lycopodine-type alkaloids.

Experimental_Workflow_Cholinesterase_Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare buffer, enzyme, and test compounds B Add to 96-well plate A->B C Incubate B->C D Add substrate (ATCh/BTCh) and DTNB C->D E Measure absorbance at 412 nm (kinetic) D->E F Calculate % inhibition and IC50 E->F

Workflow for Cholinesterase Inhibition Assay.

Apoptosis_Signaling_Pathway Lycopodine Lycopodine Mito Mitochondrial Membrane Depolarization Lycopodine->Mito induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis induction by Lycopodine.

Anti_inflammatory_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_data_analysis Data Analysis A Seed macrophage cells in a 96-well plate B Pre-treat with Lycopodine Alkaloid A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagent D->E F Measure absorbance at 540 nm E->F G Calculate NO inhibition and IC50 F->G

Workflow for Nitric Oxide Inhibition Assay.

References

Structure-Activity Relationship of (-)-Lycopodine Analogs as Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Lycopodine, a prominent member of the Lycopodium alkaloids, and its analogs have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents, particularly in the context of neurodegenerative diseases such as Alzheimer's. A key biological target for these compounds is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased acetylcholine levels in the brain, a strategy employed in the symptomatic treatment of Alzheimer's disease. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs concerning their AChE inhibitory activity, supported by experimental data and detailed methodologies.

Comparative Analysis of Acetylcholinesterase Inhibitory Activity

The potency of this compound analogs as AChE inhibitors is highly dependent on their structural features. Modifications to the core tetracyclic structure of lycopodine can significantly impact binding affinity to the active site of the AChE enzyme. The following table summarizes the in vitro AChE inhibitory activities of a selection of this compound analogs and related Lycopodium alkaloids, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half).

Compound NameStructureAChE IC50 (µM)Source
Lycopodine(Structure of Lycopodine)> 100[1]
Huperzine A(Structure of Huperzine A)0.0743[2]
Huperzine B(Structure of Huperzine B)20.2[2]
Huperzine C(Structure of Huperzine C)0.6[2]
N-demethylhuperzinine(Structure of N-demethylhuperzinine)1.9[2]
Lycoparin C(Structure of Lycoparin C)23.9[2]
16-hydroxyhuperzine B(Structure of 16-hydroxyhuperzine B)87.3[2]
Huperradine G(Structure of Huperradine G)0.876[3]
Huperradine A(Structure of Huperradine A)13.125[3]
Lycosquarosine A(Structure of Lycosquarosine A)54.3 (µg/mL)[4]
Acetylaposerratinine(Structure of Acetylaposerratinine)15.2 (µg/mL)[4]
4α-hydroxyanhydrolycodoline(Structure of 4α-hydroxyanhydrolycodoline)Inactive[5]
4α,6α-dihydroxyanhydrolycodoline(Structure of 4α,6α-dihydroxyanhydrolycodoline)Inactive[5]
6-epi-8β-acetoxylycoclavine(Structure of 6-epi-8β-acetoxylycoclavine)Inactive[5]

Note: The IC50 values presented are from different studies and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution. The conversion from µg/mL to µM requires the molecular weight of the specific compound.

Structure-Activity Relationship Insights

From the compiled data, several key structural features influencing the AChE inhibitory activity of lycopodine-type alkaloids can be deduced:

  • The Pyridone Moiety: The presence of an α-pyridone ring, as seen in the highly potent huperzine A, is a critical feature for strong AChE inhibition. This structural element is believed to interact with key amino acid residues in the active site of the enzyme.

  • Aromaticity and Planarity: The planar aromatic pyridone ring in huperzine A allows for favorable π-π stacking interactions within the gorge of the AChE active site.

  • Substitutions on the Rings: The presence and position of hydroxyl and acetyl groups can significantly modulate activity. For instance, 16-hydroxyhuperzine B shows reduced activity compared to huperzine B.[2]

  • N-Oxidation: In some cases, the presence of an N-oxide function has been shown to affect the inhibitory activity.[6]

  • Core Skeleton Modifications: Analogs such as 4α-hydroxyanhydrolycodoline and 4α,6α-dihydroxyanhydrolycodoline, which have a modified lycopodine-type skeleton, were found to be inactive, suggesting that the integrity of the core tetracyclic structure is important for activity.[5]

Experimental Protocols

The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay based on Ellman's method, as described in the cited literature.[2][4][5]

Principle:

The assay measures the activity of AChE by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 405-412 nm. The presence of an AChE inhibitor will reduce the rate of this color formation.

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes or other sources.

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (typically 0.1 M, pH 8.0)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Tacrine, Donepezil, or Huperzine A).

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the AChE enzyme in phosphate buffer. The final concentration in the assay is typically around 0.02 U/mL.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer. Typical final concentrations in the reaction mixture are 0.625 mM for both.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution (or solvent for the control)

      • 15-20 µL of the AChE enzyme solution

    • Incubate the mixture at a controlled temperature (e.g., 4 °C or room temperature) for a specified period (e.g., 15-20 minutes).[2][4]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 20-40 µL of a solution containing both DTNB and ATCI.

    • Immediately start monitoring the absorbance at 405 nm (or a similar wavelength) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 1 hour) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(E - S) / E] x 100 Where E is the activity of the enzyme without the test compound (control) and S is the activity of the enzyme with the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for assessing the AChE inhibitory activity of this compound analogs and the logical relationship of the key steps in the structure-activity relationship analysis.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB) incubation Incubate Enzyme with Analogs prep_reagents->incubation prep_compounds Prepare this compound Analog Solutions prep_compounds->incubation add_substrate Add Substrate (ATCI) and DTNB incubation->add_substrate measure_abs Measure Absorbance (Spectrophotometry) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Experimental workflow for AChE inhibition assay.

sar_logic cluster_synthesis Synthesis & Design cluster_testing Biological Testing cluster_analysis SAR Analysis design Design Analogs synthesis Synthesize Analogs design->synthesis testing AChE Inhibition Assay synthesis->testing data_analysis Analyze IC50 Data testing->data_analysis sar Establish Structure-Activity Relationships data_analysis->sar sar->design Feedback Loop

Caption: Logical flow of a structure-activity relationship study.

References

A Comparative Guide to the Total Synthesis of (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Lycopodine, a prominent member of the Lycopodium family of alkaloids, has captivated synthetic chemists for decades due to its intricate tetracyclic framework and promising biological activities. This guide provides a comparative analysis of four seminal total synthesis routes to this compound, offering an objective look at their efficiency and strategic innovations. The syntheses developed by Carter (the first enantioselective approach), Stork, Padwa, and Grieco are dissected to highlight their respective strengths and weaknesses in key performance metrics.

Performance Metrics: A Side-by-Side Comparison

The following table summarizes the quantitative data for each of the four total synthesis routes to this compound, providing a clear comparison of their overall efficiency.

MetricCarter (Enantioselective)Stork (Racemic)Padwa (Racemic)Grieco (Racemic)
Overall Yield ~5.4%Not explicitly stated~1.5%~10%
Longest Linear Sequence 15 steps13 steps14 steps12 steps
Key Strategy Diastereoselective intramolecular Michael addition and Mannich cyclizationStereospecific construction of the tetracyclic system from a hydroquinolone derivativeIntramolecular [4+3] cycloaddition of an allene (B1206475) with a dieneIntramolecular Diels-Alder reaction of a Z-diene
Starting Materials Commercially available acyl sultam and 1,4-dibromobutanem-Methoxyphenylethyl bromide and 2-methyl-1,3-cyclohexanedione2,3-Dibromopropene and N-cinnamyl-2-pyrrolidinone2-Allyl-1,3-cyclohexanedione

Visualizing the Synthetic Pathways

The logical flow of each synthetic route, from starting materials to the final product, is illustrated below using Graphviz diagrams.

Carter's Enantioselective Synthesis

Carter_Lycopodine_Synthesis cluster_start Starting Materials cluster_key_intermediates Key Intermediates cluster_end Final Product Acyl sultam Acyl sultam Keto sulfone 9 Keto sulfone 9 Acyl sultam->Keto sulfone 9 2 steps 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Keto sulfone 9 Enone 4 Enone 4 Keto sulfone 9->Enone 4 Cross-metathesis Tricycle 2 Tricycle 2 Enone 4->Tricycle 2 Intramolecular Michael Addition This compound This compound Tricycle 2->this compound Mannich Cyclization & further steps

Caption: Carter's enantioselective route to this compound.

Stork's Racemic Synthesis

Stork_Lycopodine_Synthesis cluster_start Starting Materials cluster_key_intermediates Key Intermediates cluster_end Final Product m-Methoxyphenylethyl bromide m-Methoxyphenylethyl bromide Dienamine Dienamine m-Methoxyphenylethyl bromide->Dienamine 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione->Dienamine Tetracyclic intermediate Tetracyclic intermediate Dienamine->Tetracyclic intermediate Annulation (±)-Lycopodine (±)-Lycopodine Tetracyclic intermediate->(±)-Lycopodine Series of reductions and cyclizations

Caption: Stork's racemic total synthesis of Lycopodine.

Padwa's Racemic Synthesis

Padwa_Lycopodine_Synthesis cluster_start Starting Materials cluster_key_intermediates Key Intermediates cluster_end Final Product 2,3-Dibromopropene 2,3-Dibromopropene Allenic substrate Allenic substrate 2,3-Dibromopropene->Allenic substrate N-Cinnamyl-2-pyrrolidinone N-Cinnamyl-2-pyrrolidinone N-Cinnamyl-2-pyrrolidinone->Allenic substrate Cycloadduct Cycloadduct Allenic substrate->Cycloadduct Intramolecular [4+3] Cycloaddition (±)-Lycopodine (±)-Lycopodine Cycloadduct->(±)-Lycopodine Rearrangement and functional group manipulations

Caption: Padwa's racemic approach via [4+3] cycloaddition.

Grieco's Racemic Synthesis

Grieco_Lycopodine_Synthesis cluster_start Starting Materials cluster_key_intermediates Key Intermediates cluster_end Final Product 2-Allyl-1,3-cyclohexanedione 2-Allyl-1,3-cyclohexanedione Z-Diene precursor Z-Diene precursor 2-Allyl-1,3-cyclohexanedione->Z-Diene precursor Diels-Alder adduct Diels-Alder adduct Z-Diene precursor->Diels-Alder adduct Intramolecular Diels-Alder (±)-Lycopodine (±)-Lycopodine Diels-Alder adduct->(±)-Lycopodine Further transformations

Caption: Grieco's racemic synthesis using a Diels-Alder strategy.

Experimental Protocols for Key Transformations

This section provides detailed methodologies for the pivotal reactions in each of the discussed syntheses.

Carter's Diastereoselective Intramolecular Michael Addition

The key diastereoselective intramolecular Michael addition in the Carter synthesis is a crucial step for establishing the stereochemistry of the final product.

Procedure: To a solution of the enone precursor 4 in a mixed solvent system of isopropanol (B130326) and dichloromethane (B109758) (4:1) at room temperature is added diisopropylamine. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The product, tricycle 2 , crystallizes directly from the reaction mixture and is collected by filtration. This process affords the desired diastereomer in high yield and selectivity.[1]

Stork's Annulation Reaction

A cornerstone of the Stork synthesis is the stereospecific annulation to construct the tetracyclic core of lycopodine.

Procedure: The dienamine, prepared from the corresponding ketone, is reacted with methyl vinyl ketone in refluxing benzene. The resulting mixture is then treated with sodium methoxide (B1231860) in methanol (B129727) to effect cyclization. The product is isolated after acidic workup and purification by chromatography. This sequence stereospecifically forms the C/D ring system of the lycopodine skeleton.

Padwa's Intramolecular [4+3] Cycloaddition

The Padwa synthesis features an elegant intramolecular [4+3] cycloaddition of an allene with a diene to rapidly assemble the core structure.

Procedure: The allenic substrate is heated in a high-boiling solvent such as toluene (B28343) or xylene in a sealed tube. The intramolecular cycloaddition proceeds to form the tricyclic cycloadduct. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Grieco's Intramolecular Diels-Alder Reaction

The Grieco synthesis employs an intramolecular Diels-Alder reaction of a Z-diene as the key bond-forming event.

Procedure: The Z-diene precursor is generated in situ and subjected to thermal conditions in a suitable solvent like toluene to facilitate the intramolecular Diels-Alder reaction. The reaction is typically carried out at elevated temperatures in a sealed vessel. After the reaction is complete, the solvent is evaporated, and the resulting Diels-Alder adduct is purified by flash chromatography.

This comparative guide is intended to provide researchers with a concise yet comprehensive overview of these landmark syntheses of this compound. The data presented, along with the visualized pathways and experimental protocols, should serve as a valuable resource for those engaged in complex natural product synthesis and drug development.

References

A Comparative Analysis of (-)-Lycopodine and Other Neuroprotective Agents in Preclinical In Vivo Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of (-)-Lycopodine, administered as a Lycopodium extract, against other promising therapeutic candidates. This analysis is based on experimental data from preclinical studies in animal models of Parkinson's Disease, with a focus on quantitative outcomes and detailed methodologies.

While in vitro studies have suggested the neuroprotective potential of various Lycopodium alkaloids, including this compound, in vivo validation remains a critical step in the drug development pipeline. To date, research on the in vivo neuroprotective effects of isolated this compound is limited. However, a significant study on a whole Lycopodium extract in a rotenone-induced rat model of Parkinson's Disease provides valuable insights into its therapeutic potential. This guide compares the findings of that study with those of other neuroprotective agents investigated in similar preclinical models.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data from in vivo studies on a Lycopodium extract and alternative neuroprotective compounds. The data is organized by the animal model used and the key experimental outcomes.

Rotenone-Induced Parkinson's Disease Model

The rotenone (B1679576) model of Parkinson's disease is widely used as it recapitulates key pathological features of the human disease, including mitochondrial dysfunction and oxidative stress.

TreatmentAnimal ModelDosageAdministration RouteKey Neuroprotective OutcomesReference
Lycopodium Extract Wistar Rats50 mg/kgOral- Protected against dopaminergic neuronal loss in the substantia nigra. - Diminished the expression of matrix metalloproteinase-3 (MMP-3) and MMP-9. - Reduced activation of microglia and astrocytes. - Decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). - Reduced α-synuclein expression.[1][2][3][4]
Danshensu C57BL/6 Mice15, 30, or 60 mg/kgIntragastric- Improved motor dysfunction. - Reduced malondialdehyde (MDA) content and increased glutathione (B108866) (GSH) level in the striatum. - Increased the number of tyrosine hydroxylase (TH) positive neurons and dopamine (B1211576) content. - Activated the PI3K/AKT/Nrf2 pathway.[5][6][7]
Calcitriol (B1668218) Wistar RatsNot specifiedNot specified- Improved behavioral impairments and dopaminergic neuron depletion. - Attenuated neuroinflammation and autophagy dysfunction. - Modulated the Sirt1/NF-κB pathway.[8][[“]][10]
Safflower Flavonoid Extract (SAFE) Sprague-Dawley Rats35 or 70 mg/kg/dayNot specified- Increased body weight and improved motor function. - Reversed the decrease in TH, dopamine transporter, and DJ-1 protein expression. - Increased dopamine and its metabolite levels.[11][12][13]
MPTP-Induced Parkinson's Disease Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) model is another well-established paradigm for studying Parkinson's disease, primarily affecting the nigrostriatal dopaminergic system.

TreatmentAnimal ModelDosageAdministration RouteKey Neuroprotective OutcomesReference
Lycopene (B16060) C57BL/6 Mice5, 10, and 20 mg/kg/dayOral- Protected against MPTP-induced depletion of striatal dopamine and its metabolites. - Attenuated oxidative stress and motor abnormalities. - Reversed MPTP-induced apoptosis.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols for the key studies cited.

Lycopodium Extract in Rotenone-Induced Rat Model
  • Animal Model: Male Wistar rats.

  • Induction of Parkinsonism: Rotenone (dissolved in sunflower oil) was administered subcutaneously.

  • Treatment: Lycopodium extract (50 mg/kg) was administered orally.

  • Behavioral Assessment: Not detailed in the provided search results.

  • Biochemical Analysis: Midbrain and striatum tissues were used for biochemical and inflammatory studies, including analysis of lipid peroxidation, antioxidant levels, pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), MMP-3, MMP-9, and α-synuclein expression.

  • Immunohistochemistry: Tyrosine Hydroxylase (TH) immunohistochemistry was performed on brain sections to assess dopaminergic neuron survival.[1][3]

Danshensu in Rotenone-Induced Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinsonism: Rotenone (30 mg/kg) was administered orally.

  • Treatment: Danshensu (15, 30, or 60 mg/kg) was administered intragastrically for 28 days.

  • Behavioral Assessment: Pole and rotarod tests were conducted on day 28.

  • Biochemical Analysis: Striatal levels of malondialdehyde (MDA), glutathione (GSH), and dopamine were measured. The expression of proteins in the PI3K/AKT/Nrf2 pathway was analyzed.

  • Immunohistochemistry: The number of Tyrosine Hydroxylase (TH) positive neurons was quantified.[5][6][7]

Calcitriol in Rotenone-Induced Rat Model
  • Animal Model: Wistar rats.

  • Induction of Parkinsonism: Rotenone was used to induce the Parkinson's disease model.

  • Treatment: Calcitriol was administered to the rats.

  • Behavioral Assessment: Behavioral tests were used to assess motor disability and equilibrium.

  • Gene and Protein Expression Analysis: qPCR and Western blot analysis were used to determine the expression of genes and proteins related to neuroinflammation and autophagy. Immunohistochemistry was also performed.[8][[“]][10]

Safflower Flavonoid Extract (SAFE) in Rotenone-Induced Rat Model
  • Animal Model: Sprague-Dawley rats.

  • Induction of Parkinsonism: Rotenone was used to induce a Parkinson's disease model.

  • Treatment: Standardized safflower flavonoid extract (SAFE) was administered at doses of 35 or 70 mg/kg/day.

  • Behavioral Assessment: Rearing behavior and grip strength were evaluated.

  • Biochemical Analysis: Levels of dopamine and its metabolites, as well as acetylcholine, were measured.

  • Protein Expression Analysis: Western blot was used to determine the expression of Tyrosine Hydroxylase (TH), dopamine transporter (DAT), and DJ-1.[11][12][13]

Lycopene in MPTP-Induced Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was used to induce Parkinsonism. A detailed protocol for the MPTP model can be found in the cited literature.[15][16][17]

  • Treatment: Lycopene was administered orally at doses of 5, 10, and 20 mg/kg/day.

  • Biochemical Analysis: Striatal levels of dopamine and its metabolites were measured. Markers of oxidative stress were also assessed.

  • Apoptosis Analysis: Western blot studies were conducted to evaluate markers of apoptosis.[14]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed neuroprotective signaling pathway of the Lycopodium extract.

experimental_workflow cluster_induction Parkinson's Model Induction cluster_treatment Treatment Groups cluster_assessment Neuroprotective Assessment Rotenone Rotenone Administration (Subcutaneous) Control Vehicle Control Rotenone->Control Treatment Period Lycopodium Lycopodium Extract (50 mg/kg, Oral) Rotenone->Lycopodium Treatment Period Biochem Biochemical Analysis (Oxidative Stress, Inflammation) Control->Biochem Endpoint Analysis IHC Immunohistochemistry (TH+ Neurons) Control->IHC Endpoint Analysis Behavior Behavioral Tests (Motor Function) Control->Behavior Endpoint Analysis Lycopodium->Biochem Endpoint Analysis Lycopodium->IHC Endpoint Analysis Lycopodium->Behavior Endpoint Analysis

Experimental Workflow for In Vivo Neuroprotective Studies.

lycopodium_pathway Rotenone Rotenone Mito_Dys Mitochondrial Dysfunction Rotenone->Mito_Dys Ox_Stress Oxidative Stress Mito_Dys->Ox_Stress Neuroinflam Neuroinflammation (Microglia/Astrocyte Activation) Ox_Stress->Neuroinflam Alpha_Syn α-Synuclein Aggregation Ox_Stress->Alpha_Syn Neuronal_Death Dopaminergic Neuronal Death Neuroinflam->Neuronal_Death Alpha_Syn->Neuronal_Death Lycopodium Lycopodium Extract Lycopodium->Ox_Stress Inhibits Lycopodium->Neuroinflam Inhibits Lycopodium->Alpha_Syn Reduces Lycopodium->Neuronal_Death Protects

Proposed Neuroprotective Mechanism of Lycopodium Extract.

References

Comparative Analysis of (-)-Lycopodine's Neuroprotective Activity in Neurodegeneration Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the neuroprotective activity of (-)-Lycopodine in various experimental models of neurodegenerative diseases. By objectively comparing its performance with alternative therapeutic agents and presenting supporting experimental data, this document aims to inform future research and drug development efforts.

Executive Summary

This compound, a prominent member of the Lycopodium alkaloid family, has garnered interest for its potential therapeutic applications. While research into its direct neuroprotective effects is ongoing, studies on related Lycopodium alkaloids and extracts provide compelling evidence of their potential in mitigating neuronal damage in models of Alzheimer's Disease and Parkinson's Disease. This guide synthesizes the available data, offering a comparative perspective against established and emerging therapeutic alternatives. A notable gap in the current research is the lack of direct investigation into this compound's efficacy in Huntington's Disease and Amyotrophic Lateral Sclerosis models.

Activity in Alzheimer's Disease Models

The primary pathological hallmarks of Alzheimer's Disease (AD) are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies often focus on inhibiting acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.

While direct comparative studies on this compound are limited, research on other Lycopodium alkaloids, such as Huperzine A, provides a benchmark for its potential efficacy. A study evaluating seven synthetic Lycopodium alkaloid analogues demonstrated varying effects on tau phosphorylation and Aβ production in cell-based AD models.[1][2] Notably, some of these compounds exhibited weaker AChE inhibition than Huperzine A.[1][2]

Table 1: Comparison of Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (AChE)Model SystemReference
Huperzine A74.3 nMIn vitro (Ellman's method)[3]
Huperzine C0.6 µMIn vitro (Ellman's method)[3]
2JY-OBZ4 (Lycopodium analogue)17% inhibition at 10µMMouse primary neurons[1][2]
This compoundData not available--

Table 2: Effects on Aβ and Tau Pathology in Cellular Models of Alzheimer's Disease

Compound/TreatmentEffect on Tau PhosphorylationEffect on Aβ ProductionCell ModelReference
Lyconadin D & EReduced at Thr231Increased sAβPPαHEK293-hTau & N2a-hAPP[1][2]
H-R-NOB & 2JY-OBZ4Reduced at Thr231 & Ser396Increased sAβPPαHEK293-hTau & N2a-hAPP[1][2]
2JY-OBZ4-Decreased BACE1 and sAβPPβN2a-hAPP[1][2]
This compoundData not availableData not available--

Activity in Parkinson's Disease Models

Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. Oxidative stress and neuroinflammation are key contributors to this neuronal death.

A study on a Lycopodium extract in a rotenone-induced rat model of PD demonstrated significant neuroprotective effects. The extract mitigated motor deficits, reduced oxidative stress by decreasing malondialdehyde (MDA) and increasing glutathione (B108866) (GSH), and suppressed neuroinflammation by downregulating pro-inflammatory cytokines.[4][5] While this study used an extract and not pure this compound, the findings suggest that Lycopodium alkaloids possess therapeutic potential for PD. A direct comparison with the standard treatment, L-DOPA, has not been performed for this compound.

Table 3: Neuroprotective Effects in a Rotenone-Induced Rat Model of Parkinson's Disease

TreatmentEffect on Motor DeficitsEffect on Oxidative Stress Markers (MDA/GSH)Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reference
Lycopodium Extract (50 mg/kg)AmelioratedDecreased MDA, Increased GSHDecreased[4][5]
L-DOPAAmeliorates motor symptoms--Standard Treatment
This compoundData not availableData not availableData not available-

General Neuroprotective Activity in Other Models

The neuroprotective potential of Lycopodium alkaloids has also been assessed in a model of hemin-induced neuronal cell death in HT22 cells, which mimics aspects of hemorrhagic stroke. In one study, two new Lycopodium alkaloids demonstrated a significant increase in cell survival.[6][7][8]

Table 4: Neuroprotective Effects in Hemin-Induced HT22 Cell Death Model

CompoundConcentrationIncrease in Cell SurvivalReference
New Lycopodine-type alkaloid 120 µM21.45%[6][7][8]
New Lycopodine-type alkaloid 1020 µM20.55%[6][7][8]
This compoundData not availableData not available-

Activity in Huntington's Disease and ALS Models

Currently, there is a lack of published research investigating the therapeutic potential of this compound in experimental models of Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS). Future studies are warranted to explore its efficacy in these neurodegenerative conditions.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound remain to be fully elucidated. However, based on the activities of related compounds and extracts, it is hypothesized that its neuroprotective effects are mediated through the modulation of key pathways involved in oxidative stress, inflammation, and protein homeostasis.

cluster_neurodegeneration Neurodegenerative Stimuli cluster_pathways Key Signaling Pathways cluster_lycopodine This compound (Hypothesized) cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Neuroinflammation Neuroinflammation NF-κB Pathway NF-κB Pathway Neuroinflammation->NF-κB Pathway Protein Aggregation Protein Aggregation GSK-3β Pathway GSK-3β Pathway Protein Aggregation->GSK-3β Pathway Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Neuronal Survival Neuronal Survival GSK-3β Pathway->Neuronal Survival Reduced Inflammation Reduced Inflammation NF-κB Pathway->Reduced Inflammation Lycopodine This compound Lycopodine->Nrf2 Pathway Activates? Lycopodine->GSK-3β Pathway Inhibits? Lycopodine->NF-κB Pathway Inhibits? Antioxidant Response->Neuronal Survival Reduced Inflammation->Neuronal Survival

Caption: Hypothesized signaling pathways modulated by this compound.

cluster_invitro In Vitro Neuroprotection Assay A Seed Neuronal Cells (e.g., HT22) B Pre-treat with This compound A->B C Induce Neurotoxicity (e.g., Hemin, Rotenone) B->C D Incubate C->D E Assess Cell Viability (e.g., MTT assay) D->E F Measure Biomarkers (e.g., ROS, Cytokines) D->F

References

Comparative Analysis of Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) for Lycopodine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Green Extraction Technologies for the Alkaloid Lycopodine.

This guide provides a detailed comparative analysis of Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) for the extraction of Lycopodine, a promising alkaloid from the Lycopodiaceae family with significant therapeutic potential. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes workflows to aid in the selection of the most suitable extraction methodology for your research and development needs.

At a Glance: PLE vs. SFE for Lycopodine Extraction

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are modern, efficient, and environmentally friendly alternatives to traditional solvent extraction methods. Both techniques offer reduced solvent consumption and shorter extraction times. However, they differ significantly in their operating principles, solvent systems, and achievable yields for Lycopodine.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes conventional liquid solvents at elevated temperatures and pressures. These conditions increase the solubility and mass transfer rate of the target analyte, leading to higher extraction efficiency.

Supercritical Fluid Extraction (SFE) employs a substance at a temperature and pressure above its critical point, where it exists in a supercritical state, possessing properties of both a liquid and a gas. Carbon dioxide (CO2) is the most common supercritical fluid due to its mild critical point, non-toxicity, and non-flammability. The solvating power of the supercritical fluid can be tuned by adjusting the pressure and temperature.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for PLE and SFE in the extraction of Lycopodine from Lycopodium clavatum.

ParameterPressurized Liquid Extraction (PLE)Supercritical Fluid Extraction (SFE)
Optimal Solvent Dichloromethane (B109758)Supercritical CO2
Co-solvent Not typically required, but can be usedEthanol (B145695) often used to modify polarity
Optimal Temperature 80 °C[1]40 °C[2]
Optimal Pressure 100 bar (10 MPa)[1]300 bar (30 MPa)[2]
Extraction Time Short (minutes per cycle)Can be longer, depending on optimization
Reported Lycopodine Yield > 45% (in dichloromethane extract)[3][4][5][6][7]20.29% (in the final extract)[2]
Selectivity Dependent on the choice of solventHigh, tunable by adjusting pressure and temperature
Environmental Impact Reduced solvent usage compared to traditional methods; depends on the solvent used."Green" technology, especially with CO2; co-solvents can be used in small amounts.

Experimental Protocols

Pressurized Liquid Extraction (PLE) Protocol for Lycopodine

This protocol is based on optimized conditions for the extraction of alkaloids from Lycopodium species.[1]

1. Sample Preparation:

  • Dry and powder the plant material (Lycopodium clavatum).

2. PLE System Parameters:

  • Solvent: Dichloromethane

  • Temperature: 80 °C

  • Pressure: 100 bar (10 MPa)

  • Static Extraction Time: 5 minutes

  • Number of Cycles: 3

  • Flush Volume: 60% of the cell volume

  • Purge Time: 60 seconds

3. Extraction Procedure:

  • A specific amount of the powdered plant material is mixed with a dispersing agent (e.g., diatomaceous earth) and loaded into the extraction cell.

  • The cell is placed in the PLE system.

  • The system automatically heats and pressurizes the cell with the selected solvent.

  • The sample undergoes static extraction for the set duration and number of cycles.

  • After the final cycle, the extract is flushed from the cell into a collection vial.

  • The collected extract is then typically subjected to further purification steps, such as solid-phase extraction (SPE), to isolate Lycopodine.

Supercritical Fluid Extraction (SFE) Protocol for Lycopodine

This protocol is based on the optimized conditions for Lycopodine extraction using response surface methodology.[2]

1. Sample Preparation:

  • Dry and powder the plant material (Lycopodium clavatum).

  • Optional Pre-treatment: The study that achieved a 20.29% yield found that no pre-treatment with an alkaline solution was necessary for the optimal yield.[2]

2. SFE System Parameters:

  • Supercritical Fluid: Carbon Dioxide (CO2)

  • Co-solvent: While the optimal conditions in one study did not require a co-solvent, ethanol is commonly used to increase the polarity of supercritical CO2 for alkaloid extraction.[2]

  • Temperature: 40 °C

  • Pressure: 300 bar (30 MPa)

3. Extraction Procedure:

  • The powdered plant material is loaded into the extraction vessel.

  • The SFE system is pressurized with CO2 and heated to the set conditions.

  • The supercritical CO2, with or without a co-solvent, is passed through the extraction vessel.

  • The Lycopodine-rich supercritical fluid then flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the Lycopodine to precipitate.

  • The extracted Lycopodine is collected from the separator.

  • The CO2 can be recycled and reused in the system.

Visualizing the Workflows

To better understand the procedural differences between PLE and SFE, the following diagrams illustrate the general experimental workflows.

PLE_Workflow Start Start: Sample Preparation (Drying and Grinding) Load_Sample Load Sample into Extraction Cell Start->Load_Sample PLE_System Pressurized Liquid Extraction (Solvent, 80°C, 100 bar) Load_Sample->PLE_System Extraction_Cycles Static Extraction Cycles PLE_System->Extraction_Cycles Extraction_Cycles->PLE_System Repeat Cycles Collection Collect Extract Extraction_Cycles->Collection Purification Purification (e.g., SPE) Collection->Purification End End: Isolated Lycopodine Purification->End SFE_Workflow Start Start: Sample Preparation (Drying and Grinding) Load_Sample Load Sample into Extraction Vessel Start->Load_Sample SFE_System Supercritical Fluid Extraction (CO2, 40°C, 300 bar) Load_Sample->SFE_System Separation Separation of Extract (Depressurization) SFE_System->Separation Collection Collect Lycopodine Separation->Collection CO2_Recycle Recycle CO2 Separation->CO2_Recycle End End: Isolated Lycopodine Collection->End

References

A Tale of Two Syntheses: Racemic vs. Enantioselective Routes to the Architecturally Complex Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

Lycopodine, the parent member of the structurally intricate Lycopodium alkaloid family, has captivated synthetic chemists for decades. Its tetracyclic framework, featuring a unique bridged-ring system, presents a formidable synthetic challenge. Historically, numerous racemic total syntheses have been accomplished, each showcasing creative strategies to assemble this complex architecture. More recently, the advent of powerful asymmetric methodologies has enabled the enantioselective synthesis of this natural product, providing access to the single, biologically relevant enantiomer. This guide provides a detailed comparison of a classic racemic approach and the first enantioselective total synthesis of (-)-lycopodine, highlighting the evolution of synthetic strategies and their inherent advantages and disadvantages.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule. Here, we compare the racemic synthesis developed by Stork and the pioneering enantioselective synthesis by Carter.

MetricRacemic Synthesis (Stork, 1968)Enantioselective Synthesis (Carter, 2008)
Overall Yield Not explicitly stated~5%
Number of Steps ~12 (longest linear sequence)14 (longest linear sequence)
Enantiomeric Excess 0% (racemic)>99% ee
Key Strategy Robinson Annulation, Intramolecular Amide AlkylationDiastereoselective Intramolecular Michael Addition, Mannich Cyclization

Strategic Overview

The divergent approaches to lycopodine highlight a fundamental difference in synthetic philosophy. The racemic synthesis focuses on the construction of the carbon skeleton, deferring the issue of stereochemistry, while the enantioselective route introduces stereocontrol early on to guide the formation of the desired enantiomer.

Racemic Synthesis: A Focus on Framework Construction

The Stork synthesis exemplifies a classic approach where the primary challenge is the construction of the intricate tetracyclic core. The strategy relies on well-established reactions to build the rings sequentially.

G A Simple Starting Materials B Robinson Annulation A->B C Tricyclic Intermediate B->C D Intramolecular Alkylation C->D E Tetracyclic Core D->E F (±)-Lycopodine E->F

Stork's Racemic Synthesis Workflow
Enantioselective Synthesis: Chirality as a Guiding Principle

In contrast, the Carter synthesis introduces chirality at an early stage using a chiral auxiliary. This initial stereocenter directs the stereochemical outcome of subsequent reactions, ultimately leading to the formation of a single enantiomer of lycopodine.[1][2]

G A Chiral Starting Material B Diastereoselective Intramolecular Michael Addition A->B C Stereodefined Tricyclic Intermediate B->C D Tandem 1,3-Sulfonyl Shift/ Intramolecular Mannich Cyclization C->D E Tetracyclic Core D->E F This compound E->F

Carter's Enantioselective Synthesis Workflow

Key Experimental Protocols

Stork's Racemic Synthesis: Key Robinson Annulation

A pivotal step in the Stork synthesis is the Robinson annulation to construct a key tricyclic intermediate.[3][4] The pyrrolidine (B122466) enamine of 5-(m-methoxybenzyl)-1,3-cyclohexanedione is reacted with methyl vinyl ketone. While the original communication lacks a detailed experimental protocol, a representative procedure for such a reaction would be:

Protocol: To a solution of the enamine in a suitable aprotic solvent (e.g., dioxane) under an inert atmosphere, methyl vinyl ketone is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent. Purification by chromatography affords the tricyclic enone.

Carter's Enantioselective Synthesis: Diastereoselective Intramolecular Michael Addition

The cornerstone of the Carter synthesis is a highly diastereoselective intramolecular Michael addition to set two key stereocenters.[2][5]

Protocol: To a solution of the acyclic keto sulfone precursor in a suitable solvent such as THF, a base (e.g., an amine base like DBU or a metal alkoxide) is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated by extraction and purified by flash chromatography to yield the desired cyclized product with high diastereoselectivity.[5]

Conclusion

The comparison between the racemic and enantioselective syntheses of lycopodine starkly illustrates the evolution of synthetic organic chemistry. While the racemic syntheses by pioneers like Stork were monumental achievements in constructing a complex natural product, the enantioselective approach by Carter demonstrates the power of modern asymmetric synthesis to access biologically relevant molecules with high stereochemical purity. The choice between these strategies depends on the ultimate goal: for purely structural studies, a racemic synthesis might suffice, but for applications in medicinal chemistry and drug development, an enantioselective route is indispensable. The development of such enantioselective strategies not only provides access to specific enantiomers but also drives the innovation of new synthetic methods and our understanding of stereocontrol.

References

Confirming the Absolute Configuration of Synthetic (-)-Lycopodine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental methods used to confirm the absolute configuration of synthetic (-)-lycopodine. It is intended for researchers, scientists, and professionals in drug development who are interested in the stereoselective synthesis and characterization of complex natural products.

Introduction

Lycopodine is a prominent member of the Lycopodium alkaloids, a class of natural products known for their complex structures and interesting biological activities, including antipyretic and anticholinesterase activity.[1] The first enantioselective total synthesis of this compound was a significant achievement in organic chemistry, necessitating rigorous confirmation of the synthesized molecule's absolute stereochemistry.[1][2] This guide compares the primary methods employed for this confirmation: comparison of optical rotation with the natural product and single-crystal X-ray crystallography.

Data Presentation: Comparison of Analytical Methods

The absolute configuration of synthetic this compound has been unequivocally established through two key experimental techniques. The data supporting this confirmation are summarized below.

Analytical Method Synthetic this compound Natural this compound (Literature Value) Reference
Specific Rotation [α]D = -23.2° (c = 0.22, 100% EtOH)[α]D = -24.5° (c = 1.10, 100% EtOH)[1][2]
X-ray Crystallography The crystal structure of the synthetic intermediate confirmed the desired stereochemistry.The absolute configuration of lycopodine hydrochloride was confirmed by X-ray crystallography.[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments that have been instrumental in confirming the absolute configuration of synthetic this compound are provided below.

1. Measurement of Specific Rotation

  • Objective: To compare the optical activity of the synthetic this compound with the known value for the natural product. A close match in the specific rotation is strong evidence that the synthetic product has the same absolute configuration as the natural one.

  • Instrumentation: A polarimeter is used to measure the optical rotation of a solution of the chiral compound.[5][6]

  • Procedure:

    • A solution of the synthetic this compound was prepared in 100% ethanol (B145695) at a concentration of 0.22 g/100 mL.[1][2]

    • The solution was placed in a polarimeter cell of a known path length.

    • The optical rotation was measured using the sodium D-line (589 nm) at a standard temperature.

    • The specific rotation ([α]D) was calculated using the formula: [α]D = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters.

      • c is the concentration of the solution in g/mL.

    • The calculated specific rotation of the synthetic sample was then compared to the literature value for natural this compound.

2. Single-Crystal X-ray Crystallography

  • Objective: To determine the three-dimensional structure of a crystalline derivative of the synthetic product, thereby unambiguously establishing its absolute configuration.

  • Procedure:

    • A suitable single crystal of a key intermediate in the synthesis of this compound or of the final product's salt (e.g., lycopodine hydrochloride) was grown.[2][3]

    • The crystal was mounted on a goniometer and placed in an X-ray diffractometer.

    • The crystal was irradiated with monochromatic X-rays, and the diffraction pattern was collected.

    • The diffraction data were processed to determine the unit cell dimensions and the space group.

    • The crystal structure was solved and refined to obtain the precise atomic coordinates.

    • The absolute configuration was determined, often by using the anomalous dispersion of X-rays by certain atoms in the structure.[4] The results confirmed the chirality that was earlier deduced from chemical work and a positive Cotton effect.[3]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for confirming the absolute configuration of synthetic this compound.

G cluster_synthesis Enantioselective Total Synthesis cluster_confirmation Confirmation of Absolute Configuration cluster_comparison Comparison with Natural Product Data start Starting Materials synthesis Multi-step Synthesis start->synthesis product This compound synthesis->product optical_rotation Measure Specific Rotation product->optical_rotation xray Single-Crystal X-ray Crystallography product->xray lit_rotation Literature Value of Specific Rotation optical_rotation->lit_rotation lit_xray Known Absolute Configuration xray->lit_xray conclusion Absolute Configuration Confirmed lit_rotation->conclusion lit_xray->conclusion

Caption: Workflow for the confirmation of the absolute configuration of synthetic this compound.

G cluster_hypothesis Hypothesis cluster_evidence Experimental Evidence hypothesis Synthetic product has the This compound configuration evidence1 Specific rotation matches literature value for natural this compound hypothesis->evidence1 Test evidence2 X-ray crystallography of a derivative confirms the stereochemistry hypothesis->evidence2 Test conclusion Conclusion: Absolute Configuration is Confirmed evidence1->conclusion evidence2->conclusion

Caption: Logical relationship for confirming the absolute configuration of this compound.

Alternative and Complementary Methods

While optical rotation and X-ray crystallography are the definitive methods reported for this compound, other techniques can also be employed for determining the absolute configuration of chiral molecules:

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined.[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers.[9][10] While not a primary method for determining the absolute configuration on its own, it is crucial for verifying the enantiomeric purity of the synthetic product.

Conclusion

The absolute configuration of synthetic this compound has been rigorously confirmed through a combination of polarimetry and single-crystal X-ray crystallography. The close agreement between the specific rotation of the synthetic material and the natural product, along with the definitive structural elucidation by X-ray analysis, provides unequivocal proof of the successful enantioselective synthesis. These methods, forming the cornerstone of stereochemical analysis, ensure the production of enantiomerically pure compounds, a critical aspect in the fields of medicinal chemistry and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of (-)-lycopodine and other related Lycopodium alkaloids on various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the available experimental data and methodologies.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its analogs is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of a cell population.[1] The following table summarizes the reported IC50 values for several Lycopodium alkaloids against a panel of human cancer cell lines.

Alkaloid/CompoundCancer Cell LineIC50 ValueReference
This compoundPC3 (Prostate)57.62 ± 0.086 µg/mL[2]
LnCaP (Prostate)51.46 ± 1.43 µg/mL[2]
HeLa (Cervical)Induces apoptosis, inhibits proliferation[2][3]
16-hydroxy-9-oxo-lycocasuarinine DLung Cancer Cell Lines (unspecified)< 20 µM[4]
Lycocasuarine AMalignant Melanoma Cell Lines (unspecified)< 10 µM[5]
Lycocasuarine CMalignant Melanoma Cell Lines (unspecified)< 10 µM[5]

Note: The activity of this compound against HeLa cells was described qualitatively in the provided search results, indicating it induces apoptosis and inhibits proliferation rather than providing a specific IC50 value.[2][3] Further research would be needed to quantify this specific activity.

Experimental Protocols

The evaluation of the cytotoxic activity of these alkaloids predominantly relies on in vitro cell-based assays. The most commonly cited method is the MTT assay.[6][7]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Culture: Human cancer cell lines (e.g., PC3, LnCaP, HeLa, various lung and melanoma lines) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloids (e.g., this compound). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 12, 24, or 48 hours).[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

To better illustrate the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Add Lycopodine/Alkaloids at various concentrations seed->treat incubate Incubate for 12-48h treat->incubate add_mtt Add MTT solution incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure Measure absorbance solubilize->measure calculate Calculate IC50 values measure->calculate

Caption: General workflow for determining the cytotoxicity of Lycopodium alkaloids using the MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis_execution Apoptosis Execution lycopodine This compound mito Mitochondrial Membrane Depolarization lycopodine->mito induces cyto_c Cytochrome c release mito->cyto_c leads to caspase3 Caspase-3 Activation cyto_c->caspase3 activates apoptosis Apoptosis caspase3->apoptosis triggers

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Mechanism of Action

This compound has been shown to induce apoptosis in cancer cells through a signaling cascade that involves the depolarization of the mitochondrial membrane potential.[2][6] This event leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner caspase in the apoptotic pathway.[3][8] The activation of caspase-3 ultimately leads to the characteristic morphological and biochemical changes associated with apoptosis, thereby inhibiting cancer cell proliferation.[3] Studies have also indicated that lycopodine can down-regulate the expression of 5-lipoxygenase and the EGF receptor.[6][7] Furthermore, it has been observed to intercalate with DNA, suggesting a potential to block cellular DNA synthesis.[6]

References

A Comparative Guide to Validated Analytical Methods for (-)-Lycopodine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of (-)-Lycopodine, the selection of a robust and reliable analytical method for its quantification is paramount. This guide provides an objective comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound. The performance of these methods is evaluated based on key validation parameters, with supporting experimental data synthesized from various studies.

Comparison of Analytical Method Performance

The choice of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the quantitative performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and other structurally related alkaloids. It is important to note that a direct comparative study providing validation data for this compound across all three techniques was not available in the literature. Therefore, the presented data is a composite from various sources and includes representative values for similar alkaloids to provide a comparative overview.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) >0.99[1]>0.995[2]>0.99[3]
Accuracy (Recovery %) 95 - 105[4]92 - 106[5]90 - 110[4][6]
Precision (RSD %) < 5[4]< 15[5]< 15[4][6]
Limit of Detection (LOD) ~0.1 µg/mL[7]~0.1-2 µg/kg[2]0.005 - 0.05 µg/L[4]
Limit of Quantification (LOQ) ~0.3 µg/mL[1]0.9 - 7 µg/kg[2]0.009 - 0.12 µg/L[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for sample preparation and analysis for each of the compared techniques.

Sample Preparation

Effective extraction of this compound from the sample matrix is a critical first step. Two common methods are Pressurized Liquid Extraction (PLE) and Conventional Solvent Extraction.[8]

Method A: Pressurized Liquid Extraction (PLE) [8]

  • Sample Packing: Approximately 10 g of finely ground Lycopodium plant material is packed into a stainless steel extraction cell. Any void space is filled with an inert material like sand.

  • Solvent Selection: Dichloromethane is often used for higher recoveries of lycopodine.[8]

  • PLE Parameters:

    • Temperature: 80 °C

    • Pressure: 100-110 bar

    • Static Extraction Time: 10 minutes per cycle

    • Number of Cycles: 2-3

  • Extract Collection: The extract is collected in a glass vial.

  • Concentration: The solvent is evaporated under reduced pressure at 40 °C to yield the crude alkaloid extract.

Method B: Conventional Solvent Extraction [8]

  • Maceration: 10 g of finely ground Lycopodium plant material is macerated in 100 mL of methanol (B129727) at room temperature for 24-48 hours with occasional agitation.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper.

  • Re-extraction: The extraction process is repeated on the plant residue two more times with fresh solvent.

  • Pooling and Concentration: The filtrates are combined and the solvent is evaporated under reduced pressure at 40 °C.

Solid-Phase Extraction (SPE) for Clean-up [8]

  • Column Conditioning: An Oasis HLB SPE cartridge is conditioned with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the conditioning solvent and loaded onto the cartridge.

  • Washing: The cartridge is washed with deionized water to remove polar impurities.

  • Elution: The alkaloids are eluted with 10 mL of methanol.

  • Final Preparation: The eluate is evaporated and the residue is reconstituted in the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS analysis. The final solution is filtered through a 0.22 µm syringe filter.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of alkaloids.

  • Instrument: Agilent 1260 Infinity HPLC system or equivalent.[8]

  • Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 5 µm, 9.4 mm × 25 cm).[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 5 µL.[8]

  • Detection: Diode Array Detector (DAD) monitoring at 254 nm and 310 nm.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like some alkaloids.

  • Instrument: Shimadzu GC-2010 Plus chromatograph coupled to a QP2010 Ultra mass spectrometric detector or equivalent.[10]

  • Column: Phenomenex ZB-5MS capillary column (30 m × 0.25 mm, 0.25 µm).[10]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[10]

  • Injection Volume: 1 µL with a 1:20 split ratio.[10]

  • Temperature Program: Initial temperature of 50 °C held for 3 minutes, then ramped to 250 °C at 8 °C/min and held for 2 minutes.[10]

  • Ionization: Electron Impact (EI) at 70 eV.[10]

  • Mass Range: m/z 40-600.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification.

  • Instrument: Agilent 6530 Q-TOF MS or equivalent tandem mass spectrometer.[8]

  • Column: Waters Atlantis HILIC Silica column (3.5 µm, 150 mm × 2.1 mm) or a C18 column.[8]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[12]

  • Flow Rate: 0.2 mL/min.[12]

  • Column Temperature: 40 °C.[12]

  • Injection Volume: 5 µL.[12]

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[8]

  • Capillary Voltage: 3500 V.[8]

  • Gas Temperature: 325 °C.[8]

  • Drying Gas Flow: 8 L/min.[8]

  • Nebulizer Pressure: 35 psi.[8]

  • Data Acquisition: MS/MS analysis triggered by precursor ion intensity.

Visualizing the Workflow and Method Selection

To better understand the experimental processes and the logic behind method selection, the following diagrams are provided.

Experimental_Workflow_Lycopodine_Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis Start Plant Material Grinding Grinding Start->Grinding Extraction Extraction (PLE or Solvent) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration SPE Solid-Phase Extraction (Clean-up) Concentration->SPE Final_Sample Final Sample for Analysis SPE->Final_Sample HPLC HPLC-UV Final_Sample->HPLC GCMS GC-MS Final_Sample->GCMS LCMSMS LC-MS/MS Final_Sample->LCMSMS Quantification Quantification of This compound HPLC->Quantification GCMS->Quantification LCMSMS->Quantification

Caption: Experimental workflow for this compound quantification.

Method_Selection_Logic Start Start: Need to Quantify This compound Question1 High Sensitivity Required? Start->Question1 Question2 Complex Matrix? Question1->Question2 No LCMSMS LC-MS/MS Question1->LCMSMS Yes Question3 Volatile Analyte Amenable to GC? Question2->Question3 No Question2->LCMSMS Yes GCMS GC-MS Question3->GCMS Yes HPLC HPLC-UV Question3->HPLC No

Caption: Logical flow for selecting an analytical method.

References

Navigating the Path to (-)-Lycopodine: A Comparative Guide to Bench-Scale and Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The intricate tetracyclic architecture of (-)-Lycopodine, a prominent member of the Lycopodium alkaloids, has long captivated synthetic chemists. Its potential therapeutic applications have further fueled efforts to develop efficient and scalable synthetic routes. This guide provides a comprehensive comparison between the established bench-scale enantioselective total synthesis and a prospective large-scale production of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

While a definitive large-scale synthesis of this compound has not been publicly detailed, this guide extrapolates the challenges and necessary modifications for scaling up the seminal academic synthesis developed by the Carter group. This comparative analysis is grounded in the detailed experimental protocols of the bench-scale route and established principles of process chemistry.

At a Glance: Key Synthesis Metrics

A quantitative comparison highlights the inherent differences in objectives and outcomes between laboratory-scale discovery and industrial-scale production. The following table summarizes key metrics for the reported bench-scale synthesis and provides projected targets for a viable large-scale process.

MetricBench-Scale Synthesis (Carter et al.)Large-Scale Synthesis (Prospective)
Overall Yield ~1-2%>10%
Number of Linear Steps ~15<10 (ideally)
Key Reagent Grubbs II catalyst, Stryker's reagentCost-effective, readily available alternatives
Purification Method Column ChromatographyCrystallization, Distillation
Solvent Usage High volume of various solventsMinimized, recycled, greener solvents
Cycle Time Weeks to monthsDays to weeks
Safety Considerations Laboratory scale precautionsRigorous process safety management

The Synthetic Journey: From Benchtop to Bioreactor

The first enantioselective total synthesis of this compound, accomplished by Carter and colleagues, stands as a landmark achievement in natural product synthesis.[1][2] This route, while elegant and effective on a small scale, presents several challenges for large-scale implementation.

A successful transition from a laboratory procedure to a robust manufacturing process necessitates a shift in priorities from novelty and elegance to cost, safety, and efficiency. The following sections detail the experimental protocols for key transformations in the bench-scale synthesis and discuss the critical considerations for their adaptation to a large-scale setting.

Experimental Protocols: The Bench-Scale Approach

The following are key experimental procedures adapted from the Carter synthesis.[3][4][5]

1. Diastereoselective Intramolecular Michael Addition:

  • Procedure: A solution of the keto sulfone precursor in a mixed solvent system of isopropanol (B130326) and dichloromethane (B109758) is treated with diisopropylamine (B44863) at room temperature. The reaction mixture is stirred until the starting material is consumed, leading to the crystallization of the desired tricyclic ketone.[3]

  • Purification: The crystalline product is isolated by filtration and washed with cold solvent.

2. Tandem 1,3-Sulfonyl Shift/Intramolecular Mannich Cyclization:

  • Procedure: The tricyclic ketone is converted to its corresponding silyl (B83357) enol ether. This intermediate is then treated with a Lewis acid, such as zinc triflate, in a high-boiling solvent like 1,2-dichloroethane (B1671644) at elevated temperatures. This induces a tandem reaction sequence to form the tetracyclic core of this compound.[3][4]

  • Purification: The reaction mixture is quenched, and the crude product is purified by flash column chromatography on silica (B1680970) gel.

3. Final Reduction:

  • Procedure: The penultimate intermediate is subjected to reduction using Stryker's reagent (a copper hydride complex) to afford this compound.[1]

  • Purification: The final product is purified by column chromatography.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthesis and the key transformations, the following diagrams are provided.

bench_scale_synthesis A Starting Materials B Keto Sulfone Precursor A->B Multi-step synthesis C Tricyclic Ketone B->C Intramolecular Michael Addition D Tetracyclic Core C->D Tandem 1,3-Sulfonyl Shift/ Mannich Cyclization E This compound D->E Reduction

Bench-Scale Synthesis Workflow

scale_up_considerations cluster_0 Bench-Scale Synthesis cluster_1 Large-Scale Synthesis Expensive Reagents Expensive Reagents Cost-Effective Reagents Cost-Effective Reagents Expensive Reagents->Cost-Effective Reagents Challenge: Cost Chromatography Chromatography Crystallization Crystallization Chromatography->Crystallization Challenge: Scalability Long Synthesis Long Synthesis Process Optimization Process Optimization Long Synthesis->Process Optimization Challenge: Efficiency

Key Scale-Up Challenges

Bridging the Gap: From Laboratory to Production

Translating the intricate, multi-step bench-scale synthesis of this compound into a commercially viable process requires a fundamental rethinking of the synthetic strategy. The following points highlight the primary challenges and potential solutions for large-scale production.

1. Reagent Cost and Availability: The bench-scale synthesis employs expensive and specialized reagents, such as the second-generation Grubbs catalyst for a metathesis reaction and Stryker's reagent for the final reduction. For large-scale production, these would need to be replaced with more economical and readily available alternatives. This might involve developing alternative catalytic systems or redesigning the synthetic route to avoid these steps altogether.

2. Purification Methods: The reliance on column chromatography for purification at multiple stages is a significant bottleneck for large-scale synthesis. Chromatography is time-consuming, solvent-intensive, and not easily scalable. A major focus of process development would be to design a synthesis where intermediates and the final product can be purified by crystallization or distillation, which are far more amenable to industrial-scale operations.

3. Route Efficiency and Atom Economy: A 15-step linear synthesis with a low overall yield is not practical for large-scale production. A successful scale-up campaign would likely involve a convergent synthesis, where different fragments of the molecule are prepared separately and then combined. Furthermore, each step would need to be optimized to maximize yield and minimize waste, a concept known as atom economy.

4. Safety and Environmental Impact: The use of hazardous reagents and large volumes of organic solvents in the bench-scale synthesis poses significant safety and environmental concerns at an industrial scale. A large-scale process would require a thorough safety assessment of each step, the implementation of robust containment measures, and a focus on using greener, less hazardous solvents that can be recycled.

5. Process Control and Automation: Maintaining consistent reaction conditions (temperature, pressure, stirring rate) is crucial for reproducibility and product quality, especially in large reactors. A large-scale synthesis would necessitate the use of automated process control systems to monitor and adjust these parameters in real-time.

References

Safety Operating Guide

Proper Disposal of (-)-Lycopodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of (-)-Lycopodine.

This compound is classified as a flammable solid and requires careful handling and disposal to mitigate risks.[1][2] Adherence to both national and local regulations is mandatory for its disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, eye protection, and, particularly when handling the powder form, respiratory protection to avoid dust inhalation.[1][2][3] In the event of a spill, the material should be collected dry, avoiding dust generation, and then disposed of properly.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound should not be undertaken lightly. It is imperative to engage professional services and adhere to institutional protocols.

  • Waste Characterization and Segregation : It is the responsibility of the waste generator to correctly characterize and classify the waste material.[3] this compound waste should not be mixed with other waste streams.[1] It should be kept in its original or a compatible, properly labeled container.[1]

  • Container Management : Ensure the waste container is securely sealed and stored in a designated, safe location. Uncleaned, empty containers should be treated as if they still contain the product and disposed of accordingly.[1] Do not dispose of this compound or its containers in household garbage.[3]

  • Engage Professional Disposal Services : The standard and recommended procedure for the disposal of this compound is to contact a licensed professional waste disposal service.[3] Your institution's Environmental Health and Safety (EHS) department will be able to provide guidance and facilitate this process.

  • Preventing Environmental Contamination : Under no circumstances should this compound be disposed of down the drain or into waterways.[2][5] All measures should be taken to prevent its release into the environment.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available in the provided search results, the key takeaway is the qualitative nature of the hazard and the procedural requirements for disposal. The primary "quantitative" aspect is the complete avoidance of releasing any amount into the environment.

ParameterGuideline
Waste Classification Flammable Solid
Mixing with Other Waste Prohibited[1]
Disposal via Sewer/Waterways Prohibited[2][5]
Container Disposal Treat as product if not properly cleaned[1]
Recommended Disposal Method Licensed Professional Waste Disposal Service[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

LycopodineDisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal Process cluster_donots Critical Prohibitions start Disposal of This compound Required wear_ppe Wear Appropriate PPE (Gloves, Eye Protection, Respirator) start->wear_ppe no_drain Do Not Dispose Down Drain start->no_drain no_trash Do Not Dispose in Regular Trash start->no_trash characterize_waste Characterize Waste (Flammable Solid) wear_ppe->characterize_waste original_container Keep in Original or Compatible Container characterize_waste->original_container label_container Label Container Clearly 'this compound Waste' original_container->label_container no_mixing Do Not Mix with Other Waste label_container->no_mixing store_safely Store Securely Until Pickup no_mixing->store_safely contact_ehs Contact Institutional EHS for Guidance arrange_pickup Arrange for Pickup by Licensed Waste Disposal Service contact_ehs->arrange_pickup store_safely->contact_ehs

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that is safe for laboratory personnel and the environment, while maintaining compliance with all relevant regulations.

References

Essential Safety and Handling Protocol for (-)-Lycopodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, biologically active compounds like (-)-Lycopodine. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), safe handling and storage procedures, and appropriate disposal methods for this compound, grounded in available safety data and best laboratory practices.

Note: A specific Safety Data Sheet (SDS) for pure this compound was not publicly available at the time of this writing. The following recommendations are based on the known hazards of Lycopodium powder, from which this compound is extracted, and the general toxicological considerations for alkaloids. It is imperative to consult the supplier-specific SDS upon acquisition of the compound and to perform a thorough risk assessment before commencing any work.

Hazard Summary

While detailed toxicological data for this compound is limited in publicly accessible records, the available information on Lycopodium powder and the general properties of alkaloids indicate the following potential hazards.

Hazard CategoryDescription
Physical Hazards Based on data for Lycopodium powder, this compound in powdered form should be considered a flammable solid and a combustible dust hazard.[1][2][3] Dust clouds may form explosive mixtures with air.
Health Hazards As a biologically active alkaloid, this compound should be treated as acutely toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Alkaloids can have potent physiological effects, and some Lycopodium alkaloids are known to be acetylcholinesterase inhibitors.[4] Inhalation of the dust may cause respiratory tract irritation.[4]
Environmental Hazards The environmental impact of this compound has not been fully determined. As a precaution, it should not be allowed to enter drains or the environment.[2][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer pair immediately upon contamination and both pairs frequently.
Body Laboratory Coat and Disposable GownA standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown providing additional protection should be worn over the lab coat.
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing or dust generation.
Respiratory N95 Respirator or HigherFor handling small quantities of powder in a well-ventilated area, a properly fitted N95 respirator is the minimum requirement. For larger quantities or in situations where dust generation is likely, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.

Operational and Disposal Plans

Handling and Storage Protocol

Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Static Control: To mitigate the risk of a dust explosion, use grounding and bonding for all equipment and containers when transferring the powder.[1][3] Use non-sparking tools.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Weigh the compound in the fume hood. If possible, use a balance with a draft shield.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed this compound slowly to avoid generating dust.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly.

Storage:

  • Store this compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[6]

  • The container should be tightly sealed to prevent contamination and exposure.

  • Store in a locked cabinet or other secure location to control access.

Spill and Emergency Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact the institution's environmental health and safety (EHS) office immediately.

    • Prevent re-entry into the affected area until it has been deemed safe by trained personnel.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, bench paper, pipette tips) and liquid waste (e.g., solutions containing this compound) in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory-required information.

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Lycopodine_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management cluster_spill Spill Response prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment (Consult SDS) prep_start->risk_assessment ppe Don PPE (Gloves, Gown, Goggles, Respirator) risk_assessment->ppe setup Prepare Fume Hood (Bench Paper, Grounding) ppe->setup weigh Weigh Powder (Static Control) setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate spill Spill Occurs experiment->spill dispose_ppe Dispose of Contaminated PPE & Materials decontaminate->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash collect_waste Collect in Labeled Hazardous Waste Container dispose_ppe->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup small_spill Small Spill: Cover, Collect, Decontaminate spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Lycopodine
Reactant of Route 2
(-)-Lycopodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.